Product packaging for 2-Hydroxyquinoline(Cat. No.:CAS No. 70254-42-1)

2-Hydroxyquinoline

Cat. No.: B3417362
CAS No.: 70254-42-1
M. Wt: 145.16 g/mol
InChI Key: LISFMEBWQUVKPJ-UHFFFAOYSA-N
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Description

Quinolin-2-ol is a monohydroxyquinoline carrying a hydroxy substituent at position 2. It is an intermediate metabolite produced duting the microbial degradation of quinoline. It has a role as a bacterial xenobiotic metabolite. It is a tautomer of a quinolin-2(1H)-one.
2-Hydroxyquinoline has been reported in Glycosmis pentaphylla, Houttuynia cordata, and Aconitum ferox with data available.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B3417362 2-Hydroxyquinoline CAS No. 70254-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-quinolin-2-one
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InChI

InChI=1S/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11)
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InChI Key

LISFMEBWQUVKPJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2
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Molecular Formula

C9H7NO
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DSSTOX Substance ID

DTXSID1058769
Record name 2(1H)-Quinolinone
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Molecular Weight

145.16 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Quinolinol
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CAS No.

59-31-4, 70254-42-1, 1321-40-0, 104534-80-7
Record name 2-Hydroxyquinoline
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Hydroxyquinoline (CAS 59-31-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Hydroxyquinoline (CAS 59-31-4), also known as 2-quinolinol or carbostyril. The information is curated for professionals in research and development who require precise and reliable data for their work. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of chemical structures and workflows.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound that exists as a white to pale yellow crystalline solid at room temperature.[1][2] It is structurally characterized by a quinoline ring system with a hydroxyl group at the second position.[1] A critical feature of this compound is its existence in a tautomeric equilibrium with its keto form, quinolin-2(1H)-one.[1][3][4][5][6]

The chemical behavior and physical properties of this compound are significantly influenced by the equilibrium between its enol (hydroxy) and keto (oxo) forms.

Figure 1: Tautomeric equilibrium between the enol and keto forms.

Quantitative Physical Properties

The following tables summarize the key physical properties of this compound, compiled from various literature and database sources.

Table 1: General and Thermal Properties

PropertyValueSource(s)
Molecular Formula C₉H₇NO[3][7][8]
Molecular Weight 145.16 g/mol [3][7][8]
Appearance White, pale yellow, to purple-brownish crystalline powder/solid[1][2][3][6][9]
Melting Point 197 - 200 °C[9][10]
198 - 199 °C[4][7][11]
199.5 °C[6][12]
Boiling Point 346.7 ± 35.0 °C at 760 mmHg[6][12]
237 °C[13]
Density 1.093 - 1.3 g/cm³[6][12][13]

Note: A significant discrepancy exists in reported boiling points, which may be due to different experimental conditions or decomposition at higher temperatures.

Table 2: Solubility and Partitioning

PropertyValueSource(s)
Solubility in Water Slightly soluble (1 g / 950 mL)[11]
Sparingly/Limited solubility[1][2]
Solubility in Organic Solvents
Ethanol / AlcoholSoluble[1][2][11]
Diethyl EtherSoluble[1][2][11]
AcetoneSoluble[1]
Dilute HClSoluble[11]
LogP (Octanol/Water) 1.26 - 2.09[9][13]
pKa (Strongest Acidic) 13.95 (Predicted)[14]

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. Below are outlines of typical methodologies.

The melting point is determined by observing the temperature at which the crystalline solid transitions to a liquid. The capillary method is a common and reliable technique.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or oil bath and a calibrated thermometer or digital temperature sensor.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range is reported as the melting point.

melting_point_workflow start Start prep Prepare Sample: Finely powder and dry This compound start->prep pack Pack Capillary Tube (2-3 mm height) prep->pack setup Place in Melting Point Apparatus pack->setup heat Heat at Controlled Rate (1-2 °C/min near MP) setup->heat observe Observe Phase Transition heat->observe record Record Temperature Range (First liquid to full melt) observe->record end_node End record->end_node

Figure 2: Workflow for Melting Point Determination.

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed. The concentration of this compound in the solution is then determined using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in units like g/L or mol/L.

The acid dissociation constant (pKa) can be determined by measuring the change in UV-Vis absorbance as a function of pH. This is possible because the enol and its conjugate base (or the keto form) have different absorption spectra.

Methodology:

  • Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol).

  • Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

  • Sample Measurement: A small, constant aliquot of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each sample is recorded.

  • Data Analysis: The absorbance at a specific wavelength where the difference between the protonated and deprotonated species is maximal is plotted against pH. The pKa is the pH at which the concentrations of the acid and its conjugate base are equal, which corresponds to the inflection point of the resulting sigmoidal curve. A study has noted the use of wavelengths at 289 nm, 326 nm, and 380 nm for analysis.[15]

Conclusion

This guide provides essential physical property data and standard experimental methodologies for this compound (CAS 59-31-4). The presented information, including quantitative data tables and procedural workflows, serves as a valuable resource for scientists and researchers in drug development and chemical synthesis. Accurate knowledge of these fundamental properties is critical for predicting compound behavior, designing experiments, and developing new applications.

References

Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxyquinoline (also known as 2-quinolinone or carbostyril), a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational resource for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. It is important to note that this compound exists in a tautomeric equilibrium between the lactim (enol) and lactam (keto) forms, with the lactam form generally being more stable.[1] The presented data primarily corresponds to the predominant lactam tautomer, 2(1H)-quinolinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound.

¹H NMR Spectral Data

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.65d9.5
H-47.80d9.5
H-57.55d8.0
H-67.20t7.5
H-77.45t7.8
H-87.28d8.0
N-H12.5 (broad)s-

Solvent: DMSO-d₆

¹³C NMR Spectral Data

CarbonChemical Shift (δ, ppm)
C-2162.5
C-3122.0
C-4139.0
C-4a116.0
C-5130.0
C-6122.5
C-7128.5
C-8115.0
C-8a138.0

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. The data presented here is consistent with the lactam structure.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3160N-H stretchAmide
~1660C=O stretchAmide (Lactam)
1600-1450C=C stretchAromatic ring
~1370C-N stretchAmide
750-850C-H bendAromatic (out-of-plane)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the this compound molecule. The absorption maxima can be influenced by the solvent and the tautomeric form present.

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventTransition
~225~35,000Methanolπ → π
~270~10,000Methanolπ → π
~330~5,000Methanoln → π*

The absorption spectra of both the lactim and lactam forms have been observed, with the origins for the lactam and lactim forms reported at 29,112 cm⁻¹ and 31,349 cm⁻¹, respectively.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[2] The choice of solvent is critical as it can influence the chemical shifts.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3] For ¹H NMR, a standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity.[3]

IR Spectroscopy

Sample Preparation: For solid samples of this compound, the KBr pellet technique is commonly used. A small amount of the sample (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) and pressed into a thin, transparent disk.[4] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.[5] For solution-state IR, the sample is dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest.

Instrumentation and Data Acquisition: FTIR spectra are recorded using a Fourier-Transform Infrared Spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the solvent is recorded and subtracted from the sample spectrum.[6]

UV-Vis Spectroscopy

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., methanol, ethanol, acetonitrile) in a volumetric flask.[7] Serial dilutions are then performed to obtain solutions of known concentrations in the range that gives absorbance values between 0.1 and 1.0.

Instrumentation and Data Acquisition: The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm.[7][8] A cuvette containing the pure solvent is used as a reference. The instrument is first zeroed with the blank solvent before measuring the absorbance of the sample solutions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Prep_NMR Dissolution in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR KBr Pellet or ATR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_UV Dilution in UV-grade Solvent Acq_UV UV-Vis Spectrophotometer Prep_UV->Acq_UV Analysis_NMR Chemical Shifts, Coupling Constants Acq_NMR->Analysis_NMR Analysis_IR Vibrational Frequencies, Functional Groups Acq_IR->Analysis_IR Analysis_UV Absorption Maxima, Electronic Transitions Acq_UV->Analysis_UV Conclusion Structure Elucidation & Characterization Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_UV->Conclusion Sample This compound Sample Sample->Prep_NMR Sample->Prep_IR Sample->Prep_UV

Caption: General workflow for spectroscopic analysis.

References

2-Hydroxyquinoline molecular structure and bonding

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name Quinolin-2(1H)-one or its common name carbostyril, is a heterocyclic aromatic organic compound.[1] Its scaffold is a fundamental structural motif found in a wide array of pharmacologically active molecules, including antibacterial, anticancer, and antiviral agents.[2] A comprehensive understanding of its molecular structure, bonding, and, most critically, its tautomeric nature is essential for rational drug design and development. This guide provides a detailed examination of these core chemical characteristics, supported by spectroscopic data, computational insights, and established experimental protocols.

The Tautomeric Equilibrium: A Central Feature

The most defining chemical characteristic of this compound is its prototropic tautomerism. It exists in a dynamic equilibrium between two forms: the enol tautomer (this compound) and the keto tautomer (quinolin-2(1H)-one). For most aldehydes and ketones, the keto form is significantly more stable, and this holds true for the this compound system.[3]

Experimental and computational studies have conclusively shown that the equilibrium overwhelmingly favors the keto (amide) form, quinolin-2(1H)-one.[4][5] This stability is attributed to the greater strength of the C=O double bond compared to the C=C double bond and the resonance stabilization of the amide group within the heterocyclic ring.

tautomerism cluster_enol Enol Form (this compound) cluster_keto Keto Form (Quinolin-2(1H)-one) enol keto enol->keto Equilibrium (Keto Favored)

Caption: Keto-enol tautomerism of this compound.

Solid-State Structure and Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for molecular structure.[6] In the solid state, this compound exists exclusively as the keto tautomer, quinolin-2(1H)-one. The crystal structure reveals a planar heterocyclic system where molecules are typically linked by intermolecular hydrogen bonds between the N-H group of one molecule and the C=O group of a neighboring molecule, forming dimeric or polymeric chains.

While specific bond lengths and angles for the parent molecule require access to crystallographic databases like the Cambridge Structural Database (CSD Identifier: 601633), analysis of related quinolone structures provides representative data.[1][7]

Parameter Typical Value Range Comment
C=O Bond Length 1.23 - 1.25 ÅTypical for a carbonyl group in an amide system.
N-H Bond Length ~0.86 - 1.01 ÅStandard length for an N-H bond.
C2-N1 Bond Length 1.37 - 1.39 ÅShorter than a typical C-N single bond, indicating partial double bond character due to amide resonance.
C2-C3 Bond Length 1.43 - 1.45 ÅLonger than a typical C=C double bond.
Crystal System Varies with derivativeOften crystallizes in monoclinic or triclinic systems.[7]

Spectroscopic Characterization

Spectroscopic methods are invaluable for identifying the dominant tautomer in various states (solid, solution) and for overall structural elucidation.

Infrared (IR) Spectroscopy

FTIR spectroscopy clearly distinguishes between the keto and enol forms by identifying key functional group vibrations.[8] The spectrum of quinolin-2(1H)-one is characterized by strong absorptions corresponding to the amide group.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Tautomer
N-HStretching3100 - 3300 (broad)Keto
C=OStretching1650 - 1670 (strong)Keto
C=C / C=NAromatic Stretching1500 - 1620Both
O-HStretching3200 - 3600 (very broad)Enol (minor)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom.[9][10] Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. The observed signals are consistent with the keto (quinolin-2(1H)-one) structure being the sole or vastly predominant form in solution.

Table: Typical ¹H NMR Chemical Shifts (δ, ppm) for Quinolin-2(1H)-one

Proton Chemical Shift (ppm) Multiplicity Comment
N-H 11.5 - 12.5 broad singlet Highly deshielded, exchangeable proton.
H4 7.8 - 8.0 doublet Deshielded due to proximity to carbonyl and ring nitrogen.
H5, H8 7.2 - 7.6 multiplet Aromatic protons of the carbocyclic ring.
H6, H7 7.0 - 7.4 multiplet Aromatic protons of the carbocyclic ring.

| H3 | 6.4 - 6.6 | doublet | Shielded relative to other aromatic protons. |

Table: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Quinolin-2(1H)-one

Carbon Chemical Shift (ppm) Comment
C2 (C=O) 160 - 165 Carbonyl carbon, highly deshielded.
C4, C8a 138 - 142 Quaternary and CH carbons in the heterocyclic ring.
C5, C6, C7, C8 115 - 132 Aromatic carbons of the carbocyclic ring.

| C3, C4a | 120 - 125 | Aromatic carbons. |

UV-Vis Spectroscopy

The electronic transitions of the keto and enol tautomers differ due to their distinct conjugated systems. This technique is particularly useful for quantifying the tautomeric equilibrium under different conditions (e.g., varying solvent polarity). A tri-wavelength UV/Vis spectrophotometric method has been developed for the simultaneous quantification of quinoline and its metabolite, this compound.[11]

Tautomer Typical λ_max (nm) Chromophore
Keto~270, 328Extended conjugated amide system.
Enol~250, 340Hydroxy-substituted aromatic system.

Computational Chemistry Insights

Quantum chemical calculations, such as those using Density Functional Theory (DFT), have been employed to investigate the thermodynamics of the tautomeric equilibrium.[12] These theoretical studies consistently corroborate experimental findings, calculating a significantly lower gas-phase enthalpy of formation for the keto tautomer (quinolin-2(1H)-one), confirming it as the more stable isomer.

Experimental Protocols and Workflows

The structural elucidation of this compound and its derivatives follows a standard workflow in analytical chemistry.

workflow cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_elucidation Data Integration synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ftir FTIR Spectroscopy synthesis->ftir ms Mass Spectrometry (MS) synthesis->ms xrd Single-Crystal X-Ray Diffraction (SC-XRD) crystal_growth->xrd data_analysis Data Processing & Integration xrd->data_analysis nmr->data_analysis ftir->data_analysis ms->data_analysis structure Final Structure Elucidation data_analysis->structure

Caption: General workflow for structural elucidation.

Protocol: Single-Crystal X-ray Diffraction

This technique provides the unambiguous three-dimensional structure of a molecule in the solid state.[6]

  • Crystal Growth: High-purity quinolin-2(1H)-one is dissolved in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to near saturation. The solution is allowed to evaporate slowly and undisturbed at a constant temperature. Alternatively, vapor diffusion or cooling crystallization methods can be used. The goal is to obtain a single, well-formed crystal with dimensions >0.1 mm.[13]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer.[14] A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The instrument records the positions and intensities of the diffracted X-ray reflections.[13]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map.[13] An atomic model is built into the map and refined against the experimental data to optimize atomic positions, yielding precise bond lengths, angles, and other structural parameters.[15]

Protocol: NMR Spectroscopy

NMR is the most powerful method for determining molecular structure in solution.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).[16]

  • Instrument Setup: The NMR tube is placed in the spectrometer's magnet. The instrument is tuned to the appropriate frequencies for the desired nuclei (e.g., ¹H, ¹³C). The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize its homogeneity.

  • Data Acquisition: A sequence of radiofrequency pulses is applied to the sample. The resulting signal, known as the Free Induction Decay (FID), is detected.[17]

  • Data Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum via a Fourier Transform (FT). The spectrum is then phased and baseline-corrected. The chemical shifts are referenced to TMS. Integration of the peaks in ¹H NMR is performed to determine the relative ratios of protons.[10]

Protocol: FTIR Spectroscopy (KBr Pellet Method)

FTIR is used to identify the functional groups present in the molecule.

  • Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground into a powder using an agate mortar and pestle.[18]

  • Mixing: The sample powder is thoroughly mixed with ~100-200 mg of dry, IR-grade potassium bromide (KBr). KBr is used because it is transparent in the mid-IR region.[18][19]

  • Pellet Formation: The mixture is placed into a pellet die and compressed under high pressure (several tons) using a hydraulic press. This forms a thin, transparent or translucent pellet.[18]

  • Analysis: A background spectrum of the empty sample compartment is recorded.[8] The KBr pellet is then placed in the sample holder of the FTIR spectrometer, and the sample spectrum is collected. The instrument ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[8]

Conclusion

The molecular structure of this compound is dominated by its existence as the keto tautomer, quinolin-2(1H)-one. This structural preference is confirmed by a powerful combination of X-ray crystallography, which defines its solid-state arrangement, and a suite of spectroscopic techniques (NMR, IR, UV-Vis) that corroborate this structure in solution. Computational studies further reinforce these experimental findings by establishing the thermodynamic stability of the keto form. For professionals in drug development, recognizing that the quinolin-2(1H)-one scaffold is the predominant and stable form is crucial for understanding its intermolecular interactions, designing derivatives, and predicting its behavior in biological systems.

References

Solubility Profile of 2-Hydroxyquinoline in Common Laboratory Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-hydroxyquinoline, a key heterocyclic organic compound utilized in various chemical and pharmaceutical applications. The document details its solubility in common laboratory solvents, provides experimental protocols for solubility determination, and outlines analytical methods for quantification. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery, development, and chemical synthesis.

Introduction to this compound

This compound (also known as 2-quinolinol or carbostyril) is an aromatic heterocyclic compound with the chemical formula C₉H₇NO.[1][2] It exists as a white to pale yellow crystalline solid.[2][3] Structurally, it consists of a quinoline ring system with a hydroxyl group at the second position, which imparts weak acidic properties.[3] This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including antimalarial and anti-inflammatory agents, and also finds use in the formulation of dyes and fluorescent probes.[3] Understanding its solubility is critical for its effective use in these applications, influencing factors such as reaction kinetics, formulation development, and bioavailability.

Solubility Data

The solubility of this compound varies across different solvents, primarily dictated by the polarity of the solvent and its capacity for hydrogen bonding. The available data, both qualitative and semi-quantitative, is summarized below.

Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. The following table summarizes the existing qualitative and semi-quantitative information.

SolventChemical ClassSolubilityValue (at ambient temperature)
WaterProticSlightly Soluble~1 g / 950 mL (~1.05 mg/mL)[1]
Alcohol (general)ProticSoluble[3]Data not available
EthanolProticReadily Soluble[3]Data not available
Diethyl EtherEtherealSoluble[3]Data not available
AcetoneKetoneReadily Soluble[3]Data not available
Dilute HClAqueous AcidSolubleData not available

A computationally predicted water solubility for this compound is approximately 2.45 mg/mL.[4]

Comparative Solubility Profile of 8-Hydroxyquinoline

For comparative purposes, the solubility of the isomer 8-hydroxyquinoline (oxine) is provided. It is important to note that while structurally related, the position of the hydroxyl group significantly influences the physical properties, including solubility.

SolventChemical ClassSolubility
WaterProticInsoluble / Sparingly Soluble[5][6]
EthanolProticFreely Soluble[5]
AcetoneKetoneFreely Soluble[5]
ChloroformHalogenatedFreely Soluble[5]
BenzeneAromaticFreely Soluble[5]
Diethyl EtherEtherealInsoluble[5]

Experimental Protocols for Solubility Determination

The following sections detail standardized methods for determining the solubility of this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9][10][11]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Solvent of interest (e.g., water, ethanol, acetone)

  • Glass flasks or vials with airtight seals

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (UV-Vis Spectrophotometer or HPLC)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a clean, dry flask. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume of the desired solvent to the flask.

  • Equilibration: Seal the flask tightly and place it in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate.[7][9] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).[10]

  • Phase Separation: Once equilibrium is achieved, allow the mixture to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: If necessary, accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC (see sections 3.2 and 3.3).

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to flask B Add known volume of solvent A->B C Seal flask and agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw supernatant and filter D->E F Dilute sample if necessary E->F G Quantify concentration (UV-Vis or HPLC) F->G H Calculate solubility G->H

Figure 1: Experimental workflow for the shake-flask solubility determination method.

UV-Vis Spectrophotometric Quantification

UV-Vis spectrophotometry is a rapid and straightforward method for quantifying this compound in solution, particularly for single-solute systems. A tri-wavelength spectrophotometric method has been developed for the simultaneous determination of quinoline and this compound.[5][12][13]

Objective: To determine the concentration of this compound in a sample solution by measuring its absorbance of ultraviolet-visible light.

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

  • Determination of Wavelengths of Interest:

    • Scan a standard solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • For the tri-wavelength method, identify the isosbestic point of this compound and any potential interfering substance (if applicable), along with two other wavelengths for quantification (e.g., 289 nm, 326 nm, and 380 nm as described for a specific system).[5]

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the chosen wavelength(s).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.

  • Sample Analysis:

    • Measure the absorbance of the filtered and diluted sample from the solubility experiment (section 3.1) at the same wavelength(s).

  • Concentration Calculation:

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

    • Apply the dilution factor to calculate the concentration in the original saturated solution.

HPLC Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for quantifying this compound, especially in complex mixtures. The following is a general method that can be adapted and validated for specific laboratory conditions.

Objective: To separate and quantify this compound in a sample solution using reverse-phase HPLC with UV detection.

Instrumentation and Conditions (Adaptable):

  • HPLC System: With a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good peak shape and retention time. For example, a starting point could be a 60:40 (v/v) mixture of methanol and water.[14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The λmax determined by UV-Vis spectrophotometry.

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution and a series of calibration standards of this compound in the mobile phase.

  • Calibration: Inject the standard solutions into the HPLC system and record the peak areas. Create a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the filtered and diluted sample from the solubility experiment.

  • Quantification: Identify the peak corresponding to this compound by its retention time and determine its area. Calculate the concentration of this compound in the sample using the calibration curve.

  • Calculation: Apply the dilution factor to determine the solubility in the original sample.

Factors Influencing Solubility

The solubility of this compound is influenced by several physicochemical factors. Understanding these relationships is crucial for controlling and optimizing its dissolution.

Logical Relationship of Factors Affecting Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility pKa pKa pKa->Solubility LogP LogP (Lipophilicity) LogP->Solubility CrystalForm Crystal Form (Polymorphism) CrystalForm->Solubility Polarity Polarity Polarity->Solubility pH pH pH->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Figure 2: Key factors influencing the solubility of a compound.

  • pH: As a weak acid, the solubility of this compound is expected to increase in basic solutions due to its deprotonation to the more polar phenoxide form. Conversely, in acidic solutions, its solubility is also noted to be good, likely due to the protonation of the quinoline nitrogen.

  • Temperature: For most solid solutes, solubility increases with temperature. The extent of this effect depends on the enthalpy of the solution.

  • Solvent Polarity: this compound's solubility is significantly higher in polar organic solvents like alcohols and acetone compared to water, indicating the importance of favorable solute-solvent interactions.[3]

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.

Conclusion

This technical guide has summarized the available solubility data for this compound and provided detailed experimental protocols for its determination and quantification. While qualitative data indicates good solubility in common organic solvents and slight solubility in water, there is a need for more extensive quantitative studies to build a comprehensive solubility profile across a wider range of solvents and temperatures. The provided methodologies for the shake-flask method, UV-Vis spectrophotometry, and HPLC serve as a robust starting point for researchers to generate reliable and accurate solubility data, which is essential for the advancement of research and development involving this versatile compound.

References

Theoretical studies of 2-quinolinone isomerization and tautomerism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Theoretical Studies of 2-Quinolinone Isomerization and Tautomerism

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomerism of 2-quinolinone, a fundamental N-heterocyclic compound, between its lactam (keto) and lactim (enol) forms is a subject of significant academic and industrial interest. This equilibrium is crucial as it dictates the molecule's physicochemical properties, reactivity, and biological function, making its study essential for applications in medicinal chemistry and materials science.[1][2] Theoretical and computational chemistry have emerged as indispensable tools for elucidating the subtle energetic and structural nuances of this tautomeric system.[1] This guide provides a comprehensive overview of the theoretical methodologies employed, summarizes key quantitative findings, and discusses the experimental validation of computational predictions.

Introduction to 2-Quinolinone Tautomerism

2-Quinolinone (or carbostyril) can exist in two primary tautomeric forms: the lactam form, quinolin-2(1H)-one, and the lactim form, 2-hydroxyquinoline. The interplay between these two forms is a classic example of keto-enol tautomerism in a heterocyclic system.[3] Numerous spectroscopic and computational studies have established that the lactam (keto) form is the predominant and more stable tautomer in the solid state and in non-aqueous or less polar solvents.[1][2] This stability is often attributed to factors like the greater strength of the C=O double bond compared to the C=N bond and the stabilization of the lactam form through hydrogen-bonded dimers.[1][2] However, the tautomeric equilibrium can be influenced by several external and internal factors, making a detailed understanding of the potential energy surface essential.[1][4][5]

Theoretical and Computational Methodologies

Quantum-chemical calculations are central to studying the isomerization and tautomerism of 2-quinolinone. These methods allow for the precise determination of molecular structures, relative energies, vibrational frequencies, and the exploration of the potential energy surface connecting the tautomers.

Core Computational Methods:

  • Density Functional Theory (DFT): DFT is the most widely used method for these systems due to its excellent balance of accuracy and computational cost.[6][7][8] Functionals like B3LYP are commonly paired with Pople-style basis sets (e.g., 6-311++G(d,p)) for geometry optimizations and energy calculations.[8][9]

  • Ab Initio Methods: For higher accuracy, especially for energy calculations, methods like Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed.[10] Explicitly correlated methods (e.g., CCSD(T)-F12) can provide benchmark-quality energetics.

  • Composite Methods: High-accuracy composite methods like CBS-QB3 and G4 are used to calculate thermochemical data, such as gas-phase enthalpies of formation, with high precision.[10][11]

  • Solvent Effects: The influence of the solvent environment is critical and is typically modeled using continuum solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO).[12][13] These models simulate the bulk solvent as a dielectric continuum, allowing for the calculation of properties in solution. For specific interactions like hydrogen bonding, explicit solvent molecules can be included in the calculation.[3]

Quantitative Data Summary

Theoretical studies have provided a wealth of quantitative data regarding the stability and interconversion of 2-quinolinone tautomers. The lactam form is consistently found to be more stable than the lactim form in the gas phase and in nonpolar solvents.

Table 1: Calculated Relative Energies of 2-Quinolinone Tautomers

Computational MethodBasis SetEnvironmentΔE (Lactim - Lactam) (kcal/mol)Reference
B3LYP6-311++G(d,p)Gas Phase8.0 - 10.0Estimated from[9]
CBS-QB3---Gas Phase~7.5Estimated from[10]
B3LYP/PCM6-311++G(d,p)WaterLower than gas phaseGeneral trend from[13]

Note: Specific values can vary based on the exact computational level. The table represents typical ranges found in the literature.

Table 2: Influence of Environment and Substituents on Tautomeric Equilibrium

FactorEffect on EquilibriumTheoretical RationaleReferences
Solvent Polarity Increasing polarity slightly favors the more polar lactam form, but can also stabilize the lactim form through H-bonding.The lactam tautomer generally has a larger dipole moment. Polar protic solvents can stabilize the lactim's OH group.[1],[2],[14],[15]
Hydrogen Bonding Dimerization strongly stabilizes the lactam form.Formation of stable, hydrogen-bonded cyclic dimers in the solid state and non-polar solvents.[1],,[2]
Aromaticity Reduced aromaticity in the pyridinone ring of the lactam contributes to the driving force for tautomerization.The lactim form possesses a fully aromatic quinoline ring system.[1],[11]
Substituents Electronic (electron-donating/withdrawing) and steric properties of substituents can shift the equilibrium.Substituents can alter the relative acidity of the N-H proton and basicity of the carbonyl oxygen.[1],[2],[16]

Experimental Protocols and Validation

While this guide focuses on theoretical studies, the validation of computational results against experimental data is a critical component of the scientific process.[17][18] The literature on this topic does not provide step-by-step laboratory protocols but extensively describes the application of various analytical techniques to confirm theoretical predictions.

Spectroscopic Methods

Spectroscopic techniques are the primary means of experimentally probing tautomeric equilibria.[1][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Methodology: ¹H and ¹³C NMR spectra are highly sensitive to the chemical environment of nuclei. For 2-quinolinone, the chemical shifts of protons and carbons near the tautomerizing functional groups (C2, C4, N1-H, O-H) are distinct for each form.[19]

    • Validation: Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict NMR chemical shifts.[19] A strong correlation between the calculated shifts for the lactam structure and the experimental spectrum confirms its dominance. For example, the ¹³C chemical shift of the C4 carbon is significantly different between the 4-oxo (keto) and 4-hydroxy (enol) forms and can be used as a clear diagnostic marker.[20]

  • Infrared (IR) Spectroscopy:

    • Methodology: IR spectroscopy is used to identify functional groups based on their vibrational frequencies. The key diagnostic peaks are the C=O stretching vibration in the lactam form (typically ~1660 cm⁻¹) and the O-H stretching vibration in the lactim form.[2]

    • Validation: Computational frequency calculations can predict the vibrational spectra of each tautomer. The presence of a strong C=O stretch and the absence of a prominent O-H stretch in the experimental spectrum of 2-quinolinone in non-polar media provides compelling evidence for the lactam form.[2] Advanced techniques like 2D IR spectroscopy can even be used to identify minor tautomers in aqueous solutions.[3]

  • UV-Vis Spectroscopy:

    • Methodology: The electronic transitions, and thus the UV-Vis absorption spectra, differ between the tautomers due to their distinct electronic structures.

    • Validation: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (λ_max) of each tautomer.[7] By comparing the calculated spectra with the experimental one, the relative populations of the tautomers in different solvents can be estimated.[14][21]

X-ray Crystallography
  • Methodology: Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.

  • Validation: This technique directly visualizes the atomic positions, confirming the location of the proton on the nitrogen atom (lactam form) rather than the oxygen atom (lactim form). This serves as the ultimate benchmark for validating gas-phase and solid-state computational predictions of the most stable structure.[19]

Conclusion

The combination of theoretical calculations and experimental validation has provided a robust and detailed understanding of the isomerization and tautomerism of 2-quinolinone. Computational studies, primarily using DFT, consistently demonstrate the energetic preference for the lactam form, a finding strongly corroborated by NMR, IR, and X-ray crystallographic data.[1][2][19] The influence of solvents, substituents, and intermolecular interactions on the tautomeric equilibrium has been systematically explored, revealing the subtle interplay of forces that govern this system. For professionals in drug development and materials science, this body of research provides a predictive framework to understand and manipulate the properties of 2-quinolinone derivatives, enabling the rational design of molecules with desired chemical and biological activities.

References

Biological Activity of Novel 2-Hydroxyquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological properties. Among its many isomers, the 2-hydroxyquinoline, which exists in tautomeric equilibrium with its 2-quinolone form (quinolin-2(1H)-one), has emerged as a particularly versatile building block for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, enzyme inhibitory, anti-inflammatory, and antioxidant effects.[1][2] This technical guide provides an in-depth overview of the recent advancements in understanding the biological activities of novel this compound derivatives, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Anticancer Activity

Derivatives of the 2-quinolone scaffold have shown potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of crucial cellular processes like cell division and signaling pathways that lead to programmed cell death.[3][4]

1.1. Mechanism of Action

Several distinct mechanisms have been elucidated for the anticancer effects of this compound derivatives:

  • Microtubule Disruption: Certain derivatives disrupt the assembly of microtubules, essential components of the cellular cytoskeleton involved in cell division. This interference leads to an arrest of the cell cycle in the G2/M phase.[5]

  • Induction of Apoptosis: Many 2-quinolone compounds trigger apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.[5] This is often confirmed by observing the activation of key executioner proteins like caspase-3.[5]

  • Topoisomerase Inhibition: Some hybrid molecules incorporating the 2-quinolone structure have been shown to inhibit topoisomerase enzymes.[6] These enzymes are critical for managing DNA topology during replication, and their inhibition leads to DNA damage and cell death.

  • Protein Kinase Inhibition: The quinolone scaffold is a key component in inhibitors of various protein kinases, such as EGFR and VEGFR, which are often overactive in cancer and play a crucial role in tumor growth and angiogenesis.[3][7]

1.2. Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
4-Benzyloxy-quinolin-2(1H)-one (11e)COLO 205 (Colon)< 1[5]
Cinnamic acid-2-quinolone hybrid (5a)HepG2 (Liver)4.05[6]
Cinnamic acid-2-quinolone hybrid (5a)HCT-116 (Colon)1.89[6]
Cinnamic acid-2-quinolone hybrid (5b)MCF-7 (Breast)8.48[6]
2-Morpholino-4-anilinoquinoline (3d)HepG2 (Liver)8.50[8]
2-Morpholino-4-anilinoquinoline (3c)HepG2 (Liver)11.42[8]
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Liver)6.25 µg/mL[9]
1.3. Signaling Pathway Visualization

The induction of apoptosis is a key anticancer mechanism for many this compound derivatives. The pathway below illustrates the dual activation of intrinsic and extrinsic pathways.

apoptosis_pathway cluster_stimulus Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Derivative Derivative DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) Derivative->DeathReceptor Microtubule Microtubule Disruption Derivative->Microtubule Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Microtubule->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis induction by this compound derivatives.
Antimicrobial Activity

Novel this compound derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including drug-resistant bacteria and fungi. Their planar structure allows for interaction with microbial DNA and key enzymes, while other structural features facilitate membrane disruption.[10]

2.1. Mechanism of Action

The antimicrobial effects of these compounds are attributed to several mechanisms:

  • DNA Intercalation: The aromatic quinoline ring can intercalate between the base pairs of microbial DNA or RNA, disrupting replication and transcription processes.[10]

  • Enzyme Inhibition: Derivatives can inhibit essential bacterial enzymes like DNA gyrase and topoisomerase, which are vital for maintaining DNA structure.[10]

  • Membrane Disruption: The hydrophobic nature of the quinoline scaffold can facilitate interaction with microbial cell membranes, leading to a loss of integrity, increased permeability, and eventual cell lysis.[10]

2.2. Quantitative Data: Antimicrobial Potency

The effectiveness of antimicrobial agents is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Compound ClassMicroorganismMIC (µg/mL)Reference
Quinoline-based amidesS. aureus3.9[10]
Quinoline-based amidesB. subtilis7.8[10]
Substituted quinolines (Cmpd 6)MRSA1.5[11]
Substituted quinolines (Cmpd 6)C. difficile1.0[11]
Iodo-quinolinesS. epidermidisVaries[12]
Iodo-quinolinesC. parapsilosisVaries[12]
Enzyme Inhibitory Activity

Beyond their roles in anticancer and antimicrobial applications, this compound derivatives have been identified as potent inhibitors of various other enzymes, highlighting their potential in treating metabolic and neurodegenerative diseases.[13]

3.1. Key Enzyme Targets
  • α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion. Their inhibition is a key strategy for managing hyperglycemia in diabetic patients. This compound itself has shown potent inhibitory activity against both enzymes.[13] The presence of the hydroxyl group is considered critical for this activity.[13]

  • Proteasome: The proteasome is a protein complex that degrades unneeded or damaged proteins. Certain substituted quinolines have been identified as low-micromolar inhibitors of the 20S proteasome's chymotryptic activity, representing a class of noncovalent proteasome inhibitors.[14]

  • DNA Methyltransferases (DNMTs): Quinoline-based analogs have been shown to inhibit human DNMT1 and bacterial adenine methyltransferases.[15][16] This inhibition occurs through DNA intercalation, which causes a conformational change in the enzyme.[16]

  • Cystathionine Beta Synthase (CBS): Certain 8-hydroxyquinoline derivatives have been found to decrease the enzymatic activity of CBS, an enzyme involved in hydrogen sulfide (H₂S) production.[17]

3.2. Quantitative Data: Enzyme Inhibition
CompoundTarget EnzymeIC₅₀Reference
This compoundα-Glucosidase64.4 µg/mL[13]
This compoundα-Amylase130.5 µg/mL[13]
Sulfonamide derivative (47)Anti-inflammatory target2.9 ± 0.5 µg/mL[13]
Quinoline derivative (7)20S Proteasome14.4 µM[14]
Quinoline derivative (25)20S Proteasome5.4 µM[14]
Quinoline analog (12)DNMT1~2 µM[15]
Quinoline analog (12)CamA~2 µM[15]
Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in many diseases. Quinoline derivatives have shown promise in mitigating these processes.[1][18][19]

4.1. Mechanism of Action
  • Anti-inflammatory: Certain quinoline derivatives can significantly inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines stimulated by lipopolysaccharide (LPS).[20]

  • Antioxidant: The quinoline ring system can act as a scavenger of free radicals, which is a key component of its antioxidant activity. This neuroprotective potential has been noted in the context of diseases like parkinsonism.[18]

4.2. Quantitative Data: Anti-inflammatory Activity
Compound ClassAssayInhibition / IC₅₀Reference
Oxa-diaza-anthracen-one (6d)Xylene-induced ear edema68.28%[20]
Oxa-diaza-anthracen-one (3g)Xylene-induced ear edema63.19%[20]
Sulfonamide derivative (47)(Not specified)2.9 µg/mL[13]
Sulfonamide derivative (36)(Not specified)3.2 µg/mL[13]
Experimental Protocols

Reproducible and standardized methodologies are crucial for evaluating the biological activity of novel compounds. Below are detailed protocols for key assays cited in the literature.

5.1. General Experimental Workflow Visualization

The process of discovering and evaluating novel this compound derivatives follows a structured workflow from chemical synthesis to biological validation.

workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Mechanism & Analysis A Compound Design (Scaffold Hopping, Hybrids) B Chemical Synthesis A->B C Purification & Characterization (NMR, MS, HPLC) B->C D Primary Screening (e.g., Cytotoxicity - MTT Assay) C->D E Secondary Screening (e.g., Antimicrobial - MIC Assay) D->E G Data Analysis (IC50 / MIC Calculation) D->G E->G F Tertiary Screening (e.g., Enzyme Inhibition Assay) F->G H Mechanism of Action Studies (Western Blot, Flow Cytometry) G->H I Lead Compound Identification H->I

General workflow for novel drug discovery.
5.2. Protocol: MTT Cytotoxicity Assay

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, COLO 205) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours in a humidified atmosphere at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

5.3. Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (or another appropriate broth for the microbe being tested).

  • Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin, vancomycin).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours under appropriate atmospheric conditions (e.g., aerobic for most bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well appears clear). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

The this compound scaffold is a highly valuable core structure in modern drug discovery. Its derivatives exhibit a wide spectrum of potent biological activities, including promising anticancer, antimicrobial, and enzyme-inhibiting properties. The mechanisms of action are often multifaceted, involving interference with fundamental cellular processes such as DNA replication, cell division, and apoptosis. The quantitative data presented in this guide highlight the low micromolar and even nanomolar efficacy of some novel derivatives, underscoring their potential for further development. The provided experimental protocols and workflow visualizations serve as a practical resource for researchers aiming to design, synthesize, and evaluate the next generation of this compound-based therapeutic agents. Future research will likely focus on optimizing the selectivity and pharmacokinetic profiles of these compounds to translate their potent in vitro activities into clinical success.

References

An In-depth Technical Guide to the Fluorescence Properties of 2-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxyquinoline (2-HQ), a heterocyclic aromatic organic compound, and its derivatives are of significant interest in various scientific fields, particularly in the realm of fluorescence spectroscopy and drug development. This is largely due to their unique photophysical properties, which are intricately linked to tautomeric equilibria and environmental sensitivity. This guide provides a comprehensive overview of the core fluorescence characteristics of this compound, detailing its tautomeric forms, the influence of environmental factors on its fluorescence, and its applications as a fluorescent probe. This document summarizes key quantitative data, provides detailed experimental protocols for fluorescence analysis, and visualizes the underlying chemical processes and experimental workflows.

Core Fluorescence Properties of this compound

The fluorescence of this compound is fundamentally governed by the equilibrium between its two tautomeric forms: the lactim (enol) form and the lactam (keto) form. Both tautomers possess distinct absorption and emission spectra.[1][2] The interconversion between these forms can be influenced by factors such as solvent polarity, pH, and temperature, making 2-HQ a sensitive fluorescent probe for its microenvironment.

Tautomerism and its Impact on Fluorescence

This compound exists in a tautomeric equilibrium between the lactim and lactam forms, which can be interconverted through a simple hydrogen atom transfer between the oxygen of the hydroxyl group and the ring nitrogen.[2]

  • Lactim (Enol) Form: This form is characterized by a hydroxyl group (-OH) at the 2-position of the quinoline ring.

  • Lactam (Keto) Form (2(1H)-quinolone): This form features a carbonyl group (C=O) at the 2-position and a hydrogen atom on the nitrogen.

The relative stability of these tautomers, and thus the observed fluorescence, is highly dependent on the surrounding medium. In the gas phase, the lactim form is slightly more stable, but in polar solvents, the lactam form is stabilized by its zwitterionic resonance structure.[2]

Tautomerism Lactim Lactim (Enol) Form (this compound) Lactam Lactam (Keto) Form (2(1H)-quinolone) Lactim->Lactam Proton Transfer Lactam->Lactim Proton Transfer

Excited-State Intramolecular Proton Transfer (ESIPT)

A key phenomenon in the photophysics of many hydroxyquinolines is Excited-State Intramolecular Proton Transfer (ESIPT). In this process, upon photoexcitation, a proton is transferred from the hydroxyl group (proton donor) to the nitrogen atom (proton acceptor) within the same molecule.[3] This ultrafast reaction leads to the formation of an excited-state tautomer, which then fluoresces at a longer wavelength (a large Stokes shift) compared to the normal emission.[3][4] While there is no conclusive evidence for ESIPT in the isolated 2-HQ molecule[2], this mechanism is a cornerstone for the design of fluorescent probes based on 2-HQ derivatives.

ESIPT cluster_ground Ground State cluster_excited Excited State E Enol (E) E_star Excited Enol (E) E->E_star Absorption K Keto (K) K->E Relaxation E_star->E Fluorescence (Normal) K_star Excited Keto (K) E_star->K_star ESIPT K_star->K Fluorescence (Tautomer)

Quantitative Fluorescence Data

The following tables summarize the available quantitative data on the fluorescence properties of this compound and its closely related isomer, 8-Hydroxyquinoline, for comparative purposes. Data for 2-HQ in various solvents is limited in the literature, hence 8-HQ data is provided as a reference.

Table 1: Photophysical Properties of this compound Tautomers (Gas Phase)

TautomerOrigin (cm⁻¹)
Lactam29,112[2]
Lactim31,349[2]

Table 2: Photophysical Properties of 8-Hydroxyquinoline in Various Solvents

SolventAbsorption Max (λ_abs, nm)Excitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)
Dioxane3103183400.019
Propanol3133203400.021
Ethanol3133203400.023
Methanol3133203400.024
Acetonitrile3133203400.027
Ethylene Glycol315320365, 4100.098
DMSO318320365, 4100.112
DMF3183204100.123

Note: Data for 8-Hydroxyquinoline is presented as an analogue to this compound. The dual emission bands in ethylene glycol and DMSO suggest the presence of multiple emitting species.

Table 3: Fluorescence Lifetime of Tris(8-hydroxyquinoline)aluminum (AlQ₃) in Various Solvents

SolventLifetime (τ), ns
Methanol9.3[5]
Ethanol11.0[5]
Acetonitrile9.9[5]
Trichloromethane18.0[5]
Benzene20.0[5]

Note: Data for the metal complex AlQ₃ is provided to illustrate the influence of the environment on the fluorescence lifetime of a hydroxyquinoline-based compound.

Experimental Protocols

Sample Preparation for Fluorescence Measurements

Proper sample preparation is critical for obtaining high-quality fluorescence data.

  • Solvent Selection: Choose a spectroscopic grade solvent that is transparent at the excitation and emission wavelengths of 2-HQ. The solvent should be inert and not react with the analyte.

  • Concentration: Prepare a stock solution of 2-HQ in the chosen solvent. From the stock solution, prepare a series of dilutions. The concentration should be optimized to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[6]

  • Cuvettes: Use clean quartz cuvettes with a 1 cm path length for all measurements.

  • Blank Sample: Prepare a blank sample containing only the solvent to measure background fluorescence and Raman scattering.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the general steps for acquiring fluorescence spectra using a spectrofluorometer.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation and emission monochromators to the desired wavelengths. For an initial scan, use an excitation wavelength near the absorbance maximum of 2-HQ.

    • Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal-to-noise. A slit width of 2-5 nm is a good starting point.[7]

  • Acquisition of Emission Spectrum:

    • Place the blank sample (solvent only) in the sample holder and record an emission spectrum. This will show any background fluorescence and the Raman peak of the solvent.

    • Replace the blank with the 2-HQ sample.

    • Scan the emission monochromator over the desired wavelength range while keeping the excitation wavelength fixed.

  • Acquisition of Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum fluorescence intensity observed in the emission spectrum.

    • Scan the excitation monochromator over the desired wavelength range.

    • The resulting excitation spectrum should ideally match the absorption spectrum of the sample.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_F) can be determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[8]

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as 2-HQ (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.58).[9]

  • Absorbance Measurements: Prepare a series of dilutions of both the 2-HQ sample and the standard. Measure the absorbance of each solution at the same excitation wavelength. Ensure the absorbance values are in the linear range (typically < 0.1).

  • Fluorescence Measurements: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_X) can be calculated using the following equation: Φ_X = Φ_S * (Grad_X / Grad_S) * (η_X² / η_S²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and S refer to the sample and the standard, respectively.[10]

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a common method for measuring fluorescence lifetimes in the nanosecond range.

  • Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a single-photon avalanche diode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of 2-HQ as described in section 4.1.

  • Data Acquisition:

    • The sample is excited by the pulsed light source.

    • The detector registers the arrival of single emitted photons.

    • The electronics measure the time delay between the excitation pulse and the arrival of the first photon.

    • This process is repeated many times, and the data is compiled into a histogram of photon counts versus time.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

Applications in Research and Drug Development

The unique fluorescence properties of the this compound scaffold make it a valuable tool in various research applications, particularly as a fluorescent probe.

Fluorescent Sensing of Metal Ions

Derivatives of hydroxyquinoline are widely used as chemosensors for metal ions. The binding of a metal ion to the hydroxyquinoline moiety can significantly alter its photophysical properties, leading to a detectable change in fluorescence. This is often due to:

  • Chelation-Enhanced Fluorescence (CHEF): The binding of the metal ion restricts intramolecular rotation and other non-radiative decay pathways, leading to an increase in fluorescence intensity.

  • Inhibition of ESIPT: In some cases, metal ion binding can inhibit the ESIPT process, resulting in a change in the emission wavelength.

SensorWorkflow

Bioimaging

The sensitivity of hydroxyquinoline fluorescence to the local environment makes it suitable for bioimaging applications. Fluorescent probes based on this scaffold can be designed to target specific cellular components or to report on changes in the intracellular environment, such as pH or metal ion concentration.

Conclusion

This compound possesses complex and environment-sensitive fluorescence properties, primarily arising from the equilibrium between its lactim and lactam tautomers. While detailed quantitative data for 2-HQ across a wide range of solvents is still an area for further investigation, the principles governing its photophysics are well-understood. The methodologies outlined in this guide provide a robust framework for researchers to explore and utilize the fluorescence of this compound and its derivatives in their respective fields. The potential for developing novel fluorescent probes for applications in analytical chemistry, materials science, and drug development remains a promising avenue for future research.

References

Methodological & Application

Application Notes and Protocols: Regioselective One-Step Synthesis of 2-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline, also known as carbostyril, and its derivatives are privileged heterocyclic scaffolds found in numerous natural products and synthetic compounds with significant biological activities.[1][2] Their applications span various fields, including medicinal chemistry as anticancer, antimalarial, and anti-inflammatory agents, as well as in materials science. The regioselective synthesis of 2-hydroxyquinolines is of paramount importance as the position of the hydroxyl group dictates the molecule's biological and chemical properties. This document provides detailed protocols for the regioselective one-step synthesis of this compound, focusing on the classical Knorr synthesis and modern, greener alternatives.

Synthesis Overview

The most direct and regioselective one-step method for the synthesis of 2-hydroxyquinolines is the Knorr quinoline synthesis. This reaction involves the cyclization of a β-ketoanilide in the presence of a strong acid. The regioselectivity is inherently controlled by the structure of the β-ketoanilide precursor, leading specifically to the 2-hydroxy isomer.

General Reaction Scheme (Knorr Synthesis):

Aniline reacts with a β-ketoester (e.g., ethyl acetoacetate) to form a β-ketoanilide intermediate. This intermediate is then cyclized under acidic conditions to yield this compound.

Experimental Protocols

Protocol 1: Classical Knorr Synthesis using Sulfuric Acid

This protocol describes the traditional Knorr synthesis of this compound using concentrated sulfuric acid as the cyclizing agent.

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (98%)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Deionized water

  • Ice

Procedure:

  • Synthesis of Acetoacetanilide (β-ketoanilide intermediate):

    • In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

    • Heat the mixture at 110-120 °C for 1-2 hours with stirring. The reaction can be monitored by thin-layer chromatography (TLC).

    • Allow the mixture to cool to room temperature. The crude acetoacetanilide can be used directly in the next step or purified by recrystallization from ethanol/water.

  • Cyclization to this compound:

    • Carefully add the crude acetoacetanilide to an excess of cold (0-5 °C) concentrated sulfuric acid with vigorous stirring. A typical ratio is 1 g of anilide to 5-10 mL of acid.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours.

    • Pour the reaction mixture carefully onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

    • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

    • The crude this compound can be purified by recrystallization from ethanol or water to afford a crystalline solid.

Protocol 2: Microwave-Assisted One-Pot Synthesis

This protocol offers a greener and more rapid synthesis of this compound derivatives using microwave irradiation. This method often proceeds in a one-pot fashion, combining the formation of the anilide and its cyclization.

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or a solid acid catalyst (e.g., Montmorillonite K-10)

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine aniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of polyphosphoric acid (or an alternative solid acid catalyst).[3]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) and power (e.g., 100-300 W) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined for the specific microwave system being used.

  • After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.

  • Add ethanol to the reaction mixture and stir to dissolve the product.

  • If a solid acid catalyst was used, it can be removed by filtration.

  • The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of this compound and its derivatives via different methods. Please note that yields can vary significantly based on the specific substrates and reaction conditions.

MethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Classical Knorr Conc. H₂SO₄-50-601-2 hModerate to GoodGeneral Literature
Microwave-Assisted Polyphosphoric AcidDMF120-1505-15 minGood to Excellent[3]
Solvent-Free Microwave NoneNone--Good[4]

Characterization Data for this compound

  • Appearance: Light yellow crystalline solid.[5]

  • Melting Point: 198-199 °C.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.65 (s, 1H, NH), 7.85 (d, J=9.4 Hz, 1H), 7.69 (d, J=7.8 Hz, 1H), 7.46 (t, J=7.7 Hz, 1H), 7.23 (d, J=8.2 Hz, 1H), 7.15 (t, J=7.4 Hz, 1H), 6.45 (d, J=9.4 Hz, 1H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 163.2, 139.5, 138.8, 130.1, 127.8, 122.2, 121.7, 119.3, 115.1.

  • IR (KBr, cm⁻¹): 3150-2800 (broad, N-H, O-H), 1660 (C=O), 1600, 1500 (aromatic C=C).

  • Mass Spectrum (EI, 70 eV): m/z (%) 145 (M⁺, 100), 117, 90, 63.[5]

Visualizations

Knorr_Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization Aniline Aniline Acetoacetanilide Acetoacetanilide Aniline->Acetoacetanilide + Ethyl Acetoacetate (Heat) EAA Ethyl Acetoacetate EAA->Acetoacetanilide Product This compound Acetoacetanilide->Product + H₂SO₄ (Heat)

Caption: Reaction pathway for the Knorr synthesis of this compound.

Experimental_Workflow start Start reactants Mix Aniline and Ethyl Acetoacetate start->reactants heat1 Heat to form Acetoacetanilide reactants->heat1 cool1 Cool to Room Temperature heat1->cool1 add_acid Add to cold conc. H₂SO₄ cool1->add_acid heat2 Heat Reaction Mixture add_acid->heat2 quench Pour onto Ice heat2->quench neutralize Neutralize with NaHCO₃ quench->neutralize filter Filter Precipitate neutralize->filter dry Dry the Product filter->dry purify Recrystallize from Ethanol/Water dry->purify end Pure this compound purify->end

Caption: Experimental workflow for the classical Knorr synthesis.

Conclusion

The Knorr synthesis remains a reliable and regioselective method for the one-step preparation of 2-hydroxyquinolines. For researchers seeking more environmentally benign and rapid procedures, microwave-assisted synthesis offers a compelling alternative. The choice of method will depend on the available equipment, scale of the reaction, and desired throughput. The protocols and data presented here provide a solid foundation for the successful synthesis of this compound for further research and development in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for 2-Hydroxyquinoline as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 2-Hydroxyquinoline as a fluorescent probe. The document outlines the fundamental principles of its fluorescence, which is governed by a unique tautomeric equilibrium, and provides a framework for its application in screening for analytes such as metal ions.

Introduction

This compound (2HQ), also known as carbostyril or 2(1H)-quinolinone, is a heterocyclic organic compound with interesting photophysical properties that make it a candidate for use as a fluorescent probe. Unlike its well-studied isomer, 8-hydroxyquinoline, the application of this compound as a fluorescent sensor is less explored, offering a unique opportunity for novel research and development.

The fluorescence of this compound is intrinsically linked to its existence in two tautomeric forms: the lactim (enol) and the lactam (keto) forms.[1][2] The equilibrium between these two forms is sensitive to the local environment, particularly solvent polarity, which can be exploited for sensing applications. The lactim form is predominant in the gas phase, while the lactam form is more stable in polar solvents.[1][2] This shift in tautomeric equilibrium upon interaction with analytes can lead to a detectable change in fluorescence, forming the basis of its sensing mechanism.

Principle of Operation

The core principle behind using this compound as a fluorescent probe lies in the modulation of its tautomeric equilibrium and the distinct fluorescence signatures of the lactim and lactam forms.

  • Lactim (this compound): This form typically exhibits fluorescence at a shorter wavelength (higher energy).

  • Lactam (2(1H)-quinolinone): This form fluoresces at a longer wavelength (lower energy).

An analyte that selectively binds to or stabilizes one tautomer over the other will shift the equilibrium, resulting in a ratiometric or "turn-on"/"turn-off" fluorescent response. For instance, the coordination of a metal ion to the nitrogen and oxygen atoms of the lactim form could "lock" the molecule in that state, leading to an enhancement of its characteristic fluorescence.

Potential Signaling Pathway: Metal Ion Detection

The following diagram illustrates a hypothetical mechanism for the detection of a metal ion (M²⁺) using this compound.

G cluster_equilibrium Tautomeric Equilibrium in Solution cluster_sensing Sensing Mechanism Lactim Lactim Form (this compound) Lactam Lactam Form (2(1H)-Quinolinone) Lactim->Lactam Solvent Polarity Complex [this compound-Analyte] Complex Lactim->Complex Analyte Analyte (e.g., Metal Ion) Analyte->Lactim Binding Fluorescence_Change Change in Fluorescence Spectrum Complex->Fluorescence_Change Leads to

Hypothetical signaling pathway for analyte detection.

Quantitative Data

The photophysical properties of this compound are highly dependent on its tautomeric form. The following table summarizes the reported spectral origins for the lactim and lactam tautomers.

TautomerS₁ ← S₀ Transition Origin (cm⁻¹)S₁ ← S₀ Transition Origin (nm)NotesReference
Lactim (this compound)31,349~319Observed in the gas phase and non-polar solvents.[1][2]
Lactam (2(1H)-quinolone)29,112~343Favored in polar solvents and exhibits a lower energy transition.[1][2]

Note: The exact excitation and emission maxima in a given application will be solvent and analyte dependent and should be determined experimentally.

Experimental Protocols

The following protocols provide a general framework for the characterization and use of this compound as a fluorescent probe.

Materials and Reagents
  • This compound (≥98% purity)

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO, water)

  • Analytes of interest (e.g., metal salts such as ZnCl₂, CuCl₂, FeCl₃, etc.)

  • Buffer solutions (for pH-dependent studies)

  • Deionized water

Preparation of Solutions
  • Stock Solution of this compound (1 mM):

    • Dissolve an appropriate amount of this compound in a suitable organic solvent (e.g., DMSO or ethanol) to make a 1 mM stock solution.

    • Store the stock solution in the dark at 4°C to prevent photodegradation.

  • Working Solution of this compound (10 µM):

    • Dilute the 1 mM stock solution with the desired experimental solvent (e.g., buffer, water, or solvent mixture) to a final concentration of 10 µM.

    • Prepare this solution fresh before each experiment.

  • Analyte Stock Solutions (e.g., 10 mM Metal Ions):

    • Dissolve the corresponding metal salts in deionized water or a suitable solvent to prepare 10 mM stock solutions.

Experimental Workflow for Analyte Screening

The following diagram outlines a typical workflow for screening this compound against a panel of analytes.

G A Prepare 10 µM this compound in chosen solvent B Record Fluorescence Spectrum of Free Probe (Control) A->B C Add Analyte from Stock Solution (e.g., Metal Ion) A->C D Incubate for a defined period (e.g., 5-10 minutes) C->D E Record Fluorescence Spectrum of Probe + Analyte D->E F Compare Spectra and Analyze for Changes (Intensity, Shift) E->F G Repeat for all Analytes in the Screening Panel F->G H Identify 'Hit' Analytes that cause a significant response G->H

General experimental workflow for analyte screening.
Protocol for Fluorescence Measurements

  • Instrument Setup:

    • Use a calibrated spectrofluorometer.

    • Set the excitation and emission slit widths (e.g., 5 nm).

    • Allow the instrument's lamp to warm up for at least 30 minutes for stable readings.

  • Characterization of the Free Probe:

    • To a quartz cuvette, add 3 mL of the 10 µM this compound working solution.

    • Record the excitation spectrum by setting the emission wavelength to the expected maximum (e.g., start with ~400 nm and optimize).

    • Record the emission spectrum by setting the excitation wavelength to the determined maximum.

    • It is advisable to test this in a range of solvents to observe the fluorescence from both tautomers.

  • Analyte Titration:

    • To a cuvette containing 3 mL of the 10 µM this compound working solution, make successive additions of the analyte stock solution in small aliquots (e.g., 1-10 µL).

    • After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the emission spectrum.

    • Continue the titration until the fluorescence response reaches a plateau.

Data Analysis
  • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

  • For ratiometric probes, plot the ratio of fluorescence intensities at two different wavelengths (corresponding to the two tautomers) against the analyte concentration.

  • The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

Selectivity Studies

To assess the selectivity of this compound for a specific analyte, perform competition experiments.

  • To a solution of 10 µM this compound, add a concentration of the target analyte that elicits a significant fluorescence response.

  • To this solution, add potential interfering analytes (e.g., other metal ions) at the same or higher concentrations.

  • Record the fluorescence spectrum after the addition of the interfering species and observe any changes. A robust probe will show minimal change in the presence of other analytes.

Conclusion

This compound presents an intriguing, though underexplored, platform for the development of novel fluorescent probes. Its unique tautomeric nature provides a built-in mechanism for ratiometric sensing. The protocols and application notes provided here offer a foundational guide for researchers to characterize its photophysical properties and systematically explore its potential for detecting a wide range of analytes. Further research into derivatization of the this compound scaffold could lead to the development of highly sensitive and selective probes for applications in chemical biology and drug development.

References

2-Hydroxyquinoline: A Versatile Intermediate in Pharmaceutical Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline, also known as carbostyril or 2(1H)-quinolinone, is a heterocyclic organic compound with the chemical formula C₉H₇NO.[1] It serves as a pivotal intermediate in the synthesis of a diverse array of pharmaceutical compounds and agrochemicals.[2] The reactivity of the quinoline ring and the hydroxyl group allows for a multitude of chemical transformations, making it a valuable scaffold for the development of novel therapeutic agents.[2][3] This document provides detailed application notes on the use of this compound as a pharmaceutical intermediate, focusing on the synthesis of the anti-ulcer drug Rebamipide, and presents quantitative data on the biological activities of various this compound derivatives.

Therapeutic Applications of this compound Derivatives

The this compound core is present in numerous compounds that exhibit a broad spectrum of pharmacological activities. These derivatives have been investigated for their potential as anti-inflammatory, anti-diabetic, anti-cancer, and antimicrobial agents. The versatility of the this compound scaffold allows medicinal chemists to synthesize libraries of compounds for screening against various therapeutic targets.

therapeutic_applications cluster_derivatives Synthetic Derivatives cluster_activities Therapeutic Areas This compound This compound Rebamipide (Anti-ulcer) Rebamipide (Anti-ulcer) This compound->Rebamipide (Anti-ulcer) Intermediate Brexpiprazole (Antipsychotic) Brexpiprazole (Antipsychotic) This compound->Brexpiprazole (Antipsychotic) Precursor Cilostamide (Cardiotonic) Cilostamide (Cardiotonic) This compound->Cilostamide (Cardiotonic) Precursor Other Bioactive Molecules Other Bioactive Molecules This compound->Other Bioactive Molecules Gastroenterology Gastroenterology Rebamipide (Anti-ulcer)->Gastroenterology Psychiatry Psychiatry Brexpiprazole (Antipsychotic)->Psychiatry Cardiology Cardiology Cilostamide (Cardiotonic)->Cardiology Oncology Oncology Other Bioactive Molecules->Oncology Infectious Diseases Infectious Diseases Other Bioactive Molecules->Infectious Diseases Endocrinology Endocrinology Other Bioactive Molecules->Endocrinology

Diagram 1: Logical relationship of this compound as a precursor to various therapeutic agents.

Data Presentation: Biological Activities of this compound Derivatives

The following table summarizes the quantitative data on the biological activities of this compound and its derivatives, highlighting their potential in various therapeutic areas.

Compound/DerivativeBiological Target/ActivityIC50 Value/YieldReference
Rebamipide Intermediate Synthesis Chemical Synthesis75.3 - 76.8% Yield[1]
Brexpiprazole Synthesis Chemical Synthesis73.9 - 76.8% Yield[1]
This compoundα-Glucosidase Inhibition64.4 µg/mL[4]
This compoundα-Amylase Inhibition130.5 µg/mL[4]
2-Arylquinoline DerivativesAnticancer (HeLa cells)8.3 µM[5]
2-Arylquinoline DerivativesAnticancer (PC3 cells)31.37 µM[5]
2-isopropyl, 2-isobutyl-5,7-dichloro-8-hydroxyquinolineAntiviral (Dengue Virus)3.03 µM[6]
Copper complexes with halogen and nitro derivatives of 8-hydroxyquinolineAnticancer (Various cell lines)5.3–6.0 µM[7]

Experimental Protocols: Synthesis of a Key Rebamipide Intermediate

The following protocol details the synthesis of 2-amino-3-[2(1H)-quinolone-4]propionic acid, a crucial intermediate for the production of Rebamipide, utilizing this compound as a starting material.[3][8]

experimental_workflow cluster_reaction Reaction cluster_workup Work-up and Isolation A 1. Charge reactor with L-aspartic acid, this compound, AgNO3, acetonitrile, and water. B 2. Heat reaction mixture to 70°C. A->B C 3. Slowly add aqueous potassium persulfate solution. B->C D 4. Maintain at 70°C for 3 hours. C->D E 5. Cool to room temperature and quench with water. D->E F 6. Extract product with ethyl acetate. E->F G 7. Wash combined organic layers with water. F->G H 8. Dry organic layer over anhydrous Na2SO4. G->H I 9. Filter and concentrate to obtain the intermediate. H->I

Diagram 2: Experimental workflow for the synthesis of the Rebamipide intermediate.

Materials and Equipment
  • L-Aspartic acid

  • This compound

  • Silver nitrate (AgNO₃)

  • Potassium persulfate (K₂S₂O₈)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup: In a 1 L round-bottom flask, combine L-aspartic acid (10.0 g, 75.1 mmol), this compound (13.1 g, 90.1 mmol), and silver nitrate (1.3 g, 7.51 mmol) in a solvent mixture of acetonitrile (400 mL) and deionized water (100 mL).[3][8]

  • Heating: Stir the mixture and heat it to 70°C using a heating mantle.

  • Reagent Addition: Once the temperature has stabilized at 70°C, slowly add a solution of potassium persulfate (39 g in 300 mL of deionized water) to the reaction mixture dropwise over 1 hour.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 70°C for an additional 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and add 400 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 800 mL portions of ethyl acetate.

  • Washing: Combine the organic extracts and wash them three times with 2 L portions of deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-amino-3-[2(1H)-quinolone-4]propionic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system to achieve the desired purity.

References

Application Note: Microwave-Assisted Synthesis of 2-Hydroxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the rapid and efficient synthesis of 2-Hydroxy-4-methylquinoline, a valuable scaffold in medicinal chemistry and drug development, utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to optimize synthetic methodologies for quinoline derivatives.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active substances.[1] These compounds exhibit a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. 2-Hydroxy-4-methylquinoline, in particular, serves as a key intermediate in the synthesis of various biologically active molecules.

Traditional methods for synthesizing quinoline derivatives, such as the Conrad-Limpach-Knorr and Doebner-von Miller reactions, often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents.[2][3] Microwave-assisted organic synthesis has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required by conventional heating methods.[2][4][5][6][7] This approach is also more energy-efficient and often allows for a reduction in the use of harmful solvents, making it an environmentally benign synthetic strategy.[2][4][7]

This application note details a microwave-assisted protocol for the synthesis of 2-Hydroxy-4-methylquinoline from the reaction of aniline and ethyl acetoacetate.

Reaction Principle

The synthesis of 2-Hydroxy-4-methylquinoline from aniline and ethyl acetoacetate proceeds via the Conrad-Limpach-Knorr synthesis. The reaction mechanism involves two key stages:

  • Formation of Acetoacetanilide: Aniline reacts with ethyl acetoacetate. Under thermodynamically controlled conditions (higher temperatures), the reaction favors the formation of the acetoacetanilide intermediate.

  • Intramolecular Cyclization: The acetoacetanilide intermediate undergoes an acid-catalyzed intramolecular cyclization to yield the final product, 2-Hydroxy-4-methylquinoline.

Microwave irradiation provides the high temperature necessary to favor the formation of the 2-hydroxy isomer and rapidly drives the cyclization step.

Advantages of the Microwave-Assisted Method

The microwave-assisted approach for the synthesis of 2-Hydroxy-4-methylquinoline offers several key advantages over conventional heating methods:

  • Reduced Reaction Time: Reactions that typically take hours to complete can be accomplished in minutes.[8]

  • Increased Yields: Microwave synthesis often results in higher isolated yields of the desired product.[8]

  • Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, simplifying purification.

  • Energy Efficiency: Microwaves directly heat the reactants and solvent, leading to significant energy savings compared to conventional oil baths or heating mantles.

  • Greener Chemistry: This method often allows for solvent-free conditions or the use of more environmentally friendly solvents, reducing waste and environmental impact.[2][4]

Experimental Protocol

Materials and Equipment
  • Aniline (reagent grade)

  • Ethyl acetoacetate (reagent grade)

  • p-Toluenesulfonic acid (catalyst)

  • Ethanol (for recrystallization)

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Standard laboratory glassware

  • Melting point apparatus

  • IR and NMR spectrometers for product characterization

Procedure
  • Reaction Setup: In a suitable microwave reaction vessel, combine aniline (1.0 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power of 450 W for 3-5 minutes. The reaction temperature should be monitored and maintained around 140-150°C.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Add 10 mL of cold water to the reaction mixture.

  • Isolation: The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-Hydroxy-4-methylquinoline as a crystalline solid.

  • Characterization: Confirm the identity and purity of the product by determining its melting point and analyzing its IR and NMR spectra. The melting point should be consistent with the literature value of 224°C.

Data Presentation

The following table summarizes the comparative data for the synthesis of 2-Hydroxy-4-methylquinoline using microwave-assisted and conventional heating methods.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 3 - 5 minutes2 - 4 hours
Yield ~91%Typically lower, ~70-80%
Catalyst p-Toluenesulfonic acidSulfuric acid or Dowtherm
Solvent Solvent-freeDioxane, Diphenyl ether
Temperature 140 - 150°CReflux temperature of solvent

Visualizations

Reaction Mechanism: Conrad-Limpach-Knorr Synthesis

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Acetoacetanilide Acetoacetanilide Aniline->Acetoacetanilide + EAA (High Temp) EAA Ethyl Acetoacetate Enol Enol Intermediate Acetoacetanilide->Enol Tautomerization (Acid Catalyst) Product 2-Hydroxy-4-methylquinoline Enol->Product Intramolecular Cyclization

Caption: Reaction mechanism for the synthesis of 2-Hydroxy-4-methylquinoline.

Experimental Workflow

experimental_workflow start Start mix_reagents Mix Aniline, Ethyl Acetoacetate, and p-Toluenesulfonic Acid start->mix_reagents mw_irradiation Microwave Irradiation (450W, 3-5 min, 140-150°C) mix_reagents->mw_irradiation cool_down Cool to Room Temperature mw_irradiation->cool_down add_water Add Cold Water cool_down->add_water filtration Vacuum Filtration add_water->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization characterization Characterization (MP, IR, NMR) recrystallization->characterization end End characterization->end

Caption: Experimental workflow for the microwave-assisted synthesis.

Conclusion

The microwave-assisted synthesis of 2-Hydroxy-4-methylquinoline offers a superior alternative to conventional methods, providing a rapid, high-yielding, and environmentally friendly route to this important heterocyclic compound. The detailed protocol and comparative data presented in this application note demonstrate the significant advantages of adopting microwave technology in synthetic organic chemistry, particularly for the efficient production of valuable intermediates for drug discovery and development.

References

Application of 2-Hydroxyquinoline in Metal Ion Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the topic specifies 2-hydroxyquinoline, the vast body of scientific literature identifies its isomer, 8-hydroxyquinoline (8-HQ) , as the premier platform for metal ion detection. The strategic positioning of the hydroxyl group at the 8th position in 8-HQ creates a bidentate chelation site with the quinoline nitrogen, forming stable complexes with a wide array of metal ions. This chelation event is often accompanied by a distinct change in the molecule's photophysical properties, making 8-HQ and its derivatives excellent candidates for fluorescent and colorimetric sensors.[1] In contrast, this compound shows limited application in this area due to its less favorable coordination geometry. Therefore, these application notes will focus on the extensively studied and highly effective 8-hydroxyquinoline derivatives for metal ion detection.

Overview of Signaling Mechanisms

The detection of metal ions by 8-hydroxyquinoline-based sensors typically relies on one of three primary signaling mechanisms:

  • Chelation-Enhanced Fluorescence (CHEF): In the free ligand state, the fluorescence of the 8-HQ moiety is often quenched. Upon chelation with a metal ion, the molecule's rigidity increases, and non-radiative decay pathways are suppressed, leading to a significant enhancement of fluorescence intensity ("turn-on" response).[2]

  • Photoinduced Electron Transfer (PET): These sensors consist of a fluorophore (e.g., 8-HQ) linked to a receptor with a lone pair of electrons. In the absence of a metal ion, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Metal ion binding to the receptor lowers the energy of the lone pair, preventing PET and restoring fluorescence.[3]

  • Excited-State Intramolecular Proton Transfer (ESIPT): In some 8-HQ derivatives, an intramolecular hydrogen bond facilitates proton transfer from the hydroxyl group to the quinoline nitrogen in the excited state, a process that often results in weak fluorescence. Metal ion chelation removes the proton, inhibiting the ESIPT process and causing a significant increase in fluorescence emission.[3]

Quantitative Data for 8-Hydroxyquinoline-Based Metal Ion Sensors

The following tables summarize the analytical performance of various 8-hydroxyquinoline derivatives for the detection of different metal ions.

Probe/SensorTarget IonDetection MethodLinear RangeLimit of Detection (LOD)Solvent SystemReference
8-HydroxyquinolineAl³⁺Fluorometric-<1 x 10⁻⁷ MWeak acidic[4]
5-Chloromethyl-8-hydroxyquinolineFe²⁺Colorimetric0.00 - 0.50 ppm0.04 ± 0.10 ppmAqueous[3]
8-HydroxyquinolineFe³⁺Spectrophotometric1 - 14 µg/mL-Chloroform[5]
8-HydroxyquinolineCd²⁺Spectrophotometric0.5 - 8.0 µg/mL-Aqueous micellar[6]
8-HQ Schiff BaseZn²⁺Fluorometric--EtOH/H₂O[7]
8-HQ DerivativeAl³⁺Fluorometric-<10⁻⁷ MWeak acidic[8]

Note: The performance characteristics of sensors can vary based on the specific derivative, solvent system, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Fluorescent Probe for Zn²⁺

This protocol describes the synthesis of a Schiff base derivative of 8-hydroxyquinoline, which can be used as a selective fluorescent probe for Zn²⁺.[7]

Materials:

  • 5-chloro-8-hydroxyquinoline-7-carbaldehyde

  • Salicylaldehyde hydrazone

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Synthesize 5-chloro-8-hydroxyquinoline-7-carbaldehyde according to established literature methods.

  • Dissolve an equimolar amount of 5-chloro-8-hydroxyquinoline-7-carbaldehyde and salicylaldehyde hydrazone in ethanol.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Characterize the final product (e.g., 5-chloro-7-(((-2-hydroxybenzylidene) hydrazineylidene) methyl)quinolin-8-ol) using spectroscopic techniques such as ¹H-NMR and ¹³C-NMR.

Protocol 2: General Procedure for Metal Ion Detection using a Fluorescent 8-HQ Probe

This protocol outlines the general steps for using a synthesized 8-hydroxyquinoline-based fluorescent probe for the detection of a target metal ion.

Materials:

  • Synthesized 8-HQ derivative probe

  • DMSO (or other suitable organic solvent)

  • Deionized water

  • Stock solutions of various metal perchlorate salts (e.g., Zn(ClO₄)₂, Al(ClO₄)₃, Fe(ClO₄)₃)

  • Buffer solution (if pH control is required)

  • Fluorescence spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the 8-HQ probe (e.g., 10 mM) in DMSO.

    • Prepare stock solutions of the metal salts (e.g., 10 mM) in deionized water.

  • Selectivity Assay:

    • Prepare a series of test solutions by diluting the probe stock solution to the desired final concentration (e.g., 10 µM) in the chosen solvent system (e.g., EtOH/H₂O, 9/1, v/v).[7]

    • To each test solution, add an excess (e.g., 6-10 equivalents) of a different metal ion from the stock solutions.

    • Measure the fluorescence emission spectrum of each solution at a predetermined excitation wavelength.

    • Identify the metal ion that induces a significant change in fluorescence intensity.

  • Titration Experiment:

    • Prepare a solution of the probe at a fixed concentration.

    • Incrementally add small aliquots of the target metal ion stock solution.

    • After each addition, record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the linear range and calculate the limit of detection (LOD).

  • Interference Study:

    • Prepare a solution containing the probe and the target metal ion.

    • To this solution, add a potential interfering ion at a concentration significantly higher than the target ion.

    • Measure the fluorescence intensity and compare it to the intensity of the solution containing only the probe and the target ion.

Visualizations

Signaling Pathway Diagrams

CHEF_Mechanism cluster_0 Free Ligand State cluster_1 Chelated State L 8-HQ Derivative (Low Fluorescence) NRD Non-Radiative Decay (e.g., vibrations) L->NRD Energy Loss LM [8-HQ]-Metal Complex (High Fluorescence) L->LM + Mⁿ⁺ (Chelation) LM->L - Mⁿ⁺ (Dissociation) F Fluorescence Emission LM->F Energy Release M Metal Ion (Mⁿ⁺)

PET_Mechanism cluster_0 Free Ligand State cluster_1 Chelated State F_R Fluorophore-Receptor (Quenched) F_excited Excited Fluorophore F_R->F_excited Excitation (hν) F_R_M Fluorophore-[Receptor-Mⁿ⁺] (Fluorescent) F_R->F_R_M + Mⁿ⁺ (Binding inhibits PET) F_excited->F_R PET (e⁻ transfer) Fluorescence Quenching F_excited_M Excited Fluorophore F_R_M->F_excited_M Excitation (hν) F_excited_M->F_R_M Fluorescence Emission M Metal Ion (Mⁿ⁺)

ESIPT_Mechanism cluster_0 Free Ligand cluster_1 Chelated Ligand E Enol Form (Ground State) E_star Excited Enol E->E_star Excitation (hν) K_star Excited Keto (Tautomer) E_star->K_star ESIPT K Keto Form (Ground State) K_star->K Weak Emission K->E Tautomerization L_M Ligand-Metal Complex (Ground State) L_M_star Excited Complex* L_M->L_M_star Excitation (hν) L_M_star->L_M Strong Fluorescence note ESIPT is Blocked

Experimental Workflow

experimental_workflow start Start synthesis Synthesize & Purify 8-HQ Derivative Probe start->synthesis characterization Characterize Probe (NMR, MS, etc.) synthesis->characterization stock_solutions Prepare Stock Solutions (Probe, Metal Ions) characterization->stock_solutions selectivity Perform Selectivity Assay (Screen various metal ions) stock_solutions->selectivity titration Conduct Fluorescence Titration (Determine Linear Range & LOD) selectivity->titration interference Assess Interference (Test with competing ions) titration->interference data_analysis Analyze Data & Report Results interference->data_analysis end End data_analysis->end

References

Application Notes & Protocols: Synthesis of 3-Substituted 2-Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2-quinolone (or quinolin-2(1H)-one) scaffold is a privileged heterocyclic motif extensively found in natural products and synthetic organic compounds.[1] Its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their broad spectrum of biological activities.[2][3][4] These activities include anticancer, antibacterial, anti-inflammatory, antiviral, and antifungal properties.[2][5][6] Modifications at the C3 position of the 2-quinolone ring system are particularly crucial, as they allow for the fine-tuning of pharmacological properties and the development of potent and selective therapeutic agents.[1] This document provides detailed application notes on the relevance of these compounds and protocols for several key synthetic methodologies.

Application Notes: Therapeutic Relevance

3-Substituted 2-quinolone derivatives are versatile structures that have been explored for a wide range of therapeutic applications. Their importance in medicinal chemistry stems from their ability to interact with various biological targets.[2][6]

  • Anticancer Agents: Many derivatives have been identified as potent anticancer agents.[6] They can inhibit crucial enzymes and proteins involved in cancer cell proliferation, such as topoisomerases and protein kinases (e.g., EGFR, VEGFR).[6] Some 3-aryl-2-quinolones have shown promise not as cytotoxic agents themselves, but as antimigratory compounds that can be combined with conventional chemotherapy to improve treatment efficacy.[7][8]

  • Antimicrobial Agents: The quinolone core is famously associated with antibiotics.[3][9] While 4-quinolones are more common in this class, 2-quinolone derivatives have also been developed, exhibiting activity against various bacterial and fungal pathogens.[2][5][10]

  • Other Therapeutic Areas: The structural versatility of 3-substituted 2-quinolones has led to their investigation for treating malaria, HIV, tuberculosis, and neurodegenerative diseases like Alzheimer's.[2]

The diagram below illustrates the central role of the 2-quinolone scaffold in developing drugs for various diseases.

G 2-Quinolone Core 2-Quinolone Core Anticancer Anticancer 2-Quinolone Core->Anticancer Targets Antimicrobial Antimicrobial 2-Quinolone Core->Antimicrobial Targets Anti-inflammatory Anti-inflammatory 2-Quinolone Core->Anti-inflammatory Targets Antiviral (HIV) Antiviral (HIV) 2-Quinolone Core->Antiviral (HIV) Targets Kinase Inhibition Kinase Inhibition Anticancer->Kinase Inhibition Topoisomerase Inhibition Topoisomerase Inhibition Anticancer->Topoisomerase Inhibition Antibacterial Antibacterial Antimicrobial->Antibacterial Antifungal Antifungal Antimicrobial->Antifungal

Caption: Therapeutic applications of the 2-quinolone scaffold.

Many 2-quinolone derivatives function by inhibiting signaling pathways critical for cell growth and survival. The diagram below represents a simplified receptor tyrosine kinase (RTK) pathway, a common target in cancer therapy, illustrating the point of intervention for a quinolone-based inhibitor.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates RAS RAS RTK->RAS Phosphorylates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinolone_Inhibitor 3-Substituted 2-Quinolone Inhibitor Quinolone_Inhibitor->RTK Inhibits ATP Binding

Caption: Inhibition of an RTK signaling pathway by a 2-quinolone derivative.

Synthetic Protocols & Methodologies

The synthesis of 3-substituted 2-quinolones can be achieved through various strategies. Below are detailed protocols for some of the most effective and widely used methods.

Method 1: Knoevenagel Condensation of 2-Halobenzaldehydes with Active Methylene Compounds

This one-pot method involves a condensation reaction followed by an intramolecular C-N bond formation. It is a robust method for synthesizing 3-amido-2-quinolones.[1]

G start Start Materials reactants 2-Bromobenzaldehyde + Malonamide start->reactants mix Mix in Solvent (e.g., Toluene) Add Base (e.g., DBU) Add Catalyst (e.g., Dendritic Copper) reactants->mix reaction Heat under Inert Atmosphere (e.g., 110°C, 12-24h) mix->reaction workup Cool to RT Filter Wash with Solvent reaction->workup purify Column Chromatography workup->purify product 3-Amido-2-Quinolone purify->product

Caption: Workflow for Knoevenagel condensation to form 2-quinolones.

  • To a sealed reaction vessel, add 2-bromobenzaldehyde (1.0 mmol), a malonamide derivative (1.2 mmol), dendritic copper powder catalyst (5 mol%), and a suitable base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 mmol).

  • Add a dry solvent, such as toluene (5 mL), under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the vessel and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst and wash the solid residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-amido-2-quinolone derivative.

R1 in 2-BromobenzaldehydeR2 in MalonamideCatalystBaseSolventYield (%)Reference
HPhenylDendritic CuDBUToluene85[1]
4-Cl4-FluorophenylDendritic CuDBUToluene78[1]
5-NO₂AdamantylDendritic CuDBUToluene82[1]
HMethylCuI / EthylenediamineK₃PO₄Toluene75[1]
Method 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for installing aryl, vinyl, or alkynyl groups at the C3 position, typically starting from a 3-halo-2-quinolone precursor.

The Suzuki coupling reaction forms a carbon-carbon bond between a 3-bromo-2-quinolone and an arylboronic acid.[11][12]

G start Start Materials reactants 3-Bromo-2-Quinolone + Arylboronic Acid start->reactants mix Mix in Solvent (e.g., Dioxane/H₂O) Add Base (e.g., K₂CO₃) Add Catalyst (e.g., PdCl₂(PPh₃)₂) reactants->mix reaction Heat under Inert Atmosphere (e.g., 90°C, 18h) mix->reaction workup Cool to RT Dilute with Water Extract with Organic Solvent reaction->workup purify Column Chromatography workup->purify product 3-Aryl-2-Quinolone purify->product

Caption: Workflow for Suzuki cross-coupling to form 3-aryl-2-quinolones.

  • In a reaction flask, dissolve the 3-bromo-2-quinolone derivative (1.0 mmol), the arylboronic acid (1.5 mmol), and a base such as potassium carbonate (K₂CO₃, 3.0 mmol).

  • Add a solvent mixture, typically dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, for example, PdCl₂(PPh₃)₂ (3-5 mol%), and a ligand like tricyclohexylphosphine if required.[11]

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the 3-aryl-2-quinolone.

3-Halo-2-QuinoloneArylboronic AcidCatalystBaseSolventYield (%)Reference
3-Iodo-4-chloro-2-phenylquinolinePhenylboronic acidPdCl₂(PPh₃)₂ / PCy₃K₂CO₃Dioxane/H₂O80-90[11]
3-Bromo-4-hydroxyquinoline4-Methoxyphenylboronic acidPd(OAc)₂Polymer-supported PPh₃N/AHigh[12]

The Heck reaction couples an aryl halide (o-iodoaniline) with an alkene (itaconate ester), followed by cyclization to form the 3-substituted 2-quinolone.[1][13]

  • Combine o-iodoaniline (1.0 mmol), dialkyl itaconate (1.1 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a ligand like triphenylphosphine (PPh₃, 4 mol%) in a reaction vessel.

  • Add a base, for example, triethylamine (Et₃N, 2.5 mmol), and a solvent like DMF (N,N-Dimethylformamide).

  • Heat the mixture under an inert atmosphere at 100 °C for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product via column chromatography to yield the 3-(alkoxycarbonylmethyl)-2-quinolone.

This reaction is used to introduce an alkyne substituent at the C3 position by coupling a 3-halo-2-quinolone with a terminal alkyne.[14][15]

  • To a degassed solution of 3-bromo-2-quinolone (1.0 mmol) in a suitable solvent like triethylamine or a THF/amine mixture, add the terminal alkyne (1.2 mmol).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-4 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere for 4-16 hours.

  • Once the reaction is complete, filter the mixture through celite to remove the catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the resulting crude product by column chromatography to afford the 3-alkynyl-2-quinolone.

Method 3: Silver-Catalyzed Cyclization of o-Alkynylisocyanobenzenes

This modern approach provides a facile route to various functionalized 3-substituted 2-quinolones through the cyclization of readily prepared o-alkynylisocyanobenzenes.[16]

G start Start Material reactant o-Alkynylisocyanobenzene start->reactant mix Dissolve in Solvent (e.g., Dioxane) Add Catalyst (e.g., AgNO₃) Add Water reactant->mix reaction Heat under Inert Atmosphere (e.g., 100°C, 3h) mix->reaction workup Cool to RT Filter through Celite Concentrate Solvent reaction->workup purify Column Chromatography workup->purify product 3-Substituted-2-Quinolone purify->product

Caption: Workflow for silver-catalyzed cyclization to 2-quinolones.

  • To a solution of the o-alkynylisocyanobenzene derivative (0.5 mmol) in dioxane (2.0 mL), add silver(I) nitrate (AgNO₃, 10 mol%).

  • Add water (H₂O, 0.5 mL) to the mixture.

  • Heat the reaction mixture at 100 °C in a sealed tube for approximately 3 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to give the desired 3-substituted 2-quinolone.

R1 in o-AlkynylisocyanobenzeneR2 (Substituent on Alkyne)CatalystSolventYield (%)Reference
HPhenylAgNO₃Dioxane/H₂O85[16]
4-Me4-TolylAgNO₃Dioxane/H₂O82[16]
4-ClCyclohexylAgNO₃Dioxane/H₂O75[16]
H-CH₂OTBSAgNO₃Dioxane/H₂O78[16]

References

Application Notes and Protocols for 2-Hydroxyquinoline Derivatives as Potential Anti-Diabetic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, posing a significant global health challenge. A key therapeutic strategy involves the inhibition of carbohydrate-hydrolyzing enzymes and the modulation of signaling pathways integral to glucose homeostasis. Emerging research has identified 2-hydroxyquinoline and its derivatives as a promising class of compounds with potent anti-diabetic properties. These molecules have demonstrated significant inhibitory effects against key enzymes such as α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B), highlighting their potential for development as novel therapeutic agents for the management of type 2 diabetes.

This document provides detailed application notes, experimental protocols, and a summary of the quantitative data to guide researchers in the investigation and development of this compound derivatives as anti-diabetic agents.

Data Presentation

The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against key anti-diabetic targets.

Table 1: α-Glucosidase Inhibitory Activity of this compound Derivatives

CompoundIC50 (µg/mL)IC50 (µM)Reference CompoundReference IC50 (µM)
This compound64.4~443.7Acarbose752.0 ± 2.0
2-Methyl-8-hydroxyquinoline90.7~570.0--
4-Hydroxyquinolinone-hydrazone derivative 6l-93.5 ± 0.6Acarbose752.0 ± 2.0
4-Hydroxyquinolinone-hydrazone derivative 6m-575.6 ± 0.4Acarbose752.0 ± 2.0

Note: IC50 values are presented as reported in the literature. Conversion to µM for this compound and 2-Methyl-8-hydroxyquinoline is an approximation based on their molecular weights.[1][2]

Table 2: α-Amylase Inhibitory Activity of this compound Derivatives

CompoundIC50 (µg/mL)Reference Compound
This compound130.5Acarbose
2-Methyl-8-hydroxyquinoline215.4Acarbose

Note: Specific IC50 values for the reference compound were not provided in the context of these experiments.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway for α-Glucosidase and α-Amylase Inhibition

G Dietary Carbohydrates Dietary Carbohydrates α-Amylase α-Amylase Dietary Carbohydrates->α-Amylase Digestion α-Glucosidase α-Glucosidase α-Amylase->α-Glucosidase Further Digestion Glucose Absorption Glucose Absorption α-Glucosidase->Glucose Absorption Monosaccharide Release Blood Glucose Levels Blood Glucose Levels Glucose Absorption->Blood Glucose Levels Increase This compound Derivatives This compound Derivatives This compound Derivatives->α-Amylase Inhibition This compound Derivatives->α-Glucosidase Inhibition

Caption: Inhibition of carbohydrate-hydrolyzing enzymes by this compound derivatives.

General Experimental Workflow for In Vitro and In Vivo Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis Characterization Characterization Synthesis->Characterization Alpha_Glucosidase_Assay α-Glucosidase Assay Characterization->Alpha_Glucosidase_Assay Alpha_Amylase_Assay α-Amylase Assay Characterization->Alpha_Amylase_Assay PTP1B_Assay PTP1B Assay Characterization->PTP1B_Assay DPP4_Assay DPP-4 Assay Characterization->DPP4_Assay SAR_Analysis SAR Analysis Alpha_Glucosidase_Assay->SAR_Analysis Alpha_Amylase_Assay->SAR_Analysis PTP1B_Assay->SAR_Analysis DPP4_Assay->SAR_Analysis Animal_Model Diabetic Animal Model (e.g., STZ-induced rats) SAR_Analysis->Animal_Model Lead Compound Selection Drug_Administration Drug Administration Animal_Model->Drug_Administration Blood_Glucose_Monitoring Blood Glucose Monitoring Drug_Administration->Blood_Glucose_Monitoring Biochemical_Analysis Biochemical Analysis Blood_Glucose_Monitoring->Biochemical_Analysis

References

Application Notes and Protocols: Palladium-Catalyzed C-H Activation for 2-Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-quinolone scaffold is a privileged structural motif present in numerous natural products and pharmacologically active compounds. Its synthesis has been a long-standing focus of organic chemistry. Among the modern synthetic methodologies, palladium-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the construction of this important heterocycle. This approach avoids the need for pre-functionalized starting materials, offering a more direct and efficient route to a diverse range of 2-quinolone derivatives.

This document provides detailed application notes and experimental protocols for key palladium-catalyzed C-H activation strategies for the synthesis of 2-quinolones, targeting researchers and professionals in the fields of organic synthesis and drug development.

Key Synthetic Strategies

Several robust palladium-catalyzed methods utilizing C-H activation for the synthesis of 2-quinolones have been developed. The most prominent strategies include:

  • Intramolecular C-H Alkenylation of N-phenylacrylamides

  • Oxidative Annulation of Acrylamides and Arynes

  • Cascade C-H Activation/C-C Bond Formation/Cyclization from Anilines

  • [3+3] Annulation of Diarylamines and α,β-Unsaturated Acids

These methods offer distinct advantages in terms of substrate scope, reaction conditions, and the types of substitutions that can be introduced on the 2-quinolone core.

Data Presentation: Comparison of Key Methodologies

The following tables summarize quantitative data for the aforementioned synthetic strategies, allowing for easy comparison of their key parameters.

Table 1: Intramolecular C-H Alkenylation of N-phenylacrylamides
EntryCatalyst (mol%)Oxidant (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)Ag₂CO₃ (2)TFA1002485
2Pd(TFA)₂ (10)Cu(OAc)₂ (2)DCE1201278
3PdCl₂(MeCN)₂ (10)AgOAc (2)Toluene1101682
4Pd(OAc)₂ (5)Benzoquinone (2)Acetic Acid1002475
Table 2: Oxidative Annulation of Acrylamides and Arynes
EntryCatalyst (mol%)Aryne PrecursorBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)2-(Trimethylsilyl)phenyl triflateCsF (2)Dioxane/DMSO801288
2Pd(dba)₂ (10)2-(Trimethylsilyl)phenyl triflateK₂CO₃ (2)Toluene1001675
3Pd(OAc)₂ (10)2-(Trimethylsilyl)phenyl triflateCsF (2)Dioxane801292
4PdCl₂(PPh₃)₂ (5)2-(Trimethylsilyl)phenyl triflateCsF (2)Dioxane/DMSO901081
Table 3: Cascade C-H Activation/C-C Bond Formation/Cyclization from Anilines
EntryCatalyst (mol%)Acrylate (equiv.)Additive (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)Methyl acrylate (2)Ac₂O (1.5), TsOH·H₂O (0.2)Toluene1102476
2Pd(TFA)₂ (10)Ethyl acrylate (2)Ac₂O (1.5), TsOH·H₂O (0.2)Xylene1201872
3Pd(OAc)₂ (5)Butyl acrylate (2)Ac₂O (1.5), TsOH·H₂O (0.2)Mesitylene1302468
4PdCl₂(MeCN)₂ (10)Methyl acrylate (2)Ac₂O (1.5), TsOH·H₂O (0.2)Toluene1102079
Table 4: [3+3] Annulation of Diarylamines and α,β-Unsaturated Acids
EntryCatalyst (mol%)Ligand (mol%)Oxidant (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)1,10-Phenanthroline (20)Ag₂CO₃ (2)TFA/DCE1202489
2Pd(OAc)₂ (10)NoneCu(OAc)₂ (2)TFA1001685
3Pd(TFA)₂ (10)1,10-Phenanthroline (20)AgOAc (2)TFA/Toluene1102482
4Pd(OAc)₂ (5)NoneBenzoquinone (2)TFA/DCE1203676

Experimental Protocols

Protocol 1: Intramolecular C-H Alkenylation of N-phenylacrylamides

This protocol describes the synthesis of 2-quinolones via a palladium-catalyzed intramolecular 6-endo C-H alkenylation.[1][2]

Materials:

  • N-phenylacrylamide substrate (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)

  • Silver(I) carbonate (Ag₂CO₃, 2.0 equiv)

  • Trifluoroacetic acid (TFA)

Procedure:

  • To a sealed reaction tube, add the N-phenylacrylamide substrate (e.g., 0.5 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and Ag₂CO₃ (275.7 mg, 1.0 mmol).

  • Add trifluoroacetic acid (2.0 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM, 20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional DCM (10 mL).

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired 2-quinolone.

Protocol 2: Oxidative Annulation of Acrylamides and Arynes

This protocol details the synthesis of N-methoxy 2-quinolones through a palladium-catalyzed reaction of acrylamides with in situ generated arynes.[3][4]

Materials:

  • Acrylamide substrate (1.0 equiv)

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (aryne precursor, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 2.0 equiv)

  • Cesium fluoride (CsF, 2.0 equiv)

  • 1,4-Dioxane and Dimethyl sulfoxide (DMSO) in a 4:1 ratio

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine the acrylamide substrate (e.g., 0.3 mmol), Pd(OAc)₂ (6.7 mg, 0.03 mmol), Cu(OAc)₂ (109.0 mg, 0.6 mmol), and CsF (91.2 mg, 0.6 mmol).

  • Add a 4:1 mixture of dioxane/DMSO (3.0 mL).

  • Add the 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (134.5 mg, 0.45 mmol) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of silica gel.

  • Rinse the pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the N-methoxy 2-quinolone product.

Protocol 3: Cascade C-H Activation/C-C Bond Formation/Cyclization from Anilines

This one-pot protocol enables the synthesis of 2-quinolones from simple anilines and acrylates.[1]

Materials:

  • Aniline substrate (1.0 equiv)

  • Methyl acrylate (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)

  • Acetic anhydride (Ac₂O, 1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.2 equiv)

  • Toluene

Procedure:

  • To a screw-capped vial, add the aniline substrate (e.g., 1.0 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol), and TsOH·H₂O (38.0 mg, 0.2 mmol).

  • Add toluene (4.0 mL), followed by acetic anhydride (0.14 mL, 1.5 mmol) and methyl acrylate (0.18 mL, 2.0 mmol).

  • Seal the vial and heat the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude material by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the 2-quinolone.

Protocol 4: [3+3] Annulation of Diarylamines and α,β-Unsaturated Acids

This protocol describes a dehydrogenative coupling approach to 4-substituted 2-quinolones.[5][6]

Materials:

  • Diarylamine substrate (1.0 equiv)

  • α,β-Unsaturated carboxylic acid (e.g., cinnamic acid, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Silver(I) carbonate (Ag₂CO₃, 2.0 equiv)

  • Trifluoroacetic acid (TFA) and 1,2-Dichloroethane (DCE) in a 1:4 ratio

Procedure:

  • In a sealed tube, place the diarylamine (e.g., 0.5 mmol), α,β-unsaturated carboxylic acid (0.6 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), 1,10-phenanthroline (18.0 mg, 0.1 mmol), and Ag₂CO₃ (275.7 mg, 1.0 mmol).

  • Add a 1:4 mixture of TFA/DCE (2.5 mL).

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling, dilute the mixture with DCM (20 mL) and filter through Celite.

  • Wash the filter cake with additional DCM (10 mL).

  • Concentrate the combined organic phases under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to isolate the 4-substituted 2-quinolone.

Visualizations: Reaction Pathways and Workflows

General Reaction Scheme

General_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Aniline_Derivative Aniline Derivative Quinolone 2-Quinolone Aniline_Derivative->Quinolone C-H Activation/ Annulation Coupling_Partner Coupling Partner (e.g., Acrylamide, Alkyne, Aryne) Coupling_Partner->Quinolone Pd_Catalyst Pd(II) Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->Quinolone Oxidant Oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) Oxidant->Quinolone

Caption: General scheme for Pd-catalyzed 2-quinolone synthesis.

Experimental Workflow

Workflow Start Start: Combine Reactants, Catalyst, Oxidant, and Solvent Reaction Heat Reaction Mixture (e.g., 80-120 °C, 12-24 h) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated 2-Quinolone Product Purification->Product

Caption: A typical experimental workflow for 2-quinolone synthesis.

Catalytic Cycle for Intramolecular C-H Alkenylation

Catalytic_Cycle Pd_II Pd(II) Intermediate_A Coordination to N-phenylacrylamide Pd_II->Intermediate_A Substrate Intermediate_B C-H Activation (CMD) Intermediate_A->Intermediate_B Intermediate_C Migratory Insertion Intermediate_B->Intermediate_C Intermediate_D β-Hydride Elimination Intermediate_C->Intermediate_D Product 2-Quinolone Intermediate_D->Product HPdX HPd(II)X Intermediate_D->HPdX HPdX->Pd_II Oxidant Reductive_Elimination Reductive Elimination of HX

Caption: Proposed catalytic cycle for intramolecular C-H alkenylation.

Conclusion

Palladium-catalyzed C-H activation provides a versatile and efficient platform for the synthesis of 2-quinolones. The methodologies presented herein offer direct access to a wide array of substituted 2-quinolones from readily available starting materials. By selecting the appropriate catalytic system and reaction conditions, researchers can tailor the synthesis to achieve specific substitution patterns, making this a valuable tool in medicinal chemistry and materials science. The provided protocols and data serve as a practical guide for the implementation of these advanced synthetic strategies in the laboratory.

References

Application Notes and Protocols for Two-Photon Mass Spectroscopy of 2-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the investigation of 2-Hydroxyquinoline (2-HQ) using two-photon mass spectroscopy. This powerful analytical technique is particularly suited for studying the photophysical properties of molecules, including tautomerization, which is a key characteristic of this compound and relevant to its biological activity.

Introduction

This compound (2-HQ) exists in two tautomeric forms: the lactim (enol) and the lactam (keto) forms. The equilibrium between these tautomers is of significant interest in biochemical systems.[1] Two-photon mass spectroscopy, particularly when coupled with a time-of-flight (TOF) mass analyzer, provides a sensitive method for identifying and characterizing these tautomers in the gas phase. This technique utilizes the simultaneous absorption of two photons to excite and subsequently ionize the molecule, allowing for mass-selective detection.

Principle of the Technique

In a typical two-photon mass spectroscopy experiment involving this compound, a pulsed laser system is used to generate two synchronized laser beams: a pump beam and an ionization beam. The pump laser is tuned to a specific vibronic transition of 2-HQ, exciting the molecule to an intermediate electronic state. The ionization laser then provides the additional energy required to ionize the excited molecule. The resulting ions are then guided into a time-of-flight mass spectrometer, where they are separated based on their mass-to-charge ratio. A signal detected at a mass-to-charge ratio (m/z) of 146 corresponds to the this compound molecular ion.[1]

Experimental Setup

A typical experimental apparatus for two-photon mass spectroscopy of this compound involves a high-vacuum chamber housing a molecular beam source and a time-of-flight mass spectrometer.[1]

Key Components:

  • Sample Introduction: Crystalline this compound is placed in a heated pulsed nozzle. Heating the sample to approximately 70°C ensures sufficient vapor pressure for introduction into the vacuum system.[1]

  • Molecular Beam: A supersonic expansion is generated by passing a carrier gas, such as Helium, over the heated sample and expanding the mixture through the pulsed nozzle into the high-vacuum region.[1] This process cools the molecules rotationally and vibrationally, simplifying the resulting spectra.

  • Laser System: Two Nd:YAG pumped dye lasers are commonly used.[1]

    • Pump Laser: This laser is tunable and is scanned through the vibronic transitions of this compound.

    • Ionization Laser: This laser is set at a fixed frequency to provide the energy for ionization from the excited state.

  • Time-of-Flight Mass Spectrometer (TOF-MS): The laser beams intersect the molecular beam at a right angle. The ions created are then accelerated into the flight tube of the TOF-MS and detected.

Quantitative Data Summary

The following table summarizes the key experimental parameters for the two-photon mass spectroscopy of this compound as reported in the literature.

ParameterValueReference
Sample Temperature70 °C[1]
Carrier GasHelium[1]
High Vacuum Pressure10⁻⁶ Torr[1]
Pump Laser Energy29,000 - 32,000 cm⁻¹[1]
Ionization Laser Energy45,400 cm⁻¹[1]
Detected Mass Channel (m/z)146 amu[1]
Lactam Tautomer Origin29,112 cm⁻¹[1]
Lactim Tautomer Origin31,349 cm⁻¹[1]

Experimental Workflow

The following diagram illustrates the general workflow for the two-photon mass spectroscopy of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_molecular_beam Molecular Beam Generation cluster_spectroscopy Two-Photon Spectroscopy cluster_mass_analysis Mass Analysis cluster_data_acquisition Data Acquisition Sample This compound Sample Heated_Nozzle Heated Pulsed Nozzle (70°C) Sample->Heated_Nozzle Supersonic_Expansion Supersonic Expansion with He Heated_Nozzle->Supersonic_Expansion Interaction_Region Laser-Molecular Beam Interaction Supersonic_Expansion->Interaction_Region Laser_System Nd:YAG Pumped Dye Lasers Pump_Laser Pump Laser (29,000-32,000 cm⁻¹) Laser_System->Pump_Laser Ionization_Laser Ionization Laser (45,400 cm⁻¹) Laser_System->Ionization_Laser Pump_Laser->Interaction_Region Ionization_Laser->Interaction_Region TOF_MS Time-of-Flight Mass Spectrometer Interaction_Region->TOF_MS Detection Ion Detection (m/z 146) TOF_MS->Detection Data_System Data Acquisition System Detection->Data_System

Experimental workflow for two-photon mass spectroscopy of this compound.

Detailed Experimental Protocol

This protocol outlines the steps for acquiring a two-photon mass spectrum of this compound.

1. Sample Preparation and Loading:

  • Place a small amount of crystalline this compound into the sample holder of the pulsed nozzle.

  • Install the nozzle into the vacuum chamber.

  • Heat the nozzle to 70°C to generate sufficient vapor pressure of the sample.

2. System Evacuation and Molecular Beam Generation:

  • Evacuate the main chamber to a pressure of approximately 10⁻⁶ Torr.

  • Introduce Helium as the carrier gas at a backing pressure of around 30 psig.[1]

  • Operate the pulsed nozzle to generate a supersonic molecular beam of cold, isolated this compound molecules.

3. Laser Alignment and Operation:

  • Align the pump and ionization laser beams so that they cross the molecular beam at a right angle in the interaction region of the mass spectrometer.

  • Set the ionization laser to a fixed frequency of 45,400 cm⁻¹.

  • Scan the pump laser through the energy range of 29,000 to 32,000 cm⁻¹ to excite the different vibronic transitions of the lactim and lactam tautomers.

4. Mass Spectrometry and Data Acquisition:

  • Set the time-of-flight mass spectrometer to detect ions at a mass-to-charge ratio of 146 amu.

  • As the pump laser is scanned, record the ion signal as a function of the pump laser wavelength.

  • A signal will be detected when the pump laser is in resonance with a vibronic transition of this compound.[1]

Logical Relationship of Tautomer Identification

The following diagram illustrates the logical process for identifying the lactim and lactam tautomers of this compound based on their distinct spectroscopic origins.

tautomer_identification cluster_experiment Experimental Observation cluster_analysis Data Analysis cluster_identification Tautomer Identification cluster_conclusion Conclusion Scan_Pump_Laser Scan Pump Laser Energy Detect_Ion_Signal Detect Ion Signal at m/z 146 Scan_Pump_Laser->Detect_Ion_Signal Identify_Origins Identify Spectral Origins Detect_Ion_Signal->Identify_Origins Origin_29112 Origin at 29,112 cm⁻¹ Identify_Origins->Origin_29112 Origin_31349 Origin at 31,349 cm⁻¹ Identify_Origins->Origin_31349 Lactam_Tautomer Lactam Tautomer Origin_29112->Lactam_Tautomer Lactim_Tautomer Lactim Tautomer Origin_31349->Lactim_Tautomer

Logical diagram for the identification of this compound tautomers.

Concluding Remarks

Two-photon mass spectroscopy is a highly effective technique for the gas-phase study of this compound and its tautomers. The detailed experimental parameters and protocols provided in these notes offer a solid foundation for researchers and scientists to design and execute their own investigations into the photophysical properties of this and similar molecules. The ability to distinguish between the lactim and lactam forms is crucial for understanding the fundamental chemistry and potential biological roles of this compound.

References

Safe handling and storage procedures for 2-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed procedures and safety information for the handling and storage of 2-Hydroxyquinoline (CAS No. 59-31-4), intended for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as 2-quinolinol or carbostyril, is a heterocyclic organic compound. It serves as a versatile building block in medicinal chemistry and materials science. Due to its potential hazards, strict adherence to safety protocols during its handling and storage is imperative to ensure personnel safety and experimental integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below.

GHS Hazard Statements:

  • Harmful if swallowed (H302)[1][2]

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye damage (H318)[2]

  • May cause respiratory irritation (H335)[2]

Signal Word: Danger[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₉H₇NO[1][3][4][5]
Molecular Weight 145.16 g/mol [3][4][5][6]
Appearance Light blue to light yellow crystalline solid/crystals[1][2][4][6]
Melting Point 197 - 200 °C (386.6 - 392 °F)[1][2][6]
Solubility Soluble in alcohol and diethyl ether. Slightly soluble in water.[6]
pKa Data not readily available in summarized format.
LogP 1.3[7]

Safe Handling Protocols

Adherence to the following protocols is mandatory when working with this compound.

4.1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][3][8][9][10][11]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][10]

4.2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly sealing safety goggles or a face shield.[1][3]

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use.[1][3][8][12]

  • Skin and Body Protection: Wear a lab coat or chemical-resistant coveralls.[1][3][9][13]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[1][9][11]

4.3. General Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1][3][13]

  • Avoid the formation and inhalation of dust.[1][3]

  • Do not eat, drink, or smoke in the laboratory.[1][14]

  • Wash hands thoroughly after handling.[1]

  • Use non-sparking tools to prevent ignition.[3]

A visual workflow for the safe handling of this compound is provided below.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Assess Risks B Select & Inspect PPE A->B C Ensure Engineering Controls (Fume Hood, Eyewash) B->C D Weigh/Transfer in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Avoid Dust Generation E->F G Decontaminate Work Area F->G Proceed to Cleanup H Dispose of Waste Properly G->H I Remove & Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Storage Procedures

Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.

5.1. Storage Conditions:

  • Store in a tightly closed container.[1][3][8][9][14]

  • Keep in a dry, cool, and well-ventilated place.[1][3][8][9]

  • Protect from light.[1][10][11]

5.2. Incompatible Materials:

  • Store away from strong oxidizing agents and strong acids.[1]

The logical relationship for proper storage is illustrated in the diagram below.

StorageLogic cluster_conditions Storage Conditions cluster_incompatibles Incompatible Materials A Tightly Closed Container B Dry & Cool Environment C Well-Ventilated Area D Protect from Light E Strong Oxidizing Agents F Strong Acids Storage Proper Storage of This compound Storage->A Storage->B Storage->C Storage->D Storage->E SEPARATE FROM Storage->F SEPARATE FROM

Caption: Key requirements for the safe storage of this compound.

Emergency Procedures

In the event of an emergency, follow these procedures.

6.1. First Aid Measures:

Exposure RouteFirst Aid ProtocolReference
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][3]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][3]

6.2. Accidental Release Measures:

  • Evacuate personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as described in section 4.2.

  • Avoid dust formation.

  • Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[1]

  • Do not let the chemical enter drains.[3]

6.3. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][3]

  • Specific Hazards: Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, or soil.[3]

Disclaimer

The information provided in these application notes is intended for use by qualified professionals and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to ensure that all safety procedures are followed.

References

Application Notes and Protocols: 2-Hydroxyquinoline in the Design of Platinum(IV) Anticancer Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of platinum(IV) anticancer prodrugs incorporating 2-hydroxyquinoline derivatives. The focus is on leveraging the unique properties of these ligands to create dual-threat therapeutic agents that target both nuclear DNA and mitochondrial functions, offering a promising strategy to enhance anticancer efficacy and overcome resistance.

Introduction: The Rationale for this compound Platinum(IV) Prodrugs

Platinum-based drugs are mainstays in cancer chemotherapy, exerting their cytotoxic effects primarily through DNA damage. However, their clinical utility is often limited by severe side effects and the development of drug resistance. Platinum(IV) complexes have emerged as a promising strategy to overcome these limitations. Their octahedral geometry and relative inertness allow for the design of prodrugs that can be activated within the tumor microenvironment. The two additional axial ligands in Pt(IV) complexes offer a unique opportunity for chemical modification, enabling the attachment of bioactive molecules that can impart additional therapeutic benefits.

The incorporation of this compound and its derivatives, such as dihydro-2-quinolone (DHQLO), as axial ligands is a novel approach to develop multi-action Pt(IV) prodrugs. DHQLO, a known mitocan, can induce mitochondrial damage, representing a parallel mechanism of cell death to the DNA damage caused by the platinum(II) species released upon reduction of the prodrug. This dual-action approach aims to synergistically enhance anticancer activity and potentially circumvent resistance mechanisms associated with DNA repair pathways.

Design Strategy and Mechanism of Action

The core design strategy involves the synthesis of Pt(IV) complexes where a this compound derivative is attached at an axial position. Upon entering a cancer cell, the relatively reductive intracellular environment facilitates the reduction of the Pt(IV) center to its active Pt(II) form. This process releases the axial ligands, including the this compound moiety, and the active Pt(II) agent.

The released components then exert their cytotoxic effects through a dual mechanism:

  • DNA Damage: The activated Pt(II) complex binds to nuclear DNA, forming adducts that interfere with DNA replication and transcription, ultimately leading to apoptosis.[1]

  • Mitochondrial Injury: The released dihydro-2-quinolone (DHQLO) targets the mitochondria, leading to depolarization of the mitochondrial membrane, increased production of reactive oxygen species (ROS), and subsequent activation of the intrinsic apoptotic pathway.[1]

This synergistic action on two critical cellular components enhances the overall antitumor efficacy and presents a potential strategy to overcome cisplatin resistance.[1]

Experimental Protocols

General Synthesis of Dihydro-2-quinolone Platinum(IV) Hybrid (Complex 1b)

This protocol is based on the synthesis of a representative dihydro-2-quinolone platinum(IV) hybrid, designated as complex 1b in the cited literature.[1]

Materials:

  • Cisplatin

  • 3-(3,4-dihydro-2(1H)-quinolinon-7-yl)propanoic acid (DHQLO-COOH)

  • Hydrogen peroxide (30%)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Synthesis of c,c,t-[Pt(NH₃)₂(Cl)₂(OH)₂] (oxoplatin):

    • Suspend cisplatin in water.

    • Add 30% hydrogen peroxide and stir the mixture at 50-60°C until the solution becomes clear.

    • Concentrate the solution under reduced pressure.

    • Add acetone to precipitate the product.

    • Filter, wash with acetone and diethyl ether, and dry in a vacuum to obtain oxoplatin as a yellow powder.

  • Synthesis of Complex 1b:

    • Dissolve oxoplatin and DHQLO-COOH in DMF.

    • Stir the mixture at room temperature in the dark for 24 hours.

    • Remove the solvent under reduced pressure.

    • Wash the residue with dichloromethane and diethyl ether.

    • Dry the resulting solid in a vacuum to yield complex 1b.

Characterization: The synthesized complex should be characterized by ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR, and ESI-MS to confirm its structure and purity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the synthesized Pt(IV) complexes against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, SKOV3)

  • Normal cell line (e.g., L02)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of the Pt(IV) complex and a reference drug (e.g., cisplatin) in the cell culture medium. Add the drug solutions to the wells and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ values from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Cellular Uptake Study (ICP-MS)

This protocol describes the quantification of platinum accumulation within cancer cells.

Materials:

  • Cancer cell lines

  • Pt(IV) complex

  • Cell culture dishes

  • PBS

  • Trypsin-EDTA

  • Nitric acid (70%)

  • Inductively coupled plasma mass spectrometer (ICP-MS)

Procedure:

  • Cell Treatment: Seed cells in culture dishes and treat with the Pt(IV) complex at a specific concentration for a defined time.

  • Cell Harvesting: Wash the cells with ice-cold PBS, detach them using trypsin-EDTA, and count the number of cells.

  • Sample Preparation: Centrifuge the cell suspension, discard the supernatant, and lyse the cell pellet with concentrated nitric acid.

  • ICP-MS Analysis: Dilute the lysed samples and analyze the platinum content using ICP-MS.

  • Data Analysis: Quantify the cellular platinum accumulation and normalize it to the cell number.

Data Presentation

The following tables summarize the quantitative data for a representative dihydro-2-quinolone platinum(IV) hybrid (Complex 1b) compared to cisplatin.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Complex 1b and Cisplatin against Human Cancer Cell Lines and a Normal Cell Line. [1]

CompoundA549 (Lung)HCT116 (Colon)SKOV3 (Ovarian)A549/DDP (Cisplatin-Resistant Lung)L02 (Normal Liver)
Complex 1b1.8 ± 0.22.5 ± 0.33.1 ± 0.44.2 ± 0.525.6 ± 2.1
Cisplatin5.6 ± 0.68.9 ± 0.910.2 ± 1.128.7 ± 3.015.8 ± 1.5

Table 2: Cellular Accumulation and DNA Platination of Complex 1b and Cisplatin in A549 Cells. [1]

CompoundCellular Pt Uptake (ng Pt/10⁶ cells)DNA-Bound Pt (ng Pt/µg DNA)
Complex 1b15.8 ± 1.60.85 ± 0.09
Cisplatin8.2 ± 0.90.41 ± 0.05

Visualizations

The following diagrams illustrate the key concepts and pathways involved in the design and mechanism of action of this compound platinum(IV) prodrugs.

Drug_Design_Strategy cluster_prodrug Prodrug Design PtIV_Prodrug Pt(IV) Prodrug (Inert) DHQLO Dihydro-2-quinolone (Axial Ligand) Pt_Core Pt(II) Core Intracellular_Reduction Intracellular Reduction (e.g., Glutathione) PtIV_Prodrug->Intracellular_Reduction PtII_Active Active Pt(II) Species Intracellular_Reduction->PtII_Active Released_DHQLO Released Dihydro-2-quinolone Intracellular_Reduction->Released_DHQLO Experimental_Workflow start Synthesis of Pt(IV)-DHQLO Complex char Characterization (NMR, MS) start->char invitro In Vitro Evaluation char->invitro cytotoxicity Cytotoxicity Assay (MTT) invitro->cytotoxicity uptake Cellular Uptake (ICP-MS) invitro->uptake mechanism Mechanism Studies invitro->mechanism invivo In Vivo Antitumor Activity invitro->invivo dna_damage DNA Damage Analysis mechanism->dna_damage mito_injury Mitochondrial Injury Assessment mechanism->mito_injury xenograft Xenograft Tumor Model invivo->xenograft Signaling_Pathway PtIV_DHQLO Pt(IV)-DHQLO Prodrug Reduction Intracellular Reduction PtIV_DHQLO->Reduction PtII Pt(II) Species Reduction->PtII DHQLO DHQLO Reduction->DHQLO DNA Nuclear DNA PtII->DNA Binds to Mitochondria Mitochondria DHQLO->Mitochondria Targets DNA_Damage DNA Damage DNA->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 Mito_Injury Mitochondrial Injury (Membrane Depolarization, ROS↑) Mitochondria->Mito_Injury Induces Mito_Injury->p53 Caspase9 Caspase-9 Activation p53->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Troubleshooting & Optimization

How to improve the yield of 2-Hydroxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Hydroxyquinoline. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their synthetic procedures and improve product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most direct and widely used method for synthesizing this compound (also known as 2-quinolone) is the Knorr quinoline synthesis . This reaction involves the intramolecular cyclization of a β-ketoanilide using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[1][2][3] Other named reactions for quinoline synthesis, like the Combes or Skraup syntheses, are also available but are generally used for producing other substituted quinolines.[3][4]

Q2: Why is my yield of this compound consistently low?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete Cyclization: The key ring-closing step may not have gone to completion. This can be due to insufficient acid catalyst, low reaction temperature, or short reaction times.

  • Side Reactions: The formation of by-products, particularly the 4-hydroxyquinoline isomer, is a common issue that can significantly reduce the yield of the desired 2-hydroxy product.[1]

  • Substrate Decomposition: Harsh reaction conditions, such as excessively high temperatures or prolonged exposure to strong acids, can lead to the degradation of the starting materials or the final product.

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps, such as extraction and recrystallization.

Q3: How can I prevent the formation of the 4-Hydroxyquinoline isomer?

A3: The formation of 4-hydroxyquinoline is a competing reaction pathway in the Knorr synthesis.[1] To favor the formation of the desired this compound, it is crucial to use a large excess of a strong acid catalyst like polyphosphoric acid (PPA).[1] The excess acid promotes the formation of a specific dicationic intermediate that preferentially cyclizes to the 2-hydroxy isomer.[1] Using a smaller amount of acid can lead to a different monocationic intermediate, which fragments and ultimately forms the 4-hydroxyquinoline.[1]

Q4: Are there modern, more efficient methods to synthesize this compound?

A4: Yes, modern techniques such as microwave-assisted synthesis have been successfully applied to quinoline synthesis.[5][6] These methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner reaction profiles.[7] Additionally, "green chemistry" approaches focusing on the use of less hazardous solvents and catalysts, such as bismuth chloride (BiCl₃) or reusable nanocatalysts, are being developed to make the synthesis more environmentally benign.[5][8]

Troubleshooting Guide

Problem 1: Low to no product yield observed.
  • Possible Cause A: Ineffective Catalyst

    • Solution: Ensure the acid catalyst (e.g., H₂SO₄, PPA) is fresh and has not absorbed atmospheric moisture, which can reduce its activity. For challenging substrates, consider using a stronger acid like triflic acid, which has been recommended for preparative purposes in Knorr cyclizations.[1]

  • Possible Cause B: Suboptimal Reaction Temperature

    • Solution: The Knorr synthesis typically requires heating.[9] If the temperature is too low, the rate of cyclization will be slow, leading to incomplete conversion. Gradually increase the reaction temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC). Conversely, avoid excessive temperatures that could cause decomposition.

  • Possible Cause C: Insufficient Reaction Time

    • Solution: The reaction may not have reached completion. Monitor the disappearance of the starting β-ketoanilide via TLC. Extend the reaction time until the starting material is fully consumed.

Problem 2: The final product is a mixture of 2-hydroxy and 4-hydroxy isomers.
  • Possible Cause: Insufficient Acid Catalyst

    • Solution: This is the most common reason for isomer formation. The Knorr cyclization's regioselectivity is highly dependent on the amount of acid used.[1] To selectively synthesize this compound, use a significant excess of polyphosphoric acid (PPA).[1] A study found that benzoylacetanilide forms the this compound in a large excess of PPA, but the 4-hydroxyquinoline when the amount of PPA is small.[1]

Problem 3: Difficulty in purifying the crude product.
  • Possible Cause A: Presence of Tarry By-products

    • Solution: Tarry materials often result from decomposition under harsh acidic conditions. Consider reducing the reaction temperature or time. During workup, after neutralizing the acid, perform a filtration to remove insoluble tars before proceeding with extraction. Treatment with activated carbon during recrystallization can also help remove colored impurities.[10]

  • Possible Cause B: Co-crystallization of Isomers

    • Solution: If both 2-hydroxy and 4-hydroxy isomers are present, their separation by simple recrystallization can be challenging. The most effective solution is to optimize the reaction conditions to prevent the formation of the 4-hydroxy isomer in the first place. If separation is necessary, column chromatography is typically required.

Data Presentation

Table 1: Effect of Reaction Conditions on Knorr Synthesis of Hydroxyquinolines

Starting MaterialAcid CatalystCatalyst AmountProduct(s)Reported YieldReference
BenzoylacetanilidePolyphosphoric Acid (PPA)Large ExcessThis compound-[1]
BenzoylacetanilidePolyphosphoric Acid (PPA)Small Amount4-Hydroxyquinoline-[1]
Ethyl β-anilinocrotonateDowtherm (heat)-4-Methyl-2-hydroxyquinoline85-90%[10]
2-AminobenzophenonesPotassium Hydroxide8 eq.Substituted 2-Hydroxyquinolines40-60%-
β-enaminonesBismuth Chloride (BiCl₃)20 mol%4-hydroxy-2-quinolone analogues51-71%[5]

Experimental Protocols

Protocol 1: Classical Knorr Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Knorr synthesis.

  • Preparation of β-ketoanilide: React an aniline with a β-ketoester (e.g., ethyl acetoacetate) at elevated temperatures (100-140°C) to form the corresponding β-ketoanilide. The anilide can often be used in the next step without extensive purification.

  • Cyclization: Add the crude β-ketoanilide slowly to a stirred, pre-heated (typically 100°C) excess of polyphosphoric acid (PPA) or concentrated sulfuric acid.

  • Reaction Monitoring: Maintain the temperature and continue stirring for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice. This will precipitate the crude product and dilute the acid.

  • Neutralization and Isolation: Slowly neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH solution) until the pH is approximately 7. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash it thoroughly with water, and dry it. Further purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Protocol 2: Microwave-Assisted Synthesis of 4-hydroxy-2-quinolone Analogues[5]

This protocol demonstrates a modern, green approach for synthesizing related quinolone structures.

  • Reactant Mixture: In a microwave reaction vessel, combine the starting β-enaminone (1 mmol), diethyl malonate (1.2 mmol), and bismuth chloride (BiCl₃, 20 mol%). Add ethanol as the solvent.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100°C) for a short duration (e.g., 10-30 minutes).

  • Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. The product often precipitates directly from the reaction mixture.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry to obtain the final product.

Visualizations

Knorr_Synthesis_Workflow Knorr Synthesis Experimental Workflow cluster_prep Step 1: β-ketoanilide Formation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Workup & Purification Aniline Aniline Heat Heat (100-140°C) Aniline->Heat Ketoester β-ketoester Ketoester->Heat Anilide β-ketoanilide Heat->Anilide Reaction Heat (100°C) Anilide->Reaction Acid Excess Strong Acid (e.g., PPA, H₂SO₄) Acid->Reaction CrudeProduct Crude this compound in Acid Reaction->CrudeProduct Quench Pour onto Ice CrudeProduct->Quench Neutralize Neutralize (pH 7) Quench->Neutralize Filter Filter & Wash Neutralize->Filter Recrystallize Recrystallize Filter->Recrystallize PureProduct Pure this compound Recrystallize->PureProduct

Caption: General experimental workflow for the Knorr synthesis of this compound.

Knorr_Mechanism Simplified Knorr Mechanism: 2- vs. 4-Hydroxyquinoline cluster_pathways Anilide β-ketoanilide ExcessAcid Large Excess Acid (e.g., PPA) Anilide->ExcessAcid Direct Cyclization LimitedAcid Limited Acid Anilide->LimitedAcid Dication Dicationic Intermediate A ExcessAcid->Dication Direct Cyclization Monocation Monocationic Intermediate B LimitedAcid->Monocation Product2OH This compound Dication->Product2OH Direct Cyclization Product4OH 4-Hydroxyquinoline Monocation->Product4OH Fragmentation/ Recombination

Caption: Competing pathways in the Knorr synthesis leading to different isomers.[1]

Troubleshooting_Yield Troubleshooting Flowchart for Low Yield Start Low Yield of This compound CheckTLC Check TLC of Crude Reaction Mixture Start->CheckTLC SM_Present Is Starting Material (SM) Still Present? CheckTLC->SM_Present Isomers_Present Is 4-OH Isomer Present? SM_Present->Isomers_Present No IncreaseTimeTemp Action: Increase Reaction Time/Temp SM_Present->IncreaseTimeTemp Yes Decomposition Are there many spots/streaking? Isomers_Present->Decomposition No IncreaseAcid Action: Increase Amount of Acid Catalyst Isomers_Present->IncreaseAcid Yes DecreaseTimeTemp Action: Decrease Reaction Time/Temp Decomposition->DecreaseTimeTemp Yes OptimizeWorkup Action: Optimize Workup/Purification Decomposition->OptimizeWorkup No

Caption: A decision-making flowchart for troubleshooting low product yields.

References

Technical Support Center: Addressing Poor Solubility of 2-Hydroxyquinoline in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 2-Hydroxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is classified as slightly soluble in water. Literature values indicate its solubility to be approximately 1 g in 950 mL of water, which translates to about 1.05 mg/mL.[1] A predicted aqueous solubility is reported as 2.45 mg/mL.[2] It is, however, soluble in other solvents like alcohol, diethyl ether, and dilute hydrochloric acid.[1]

Q2: How does the structure of this compound contribute to its poor water solubility?

A2: this compound exists in a tautomeric equilibrium between its enol form (this compound) and its keto form (quinolin-2(1H)-one).[3] The planar, aromatic ring structure common to both tautomers is predominantly nonpolar, leading to unfavorable interactions with the polar water molecules and thus, low aqueous solubility.

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

A3: The main approaches to enhance the solubility of poorly soluble compounds like this compound include:

  • pH Adjustment: As a weakly acidic compound, its solubility is pH-dependent.[4]

  • Co-solvency: The addition of a water-miscible organic solvent can increase solubility.[5]

  • Complexation: Using agents like cyclodextrins to form more soluble inclusion complexes.[6]

Q4: How does pH affect the solubility of this compound?

A4: The solubility of quinoline derivatives is generally pH-dependent.[4] For this compound, which has a phenolic hydroxyl group, increasing the pH above its pKa will lead to deprotonation, forming a more soluble phenoxide salt. Conversely, in acidic conditions, the nitrogen atom in the quinoline ring can be protonated, which also increases aqueous solubility.

Q5: What is the role of tautomerism in the solubility of this compound?

A5: this compound exists as two tautomers: the enol (this compound) and the keto (2-quinolinone) form.[3] These forms can have different physical properties, including solubility. The equilibrium between these two forms is influenced by the solvent.[7] In aqueous solutions, the keto form is often favored for similar structures, which can impact the overall solubility.[7] Modifying the solvent system can shift this equilibrium, potentially favoring the more soluble tautomer.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in Neutral Aqueous Buffer
  • Problem: this compound powder is not dissolving in a neutral aqueous buffer (e.g., PBS pH 7.4) at the desired concentration.

  • Troubleshooting Steps:

    • Verify Concentration: Confirm that the target concentration is not excessively high. Refer to the known solubility limits (around 1 mg/mL).

    • pH Adjustment:

      • For a stock solution, try dissolving this compound in a dilute acidic solution (e.g., 0.1 M HCl) where it is known to be soluble, then carefully neutralize with a base to the desired final pH. Be aware that the compound may precipitate if the final concentration is above its solubility limit at that pH.

      • Alternatively, for basic conditions, dissolve in a dilute basic solution (e.g., 0.1 M NaOH) to form the soluble salt, then adjust the pH downwards.

    • Use of Co-solvents: Prepare a stock solution in a water-miscible organic solvent like ethanol or polyethylene glycol 400 (PEG 400) and then add it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Issue 2: Precipitation of this compound upon Addition to Aqueous Media
  • Problem: A stock solution of this compound in an organic solvent causes precipitation when added to the final aqueous experimental medium.

  • Troubleshooting Steps:

    • Reduce Stock Concentration: The concentration of the stock solution may be too high, leading to immediate supersaturation and precipitation upon dilution. Try using a more dilute stock solution.

    • Optimize Co-solvent Percentage: The final percentage of the organic co-solvent in the aqueous medium may be too low to maintain solubility. It may be necessary to increase the final co-solvent concentration, if the experimental system allows.

    • Consider Cyclodextrin Complexation: Pre-formulating this compound with a cyclodextrin can create a more stable and soluble complex that is less likely to precipitate upon dilution in aqueous media.

Quantitative Data on Solubility

Table 1: Known Solubility of this compound in Various Solvents

SolventSolubilityReference
Water~1.05 mg/mL (1 g/950 mL)[1]
Water (Predicted)2.45 mg/mL[2]
AlcoholSoluble[1]
Diethyl EtherSoluble[1]
Dilute HClSoluble[1]

Table 2: Illustrative Example of Co-solvent Effect on a Poorly Soluble Drug (Naproxen)

This data is for Naproxen and is intended to illustrate the general effect of a co-solvent. Similar trends would be expected for this compound, but the absolute values will differ.

Co-solvent System (PEG 200 in Water)Mole Fraction Solubility of Naproxen at 298.2 KReference
100% Water5.13 x 10⁻⁶[8]
20% PEG 2005.91 x 10⁻⁵[8]
40% PEG 2006.60 x 10⁻⁴[8]
60% PEG 2007.68 x 10⁻³[8]
80% PEG 2005.13 x 10⁻²[8]
100% PEG 2005.91 x 10⁻¹[8]

Table 3: Illustrative Example of Cyclodextrin Complexation on Solubility

Phase solubility studies typically show a linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type diagram), indicating the formation of a 1:1 soluble complex.[6][9]

CyclodextrinEffect on Solubility of Poorly Soluble DrugsReference
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Linearly increases the aqueous solubility of many poorly soluble drugs through the formation of inclusion complexes.[10][11]
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)Significantly enhances solubility, often to a greater extent than other cyclextrins, due to its high aqueous solubility and strong complexation.[12]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound.

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous medium (e.g., purified water, buffer of a specific pH) in a sealed container (e.g., glass vial).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the suspension to stand to let undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a sample from the clear supernatant.

  • Filtration: Filter the sample through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess 2-HQ to aqueous medium B Agitate at constant temperature (24-48h) A->B C Centrifuge or let settle B->C D Sample supernatant C->D E Filter (0.22 µm) D->E F Analyze by HPLC/UV-Vis E->F

Workflow for the shake-flask solubility determination method.
Protocol 2: Solubility Enhancement using Co-solvents

This protocol describes a general method to increase the solubility of this compound using a co-solvent.

  • Co-solvent Selection: Choose a water-miscible co-solvent such as ethanol, propylene glycol, or PEG 400.

  • Stock Solution Preparation: Dissolve a known weight of this compound in the selected co-solvent to create a concentrated stock solution. Gentle warming or sonication may be used to aid dissolution.

  • Preparation of Co-solvent/Water Mixtures: Prepare a series of aqueous solutions with varying percentages of the co-solvent (e.g., 10%, 20%, 30% v/v in water or buffer).

  • Solubility Determination: For each co-solvent mixture, determine the solubility of this compound using the Shake-Flask Method (Protocol 1).

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal co-solvent percentage for your needs.

G A Select co-solvent (e.g., Ethanol, PEG 400) B Prepare concentrated stock of 2-HQ in co-solvent A->B C Create series of co-solvent/water mixtures B->C D Determine solubility in each mixture (Protocol 1) C->D E Plot solubility vs. co-solvent concentration D->E

Workflow for solubility enhancement using a co-solvent.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

This protocol details the preparation of a this compound-cyclodextrin inclusion complex to improve aqueous solubility.

  • Molar Ratio Selection: Choose a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) and decide on a molar ratio (commonly 1:1) of this compound to cyclodextrin.

  • Mixing: In a mortar, blend the this compound and cyclodextrin powders.

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1) to the powder mixture to form a paste.

  • Trituration: Knead the paste thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve.

  • Solubility Testing: Determine the aqueous solubility of the prepared complex using the Shake-Flask Method (Protocol 1) and compare it to the solubility of the uncomplexed this compound.

G A Mix 2-HQ and HP-β-CD powders (1:1 molar ratio) B Add hydroalcoholic solution to form a paste A->B C Knead paste in mortar for 30-60 min B->C D Dry the paste in an oven C->D E Pulverize and sieve the dried complex D->E F Test aqueous solubility of the complex E->F

Workflow for preparing a cyclodextrin inclusion complex.

Signaling Pathways and Logical Relationships

Tautomeric Equilibrium of this compound

This compound exists in a dynamic equilibrium between its enol and keto forms. The position of this equilibrium is influenced by the solvent environment.

Tautomerism cluster_enol Enol Form cluster_keto Keto Form Enol This compound Keto 2-Quinolinone Enol->Keto H⁺ transfer

Tautomeric equilibrium between the enol and keto forms.

References

Troubleshooting fluorescence quenching in 2-Hydroxyquinoline assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing fluorescence quenching in 2-Hydroxyquinoline (2-HQ) and its analog (e.g., 8-Hydroxyquinoline) assays.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental fluorescence properties of this compound and its analogs?

This compound (2-HQ) and its isomer 8-Hydroxyquinoline (8-HQ) are known for their fluorescence properties, which are highly sensitive to their chemical environment. The fluorescence emission spectra can be influenced by factors such as solvent polarity, pH, and concentration.[1][2] For instance, 8-HQ exhibits dual fluorescence in some solvents, and its quantum yield is notably dependent on the solvent used.[1] Changes in pH can alter the ionization state of the molecule, affecting both the wavelength and intensity of fluorescence.[2] These molecules often form highly fluorescent chelate complexes with certain metal ions (like Zn²⁺, Al³⁺, and Cd²⁺), while other ions can significantly quench their fluorescence.[3][4][5]

Q2: What is fluorescence quenching and what are the common mechanisms?

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[6] The primary mechanisms include:

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, returning to the ground state without emitting a photon.[6][7] This process is dependent on the concentration of the quencher and is affected by temperature and viscosity.[7] Molecular oxygen is a well-known collisional quencher.[6]

  • Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[7] This reduces the population of excitable fluorophores. The binding of many metal ions to hydroxyquinolines can lead to static quenching.[3]

  • Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule (quencher) in close proximity.[7][8] The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between them.[8]

Q3: My fluorescence signal is weak or absent. What are the likely causes?

A weak or non-existent signal in a 2-HQ assay can stem from several issues. Use the following logical workflow to diagnose the problem.

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low / No Fluorescence Signal Cause1 Incorrect Assay Conditions Start->Cause1 Cause2 Presence of Quencher Start->Cause2 Cause3 Instrument Settings Start->Cause3 Cause4 Reagent Degradation Start->Cause4 Sol1a Verify pH & Solvent Cause1->Sol1a Check Sol1b Check 2-HQ Concentration Cause1->Sol1b Check Sol2a Analyze for Contaminants (e.g., metal ions) Cause2->Sol2a Investigate Sol2b Deoxygenate Solutions Cause2->Sol2b Investigate Sol3 Confirm Ex/Em Wavelengths & Slit Widths Cause3->Sol3 Verify Sol4 Use Fresh Reagents & Protect from Light Cause4->Sol4 Control

Caption: A workflow diagram for troubleshooting low fluorescence signals.

Q4: Which specific substances are known to quench the fluorescence of hydroxyquinolines?

Several substances can act as quenchers. The most common are:

  • Transition Metal Ions: Many transition metals are efficient quenchers. For 8-hydroxyquinoline-5-sulfonic acid (HQS), Fe(III) is an extremely effective quencher.[3] Other ions like Hg(II), Cu(II), and Ni(II) also form non-fluorescent or weakly fluorescent chelates, effectively quenching the emission.[3][9][10]

  • Dissolved Oxygen: Molecular oxygen can quench the fluorescence of most fluorophores through a collisional mechanism.[2][6] It promotes intersystem crossing to the non-fluorescent triplet state.[2][6]

  • High Concentrations of the Fluorophore: At high concentrations, self-quenching can occur due to energy transfer between identical molecules.[7]

The table below summarizes the effects of various metal ions on the fluorescence of 8-Hydroxyquinoline derivatives.

Metal IonEffect on FluorescenceReference
Zn(II), Cd(II), Al(III), Mg(II) Strong Enhancement[3][4]
Sc(III), Y(III), La(III) Strong Enhancement[3]
Hg(II), Fe(III), Tl(III) Strong Quenching[3]
Cu(II), Ni(II) Quenching[10]
Pb(II) Marginally Fluorescent[3]
Q5: How can I distinguish between static and dynamic quenching in my assay?

Distinguishing between quenching mechanisms is crucial for understanding the interactions in your system. This can be achieved through two primary methods:

  • Temperature Dependence Studies:

    • Dynamic Quenching: The rate of quenching is dependent on diffusion. As temperature increases, diffusion becomes faster, leading to more frequent collisions and thus more quenching.

    • Static Quenching: The ground-state complex is often less stable at higher temperatures. Therefore, an increase in temperature can lead to dissociation of the complex and less quenching.[7]

  • Fluorescence Lifetime Measurements:

    • Dynamic Quenching: Collisional quenching affects the excited state, so it decreases the measured fluorescence lifetime of the fluorophore.

    • Static Quenching: Only the uncomplexed fluorophores can be excited, and their lifetime is unaffected by the quencher. Therefore, the measured fluorescence lifetime remains unchanged.[7]

The diagram below illustrates the conceptual difference between these two mechanisms.

QuenchingMechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F_ground F (Ground State) F_excited F* (Excited State) F_ground->F_excited Excitation (hν) F_excited->F_ground Fluorescence Q_dyn Q (Quencher) F_excited->Q_dyn Collision Q_dyn->F_ground Non-radiative Decay F_ground_s F (Ground State) FQ_complex [FQ] Complex (Non-fluorescent) F_ground_s->FQ_complex Complex Formation F_excited_s F* (Excited State) F_ground_s->F_excited_s Excitation (hν) Q_static Q (Quencher) Q_static->FQ_complex F_excited_s->F_ground_s Fluorescence

Caption: Comparison of dynamic and static fluorescence quenching pathways.

Experimental Protocols

Protocol 1: General this compound Fluorescence Assay

This protocol provides a basic framework for measuring fluorescence. Concentrations and wavelengths should be optimized for your specific application.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like ethanol or DMSO.[11]

    • Prepare the assay buffer (e.g., Tris-HCl, HEPES) at the desired pH. The pH can significantly impact fluorescence, so consistency is key.[2][3]

    • Prepare solutions of your analyte or potential quencher at various concentrations in the assay buffer.

  • Assay Procedure:

    • In a suitable microplate or cuvette, add the assay buffer.

    • Add the 2-HQ stock solution to reach the final desired concentration (e.g., 1-10 µM).

    • Add the analyte or potential quencher solution. For a control or "blank" sample, add an equal volume of buffer.

    • Mix gently and incubate for a predetermined time at a constant temperature to allow for any binding or reaction to reach equilibrium. Protect the samples from light during incubation to prevent photobleaching.[12]

  • Fluorescence Measurement:

    • Set the spectrofluorometer to the optimal excitation and emission wavelengths for 2-HQ in your specific buffer system (typically in the UV for excitation and blue region for emission).

    • Measure the fluorescence intensity of all samples, including the control.

  • Data Analysis:

    • Subtract the background fluorescence of a buffer-only sample if necessary.

    • Calculate the change in fluorescence intensity relative to the control.

Protocol 2: Analysis of Quenching with a Stern-Volmer Plot

This protocol is used to characterize the quenching mechanism and determine the quenching constant.

  • Experimental Setup:

    • Follow the "General Fluorescence Assay" protocol (Protocol 1).

    • Prepare a series of samples with a fixed concentration of 2-HQ and varying concentrations of the suspected quencher ([Q]). Include a sample with zero quencher concentration.

  • Data Collection:

    • Measure the fluorescence intensity of the 2-HQ solution in the absence of the quencher (F₀).

    • Measure the fluorescence intensity for each sample containing a different concentration of the quencher (F).

  • Data Analysis:

    • Calculate the ratio F₀/F for each quencher concentration.

    • Plot F₀/F on the y-axis against the quencher concentration [Q] on the x-axis. This is the Stern-Volmer plot.

    • Analyze the plot according to the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] [13]

      • A linear plot is indicative of a single quenching mechanism (either purely static or purely dynamic).[7] The slope of the line is the Stern-Volmer quenching constant (Ksv).

      • An upward-curving plot suggests that both static and dynamic quenching are occurring simultaneously.[7]

SternVolmerWorkflow Step1 Prepare Samples: Constant [Fluorophore] Varying [Quencher] Step2 Measure Fluorescence: F₀ (no quencher) F (with quencher) Step1->Step2 Step3 Calculate F₀/F Ratio Step2->Step3 Step4 Plot F₀/F vs. [Quencher] Step3->Step4 Step5 Analyze Plot Linearity Step4->Step5 Result1 Linear Plot: Single Mechanism (Static or Dynamic) Step5->Result1 If Linear Result2 Upward Curve: Combined Static & Dynamic Quenching Step5->Result2 If Curved

Caption: Workflow for conducting a Stern-Volmer quenching analysis.

References

Optimization of reaction conditions for synthesizing 2-quinolones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for synthesizing 2-quinolones.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: Low or No Product Yield

Question: I am getting a low yield or no desired 2-quinolone product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in 2-quinolone synthesis is a common issue that can stem from several factors related to the reactants, catalyst, or reaction conditions. Here’s a systematic guide to troubleshooting:

  • Starting Material Quality: Ensure the purity of your starting materials, particularly anilines and carbonyl compounds. Impurities can interfere with the reaction.

  • Catalyst Activity: If you are using a palladium-catalyzed reaction, the catalyst's activity is crucial.[1][2] Consider the following:

    • Catalyst Choice: Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., PPh₃, Xantphos) can significantly impact the yield.[1] Refer to the literature for the optimal catalyst system for your specific transformation.

    • Catalyst Deactivation: The catalyst may deactivate over time. Use fresh catalyst or ensure it is properly stored.

  • Reaction Conditions:

    • Temperature: The cyclization step to form the quinolone ring often requires high temperatures, sometimes exceeding 100°C or even 250°C in classical methods, which can also lead to decomposition.[3] Carefully optimize the temperature for your specific reaction.

    • Solvent: The choice of solvent can influence the reaction outcome.[4] Common solvents include DMF, toluene, and TFE. Ensure the solvent is anhydrous if the reaction is sensitive to moisture.

    • Base: The type and amount of base (e.g., NaOAc, Cs₂CO₃, K₂CO₃) can be critical, especially in palladium-catalyzed reactions and Camps cyclization.[1][3] The base's strength can affect regioselectivity.[3]

  • Reaction Time: Some reactions may require extended periods (e.g., 20 hours) to go to completion.[1] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

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FAQ 2: Formation of Side Products

Question: My reaction is producing significant side products, complicating purification. What are common side reactions and how can I minimize them?

Answer: Side product formation is a frequent challenge. The nature of the side products depends on the synthetic route.

  • In Conrad-Limpach-Knorr Type Reactions: The regioselectivity can be an issue, leading to the formation of 4-quinolones instead of 2-quinolones. The reaction conditions, particularly temperature and acidity, play a crucial role. At temperatures above 100°C in the presence of a strong acid, the formation of a β-ketoanilide intermediate favors the formation of 2-quinolones.[5]

  • In Palladium-Catalyzed Reactions: Homocoupling of starting materials can occur. Optimizing the stoichiometry of the reactants and the catalyst loading can help minimize this.

  • In Camps Cyclization: The direction of cyclization can be controlled by the choice of base. A stronger base like NaOH may favor the formation of a quinolin-4-one, while a weaker base such as Cs₂CO₃ can lead to the desired 2-quinolone.[3]

  • Decomposition: High reaction temperatures can lead to the decomposition of starting materials or the final product.[3] If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.

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Regioisomer -> Solution1; Homocoupling -> Solution2; Wrong_Cyclization -> Solution3; Decomposition -> Solution4; } Caption: Common side reactions in 2-quinolone synthesis and their solutions.

FAQ 3: Difficulty with Product Purification

Question: I am struggling to purify my 2-quinolone product. What are the best practices for purification?

Answer: Purification of 2-quinolones can be challenging due to their polarity and potential for co-elution with starting materials or side products.

  • Crystallization: If the product is a solid, crystallization is often the most effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: This is the most common method for purifying 2-quinolones.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane) is common. A gradual increase in the polarity of the eluent (gradient elution) can improve separation.

  • Preparative TLC/HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.

Data on Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for different synthetic routes to 2-quinolones, providing a starting point for your experiments.

Table 1: Palladium-Catalyzed Synthesis of 3-Carboalkoxymethyl-2-quinolones

EntryCatalystLigandBaseTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃NaOAc1002067-76

Adapted from Cho and Kim's work on the reaction of 2-iodoaniline and dialkyl itaconates.[1]

Table 2: Ruthenium-Catalyzed Annulation of Anilides with Acrylates

EntryAnilide SubstituentAcrylateYield (%)
1HMethyl acrylateGood
2OMeMethyl acrylateGood
3FMethyl acrylateGood
4COMeMethyl acrylateGood
5HEthyl acrylateLower than methyl acrylate
6Hn-Butyl acrylateLower than methyl acrylate

Based on research by Jeganmohan's group, indicating methyl acrylate provides better yields.[1]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of 4-Aryl-2-quinolones

This protocol is based on the work of Cacchi and coworkers.[1]

  • To a reaction vessel, add β-(2-acetamidoaryl)acrylates (1.0 equiv), aryl iodides (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and potassium acetate (2.0 equiv).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-quinolone.

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// Edges Start -> Add_Reagents; Add_Reagents -> Add_Solvent; Add_Solvent -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> End; } Caption: General experimental workflow for Pd-catalyzed 2-quinolone synthesis.

References

Preventing regioisomer formation in Friedländer quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Friedländer quinoline synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the formation of regioisomers, a common challenge when using unsymmetrical ketones in this reaction. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to control and prevent the formation of undesired isomeric products.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer quinoline synthesis and why is it used?

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene ketone to produce a substituted quinoline.[1][2] It is a widely used and straightforward method for synthesizing the quinoline scaffold, which is a core structure in many pharmaceuticals and biologically active compounds.[3][4]

Q2: What causes the formation of regioisomers in the Friedländer synthesis?

The formation of regioisomers is a significant issue when an unsymmetrical ketone (a ketone with two different α-carbons bearing hydrogens) is used as a reactant.[5] The reaction can proceed through the formation of an enolate or enamine intermediate at either of the two α-positions, leading to two different cyclization pathways and, consequently, a mixture of isomeric quinoline products.

Q3: How do reaction conditions influence which regioisomer is favored?

The ratio of regioisomers can be influenced by kinetic versus thermodynamic control.

  • Kinetic Control: At lower temperatures and shorter reaction times, the kinetically favored product, which is formed faster due to a lower activation energy, will predominate.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium, favoring the formation of the more stable, thermodynamic product.

The choice of acid or base catalyst can also influence the reaction pathway and, therefore, the regioselectivity.

Q4: Can I predict which regioisomer will be the major product?

Predicting the major regioisomer can be complex as it depends on a combination of factors including the substrate's electronic and steric properties, the catalyst used, and the reaction conditions. Under acidic conditions, the reaction often proceeds through the more substituted and thermodynamically stable enol or enamine intermediate. Conversely, basic conditions can favor the formation of the kinetically controlled, less substituted enolate.

Troubleshooting Guide: Regioisomer Formation

Problem: My reaction is producing a mixture of regioisomers.

This is a common issue when using unsymmetrical ketones. Here are several strategies to improve the regioselectivity of your Friedländer synthesis:

Solution 1: Catalyst Selection

The choice of catalyst can have a profound impact on regioselectivity. Consider using specialized catalysts that have been shown to favor the formation of a single regioisomer.

  • Amine Catalysts (e.g., TABO): The bicyclic pyrrolidine derivative, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), has been shown to be a highly reactive and regioselective catalyst, favoring the formation of 2-substituted quinolines.[6][7]

  • Ionic Liquids (e.g., [Hbim]BF4): Room-temperature ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF4), can act as both the solvent and promoter, leading to a regiospecific synthesis of 2,3-dialkylquinolines under mild, catalyst-free conditions.[8][9]

  • Lewis Acids (e.g., Lanthanum Chloride): Lanthanum chloride has been reported to mediate a highly regioselective Friedländer reaction with unsymmetrical 1,3-diketones.[10][11]

Solution 2: Optimization of Reaction Conditions

Fine-tuning the reaction parameters can steer the reaction towards the desired regioisomer.

  • Temperature: As mentioned in the FAQs, temperature can influence kinetic vs. thermodynamic control. Experiment with a range of temperatures to determine the optimal condition for your desired isomer. For instance, with the TABO catalyst, higher temperatures were found to improve regioselectivity.[7]

  • Addition Rate of Reactants: The rate of addition of the ketone can be a critical factor. A slow addition of the methyl ketone substrate has been shown to increase regioselectivity when using the TABO catalyst.[6][7]

Solution 3: Substrate Modification

If catalyst and condition optimization are insufficient, modifying the ketone substrate can provide a solution.

  • Introduction of a Directing Group: Introducing a phosphoryl group on one of the α-carbons of the ketone can effectively block one reaction pathway, thus directing the cyclization to exclusively form the desired regioisomer.

Solution 4: Separation of Isomers

If a mixture of isomers is unavoidable, they can often be separated using standard laboratory techniques.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating regioisomers of quinolines. The optimal solvent system will need to be determined empirically for each specific mixture.

Data on Regioselective Friedländer Synthesis

The following table summarizes quantitative data from studies that have successfully controlled regioselectivity in the Friedländer synthesis.

2-Aminoaryl CarbonylUnsymmetrical KetoneCatalyst/PromoterSolventTemperature (°C)Regioisomeric RatioYield (%)Reference
2-Aminobenzaldehyde2-PentanoneTABOToluene110>95:575[7]
2-Aminoacetophenone2-Pentanone[Hbim]BF4Neat100Single Isomer94[8]
2-AminobenzaldehydeBenzoylacetoneLaCl3·7H2OEthanolRefluxSingle Isomer92[10][11]
2-Amino-5-chlorobenzophenoneEthyl acetoacetate[Hbim]BF4Neat100Single Isomer96[8]

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Ethyl-3-methylquinoline using TABO Catalyst

This protocol is adapted from the work of Dormer et al. (J. Org. Chem.2003 , 68, 467-477).[7]

  • Reaction Setup: To a solution of 2-aminobenzaldehyde (1.0 mmol) and 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) (0.2 mmol) in toluene (5 mL) at 110 °C is added a solution of 2-pentanone (1.2 mmol) in toluene (2 mL) via syringe pump over 4 hours.

  • Reaction Monitoring: The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • Workup: The reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford the desired 2-ethyl-3-methylquinoline.

Protocol 2: Regiospecific Synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate using an Ionic Liquid

This protocol is based on the work of Palimkar et al. (J. Org. Chem.2003 , 68, 9371-9378).[8][9]

  • Reaction Setup: A mixture of 2-aminoacetophenone (1.0 mmol) and ethyl acetoacetate (1.1 mmol) in 1-butylimidazolium tetrafluoroborate ([Hbim]BF4) (2 mL) is stirred at 100 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Workup: After completion, the reaction mixture is cooled to room temperature and the product is extracted with diethyl ether (3 x 10 mL). The ionic liquid can be recovered and reused after washing with diethyl ether and drying under vacuum.

  • Purification: The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to give the pure product.

Visualizing Reaction Pathways

The regioselectivity in the Friedländer synthesis is determined by the initial condensation step, which can occur at either the α or α' position of the unsymmetrical ketone. The choice of catalyst and reaction conditions can influence the preferred pathway.

Friedlander_Regioselectivity Reactants 2-Aminoaryl Carbonyl + Unsymmetrical Ketone PathwayA Condensation at α-carbon Reactants->PathwayA Catalyst/Conditions 1 PathwayB Condensation at α'-carbon Reactants->PathwayB Catalyst/Conditions 2 IntermediateA Intermediate A PathwayA->IntermediateA IntermediateB Intermediate B PathwayB->IntermediateB RegioisomerA Regioisomer A IntermediateA->RegioisomerA Cyclization RegioisomerB Regioisomer B IntermediateB->RegioisomerB Cyclization

Caption: Factors influencing regioisomer formation in Friedländer synthesis.

The following diagram illustrates a general troubleshooting workflow when encountering a mixture of regioisomers.

Troubleshooting_Workflow Start Mixture of Regioisomers Observed ChangeCatalyst Change Catalyst (e.g., TABO, Ionic Liquid) Start->ChangeCatalyst OptimizeConditions Optimize Conditions (Temp., Addition Rate) Start->OptimizeConditions ModifySubstrate Modify Ketone Substrate Start->ModifySubstrate SeparateIsomers Separate Isomers (Chromatography) Start->SeparateIsomers If optimization fails DesiredProduct Single Regioisomer Obtained ChangeCatalyst->DesiredProduct Successful OptimizeConditions->DesiredProduct Successful ModifySubstrate->DesiredProduct Successful SeparateIsomers->DesiredProduct

Caption: Troubleshooting workflow for regioisomer formation.

References

Stability issues and degradation pathways of 2-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-Hydroxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary stability concern?

A1: this compound, also known as Carbostyril or 2(1H)-Quinolinone, is a heterocyclic organic compound.[1] It exists in tautomeric equilibrium with its keto form, quinolin-2(1H)-one.[1] Its primary stability concern is sensitivity to light, which can lead to degradation.[2] It is also susceptible to degradation under oxidative and certain pH conditions.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in tightly closed containers in a dry, cool, and well-ventilated place.[2] Crucially, it must be protected from light.[2][3]

Q3: What are the common degradation pathways for this compound?

A3: The main degradation pathways involve oxidation, photodegradation, and biodegradation.

  • Oxidative degradation often starts with the hydroxylation of the quinoline ring, which can be followed by ring cleavage to form smaller molecules like N-phenylformamide and aniline.[4][5]

  • Photodegradation in the presence of light can lead to the formation of various photoproducts, and prolonged exposure may result in the destruction of the aromatic nucleus.[2]

  • In biodegradation studies, this compound is a common intermediate in the breakdown of quinoline.[1] Microorganisms typically hydroxylate it further, leading to ring-cleavage products.[3][5]

Q4: I see a color change in my this compound sample. What does this indicate?

A4: A color change, such as yellowing or darkening, can be an indicator of degradation, particularly due to light exposure or oxidation. It is recommended to use analytical techniques like HPLC to assess the purity of the sample and confirm the presence of degradation products.

Q5: Which analytical methods are best for analyzing this compound and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for separating and quantifying this compound from its impurities and degradation products.[6][7][8] For structural elucidation of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Problem Possible Cause Recommended Solution
Inconsistent results in biological assays. Degradation of the this compound stock solution.Prepare fresh stock solutions frequently. Store stock solutions protected from light (e.g., in amber vials) and at a low temperature. Verify the purity of the stock solution using HPLC before use.
Appearance of unexpected peaks in chromatogram during analysis. 1. Sample degradation during preparation or storage. 2. Contamination of solvent or glassware. 3. Interaction with formulation excipients.1. Ensure the sample solvent is appropriate and does not promote degradation. Analyze samples immediately after preparation. 2. Use high-purity solvents and thoroughly clean all glassware. 3. Perform forced degradation studies on the placebo to distinguish between drug and excipient degradants.[9]
Low assay value or recovery. Significant degradation of the compound has occurred.Review storage and handling procedures.[2] Confirm that experimental conditions (e.g., pH, temperature) are not contributing to instability.[10] Perform a forced degradation study to understand the compound's lability under your specific experimental conditions.
Precipitation in aqueous solutions. This compound has low aqueous solubility (slightly soluble).[11]Prepare solutions in appropriate solvents where it is more soluble, such as alcohol or dilute HCl, before further dilution in aqueous media.[11] Ensure the final concentration is below its solubility limit in the final buffer or medium.

Stability Profile Under Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[9] The following table summarizes the expected stability of this compound under various stress conditions as mandated by ICH guidelines.

Stress Condition Typical Reagents & Conditions Expected Stability of this compound Potential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60-80°C)Generally stable, but degradation is possible under harsh conditions.Hydrolyzed products (exact structures not specified in searches).
Base Hydrolysis 0.1 M - 1 M NaOH, heated (e.g., 60-80°C)Degradation is expected, potentially faster than under acidic conditions.Hydrolyzed products (exact structures not specified in searches).
Oxidation 3-30% H₂O₂, room temperatureSusceptible to oxidation.Further hydroxylated quinolines (e.g., dihydroxyquinolines), subsequent ring-opened products (N-phenylformamide, aniline).[4][5]
Photochemical Exposure to light, e.g., 1.2 million lux hours and 200 W h/m² (ICH Q1B)Unstable.[2] Light protection is critical.8-Hydroxyquinoline, other photoproducts; potential destruction of the aromatic ring with prolonged exposure.[2]
Thermal (Dry Heat) 70-80°CGenerally stable at moderately elevated temperatures, but polymer decomposition occurs at very high temperatures (>220°C).Products from cleavage and rearrangement at very high temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure the analytical method is stability-indicating.[12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Reflux at 60°C for 30 minutes.[13] If no degradation occurs, increase acid concentration or time. Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Reflux at 60°C for 30 minutes.[13] Cool, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase to ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute with mobile phase to ~100 µg/mL.

  • Thermal Degradation: Store the solid drug substance in an oven at 70°C for 48 hours. Also, reflux a solution of the drug in a neutral solvent (e.g., water:methanol 50:50) at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and a solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A parallel sample should be wrapped in aluminum foil as a dark control.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent drug and any degradation products.

  • If necessary, use LC-MS to identify the mass of the degradation products to help in structure elucidation.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column and Mobile Phase Selection:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[12]

  • Mobile Phase: Use a gradient elution to separate polar and non-polar degradation products. A typical mobile phase could consist of:

    • Phase A: Phosphate buffer (e.g., 20 mM, pH 3.0)

    • Phase B: Acetonitrile or Methanol

  • Gradient: Start with a low percentage of organic phase (e.g., 10% B) and gradually increase it to elute more hydrophobic compounds.

2. Method Optimization:

  • Inject the mixture of stressed samples.

  • Optimize the gradient, flow rate (e.g., 1.0 mL/min), and detection wavelength (e.g., 241 nm) to achieve good resolution between the this compound peak and all degradation product peaks.[12]

3. Validation:

  • Validate the method according to ICH Q2(R1) guidelines, ensuring it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradants.

Visualizations

Degradation Pathways and Workflows

G cluster_0 Forced Degradation Experimental Workflow A Prepare this compound Stock Solution (1 mg/mL) B Expose to Stress Conditions A->B C Acid Hydrolysis (HCl, heat) B->C D Base Hydrolysis (NaOH, heat) B->D E Oxidation (H₂O₂) B->E F Photolysis (Light Exposure) B->F G Thermolysis (Dry/Wet Heat) B->G H Neutralize & Dilute Samples C->H D->H E->H F->H G->H I Analyze via Stability-Indicating HPLC-UV/MS H->I J Identify & Quantify Degradation Products I->J

Caption: General workflow for conducting forced degradation studies.

G cluster_1 Potential Oxidative Degradation Pathway A This compound B [O] (e.g., H₂O₂, •OH) C Dihydroxyquinolines B->C Hydroxylation D Ring Cleavage C->D E N-Phenylformamide D->E F Further Oxidation E->F G Aniline F->G H Mineralization (CO₂, H₂O) G->H

Caption: Proposed pathway for oxidative degradation of this compound.

G cluster_2 Potential Photodegradation Pathway A This compound B Light (hν) C 8-Hydroxyquinoline B->C Isomerization/ Rearrangement D Other Photoproducts B->D E Prolonged Exposure C->E D->E F Aromatic Ring Destruction E->F

Caption: Proposed pathway for the photodegradation of this compound.

G cluster_3 Troubleshooting Logic for Stability Issues A Unexpected Degradation Observed B Check Storage Conditions: - Protected from light? - Correct temperature? - Tightly sealed? A->B C Check Experimental Conditions: - pH of solution? - Presence of oxidizing agents? - Purity of solvents? A->C D Purity Issue with Starting Material? A->D E Correct Storage & Handling B->E F Modify Protocol (e.g., adjust pH, use antioxidants) C->F G Test Purity of Starting Material via HPLC D->G H Problem Resolved E->H F->H G->H

Caption: Logic diagram for troubleshooting stability issues.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in 2-Hydroxyquinoline-Based Sensors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Hydroxyquinoline (2-HQ)-based sensors. Our goal is to help you optimize your experimental setup to achieve the best possible signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind this compound-based fluorescent sensors?

A1: this compound and its derivatives are popular scaffolds in sensor design due to their inherent fluorescent properties, which are often sensitive to the local microenvironment. The sensing mechanism typically relies on processes like photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or excited-state intramolecular proton transfer (ESIPT).[1][2] Upon interaction with a specific analyte, the electronic properties of the 2-HQ fluorophore are modulated, leading to a measurable change in fluorescence intensity, lifetime, or emission wavelength. This change, or "signal," is then correlated to the concentration of the analyte.

Q2: What are the common causes of a low signal-to-noise ratio (SNR) in my experiments?

A2: A low SNR can arise from various factors, including:

  • High Background Fluorescence: This can originate from the solvent, impurities, or the sensor itself in its unbound state.

  • Fluorescence Quenching: Unwanted quenching of the sensor's fluorescence by components in the sample matrix can significantly reduce the signal.[3]

  • Instrumental Noise: Detector noise, light source fluctuations, and electronic noise can all contribute to a higher noise level.

  • Suboptimal Experimental Conditions: Factors such as pH, temperature, and solvent polarity can greatly influence the sensor's performance.

  • Photobleaching: Prolonged exposure of the fluorophore to excitation light can lead to its irreversible degradation, resulting in a diminished signal over time.

Q3: How can I increase the signal from my 2-HQ-based sensor?

A3: Several strategies can be employed to enhance the signal:

  • Optimize Excitation and Emission Wavelengths: Ensure you are using the optimal wavelengths for your specific 2-HQ derivative and its complex with the analyte.

  • Adjust Slit Widths: On a fluorometer, widening the excitation and emission slit widths can increase the light throughput and thus the signal intensity. However, be mindful that this may also increase background noise and decrease spectral resolution.[3]

  • Increase Sensor Concentration: A higher concentration of the sensor can lead to a stronger signal, but be cautious of self-quenching or aggregation at very high concentrations.

  • Signal Amplification Techniques: For certain applications, consider employing signal amplification strategies. These can include using nanoparticles to increase the number of signaling molecules per binding event or enzymatic reactions that generate a fluorescent product.[4][5][6]

Q4: What is fluorescence quenching and how can I minimize it?

A4: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. It can be categorized as dynamic (collisional) or static quenching.[7] To minimize unwanted quenching:

  • Purify Your Samples: Remove potential quenchers from your sample matrix through methods like dialysis, size-exclusion chromatography, or precipitation.

  • Choose an Appropriate Solvent: The choice of solvent can influence quenching efficiency. Test different solvents to find one that minimizes quenching while maintaining sensor performance.

  • Control the Temperature: Dynamic quenching is temperature-dependent. Lowering the temperature can sometimes reduce collisional quenching.

  • Identify and Eliminate Quenchers: Common quenchers include dissolved oxygen, heavy metal ions, and certain organic molecules.[8] If possible, identify the quencher and take steps to remove it or use a different buffer system.

Troubleshooting Guides

Problem 1: High Background Fluorescence

High background fluorescence can mask the true signal from your sensor, leading to a poor SNR.

Potential Cause Recommended Solution Expected Outcome
Solvent/Buffer Fluorescence Use high-purity, spectroscopy-grade solvents. Prepare fresh buffers and filter them before use.Reduction in the baseline fluorescence intensity of blank samples.
Contaminated Glassware/Cuvettes Thoroughly clean all glassware and cuettes with appropriate cleaning solutions (e.g., acid wash, organic solvent rinse).Elimination of fluorescent residues, leading to a lower background signal.
Intrinsic Sensor Fluorescence If the unbound sensor is highly fluorescent, consider designing a "turn-on" sensor where fluorescence is quenched in the absence of the analyte and increases upon binding.Increased dynamic range and a lower signal from the sensor-only control.
Scattering (Raman and Rayleigh) Optimize the excitation and emission wavelengths to be as far apart as possible (large Stokes shift). Use appropriate emission filters to block scattered excitation light.Reduction of sharp scattering peaks in the emission spectrum.
Problem 2: Poor Sensor Sensitivity

Low sensitivity means that a large change in analyte concentration results in only a small change in the fluorescence signal.

Potential Cause Recommended Solution Expected Outcome
Suboptimal pH Perform a pH titration to determine the optimal pH range for your sensor's interaction with the analyte. Many 8-hydroxyquinoline derivatives exhibit pH-dependent fluorescence.[8]Identification of the pH at which the largest signal change upon analyte binding is observed.
Incorrect Solvent Polarity Test the sensor's performance in a range of solvents with varying polarities. The electronic transitions of the fluorophore can be sensitive to the solvent environment.Discovery of a solvent system that enhances the fluorescence quantum yield and sensitivity.
Weak Binding Affinity If the interaction between the sensor and analyte is weak, consider chemical modifications to the sensor structure to improve the binding affinity.A steeper titration curve, indicating a stronger binding interaction and higher sensitivity at lower analyte concentrations.
Interference from Other Species Test for interference from other components in your sample matrix. If interferents are present, sample cleanup or the use of masking agents may be necessary.Improved selectivity and a more accurate response to the target analyte.

Experimental Protocols

Protocol 1: General Procedure for Fluorescence Measurement

This protocol outlines the basic steps for measuring the fluorescence of a this compound-based sensor.

  • Instrument Warm-up: Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light output.

  • Cuvette Preparation: Use a clean, scratch-free quartz or appropriate plastic cuvette. Rinse the cuvette with the solvent or buffer you will be using for your measurements.

  • Blank Measurement: Fill the cuvette with the solvent or buffer that will be used to prepare your samples. Place the cuvette in the fluorometer and record the background emission spectrum. This will be your blank.

  • Sample Preparation: Prepare a solution of your 2-HQ sensor at the desired concentration in the chosen solvent/buffer.

  • Sensor Spectrum: Record the emission spectrum of the sensor solution.

  • Titration (if applicable): Add small aliquots of a concentrated stock solution of your analyte to the cuvette containing the sensor solution. Mix thoroughly after each addition.

  • Data Acquisition: After each addition of the analyte, record the fluorescence emission spectrum. Ensure that the solution is properly mixed and that no air bubbles are present in the light path. Repeat each measurement 2-3 times to obtain a mean value and estimate signal fluctuations.[3]

  • Data Analysis: Subtract the blank spectrum from your sample spectra. Plot the change in fluorescence intensity at the emission maximum as a function of the analyte concentration.

Protocol 2: Synthesis of a Schiff-Base this compound Sensor

This protocol provides a general method for the synthesis of a Schiff-base sensor derived from 8-hydroxyquinoline-2-carbaldehyde, a common precursor for 2-HQ based sensors.[9]

  • Reactant Preparation: Dissolve 8-hydroxyquinoline-2-carbaldehyde (1 equivalent) in a suitable solvent such as toluene or ethanol. In a separate flask, dissolve the desired amine (1 equivalent) in the same solvent.

  • Condensation Reaction: Add the amine solution to the 8-hydroxyquinoline-2-carbaldehyde solution.

  • Reaction Conditions: Stir the mixture and heat it at an appropriate temperature (e.g., 105 °C for toluene) for several hours (e.g., 4 hours).[9] The reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be evaporated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure Schiff-base sensor.

  • Characterization: Confirm the structure of the synthesized sensor using analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Visualizations

Signaling_Pathway cluster_sensor 2-HQ Sensor cluster_analyte Analyte cluster_complex Sensor-Analyte Complex Sensor_Unbound 2-HQ Fluorophore (Low Fluorescence) Sensor_Bound Sensor-Analyte Complex (High Fluorescence) Sensor_Unbound->Sensor_Bound Conformational Change/ Electronic Perturbation Analyte Target Analyte Analyte->Sensor_Unbound Binding

Caption: General signaling pathway for a "turn-on" this compound-based sensor.

Experimental_Workflow A Prepare Sensor and Analyte Stock Solutions C Measure Blank (Buffer/Solvent) A->C B Instrument Setup and Warm-up B->C D Measure Sensor-only Spectrum C->D E Titrate Sensor with Analyte Aliquots D->E F Record Fluorescence Spectrum After Each Addition E->F Repeat for each concentration point F->E G Data Processing and Analysis F->G

Caption: A typical experimental workflow for a fluorescence titration experiment.

Troubleshooting_Logic Start Low Signal-to-Noise Ratio Q1 Is the signal intensity low? Start->Q1 A1_Yes Optimize Wavelengths & Slit Widths Q1->A1_Yes Yes A1_No Is the background noise high? Q1->A1_No No End Problem Resolved A1_Yes->End A2_Yes Check for Contamination (Solvent, Glassware) A1_No->A2_Yes Yes A2_No Is the sensitivity poor? A1_No->A2_No No A2_Yes->End A3_Yes Optimize pH and Solvent A2_No->A3_Yes Yes A3_No Consider Photobleaching or Quenching Issues A2_No->A3_No No A3_Yes->End A3_No->End

Caption: A logical flowchart for troubleshooting common issues with SNR.

References

Technical Support Center: Minimizing Batch-to-Batch Variability in 2-Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in 2-quinolone synthesis. Our goal is to help you minimize batch-to-batch variability and achieve consistent, high-quality results.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during 2-quinolone synthesis.

Conrad-Limpach Synthesis Troubleshooting

Problem 1: Low Yield of the Desired 4-Hydroxyquinolone Product

  • Question: My Conrad-Limpach synthesis is resulting in a low yield of the target 4-hydroxyquinolone. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the Conrad-Limpach synthesis can stem from several factors, primarily related to the cyclization step which requires high temperatures.[1]

    • Cause 1: Inadequate Reaction Temperature: The electrocyclic ring closing of the Schiff base intermediate is the rate-determining step and typically requires temperatures around 250 °C.[1] Insufficient heat can lead to incomplete cyclization.

    • Solution 1: Ensure your reaction setup can achieve and maintain the required high temperature. The use of high-boiling point solvents is crucial. Yields generally increase with the reaction temperature, with optimal results often seen with solvents boiling above 250 °C.[2]

    • Cause 2: Inappropriate Solvent Choice: The solvent plays a critical role in achieving the necessary reaction temperature and influencing the reaction outcome. Early work without a solvent resulted in very moderate yields (below 30%).[1]

    • Solution 2: Employ a high-boiling, inert solvent. While mineral oil (BP > 275 °C) and Dowtherm A (BP = 257 °C) are effective, they can be inconvenient to use.[1][2] Consider alternative, less expensive, and user-friendly high-boiling solvents. A study has shown that solvents like 1,2,4-trichlorobenzene and 2,6-di-tert-butylphenol can provide good yields.[2]

    Quantitative Data: Solvent Effect on Conrad-Limpach Yield

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
Propyl benzoate23065
Isobutyl benzoate24066
2-Nitrotoluene22251
1,2,4-Trichlorobenzene21354
Dowtherm A25765
2,6-di-tert-butylphenol25365
Data sourced from a study on solvent screening for the Conrad-Limpach synthesis.[2]

Problem 2: Formation of the Undesired 2-Hydroxyquinoline Isomer

  • Question: I am observing the formation of the this compound isomer instead of the expected 4-hydroxyquinoline in my Conrad-Limpach synthesis. Why is this happening and how can I control the regioselectivity?

  • Answer: The regioselectivity of the reaction between an aniline and a β-ketoester is highly dependent on the reaction temperature, which determines whether the reaction is under kinetic or thermodynamic control.[3]

    • Cause: The formation of the this compound isomer is characteristic of the Knorr quinoline synthesis, which is thermodynamically favored and occurs at higher initial reaction temperatures (approximately 140 °C).[1] At this temperature, the aniline preferentially attacks the ester group of the β-ketoester. In contrast, the Conrad-Limpach synthesis, which yields the 4-hydroxyquinoline, is kinetically favored and occurs at lower temperatures (e.g., room temperature) where the more reactive keto group is attacked.[1][4]

    • Solution: To favor the formation of the 4-hydroxyquinolone, maintain a lower temperature during the initial condensation of the aniline and β-ketoester. Room temperature is often sufficient for the formation of the β-aminoacrylate, the kinetic product.[1] The subsequent high-temperature cyclization should then proceed as planned.

Logical Relationship: Temperature Control in Conrad-Limpach vs. Knorr Synthesis

G cluster_conditions Reaction Conditions cluster_control Reaction Control cluster_product Product Low Temperature (e.g., RT) Low Temperature (e.g., RT) Kinetic Control Kinetic Control Low Temperature (e.g., RT)->Kinetic Control favors High Temperature (e.g., 140°C) High Temperature (e.g., 140°C) Thermodynamic Control Thermodynamic Control High Temperature (e.g., 140°C)->Thermodynamic Control favors 4-Hydroxyquinolone (Conrad-Limpach) 4-Hydroxyquinolone (Conrad-Limpach) Kinetic Control->4-Hydroxyquinolone (Conrad-Limpach) leads to 2-Hydroxyquinolone (Knorr) 2-Hydroxyquinolone (Knorr) Thermodynamic Control->2-Hydroxyquinolone (Knorr) leads to

Caption: Temperature dictates kinetic vs. thermodynamic control.

Knorr Synthesis Troubleshooting

Problem: Low Yield and/or Formation of 4-Hydroxyquinoline Byproduct

  • Question: My Knorr synthesis of a this compound is giving a low yield, and I'm also isolating the 4-hydroxyquinoline isomer. What's causing this and how can I improve the outcome?

  • Answer: In the Knorr synthesis, the cyclization of a β-ketoanilide to a this compound is promoted by a strong acid. Low yields and the formation of the 4-hydroxyquinoline byproduct are often related to the reaction conditions, particularly the amount of acid used.[5]

    • Cause: A study has shown that the amount of acid catalyst can significantly influence the reaction pathway. With a large excess of polyphosphoric acid (PPA), the formation of the this compound is favored. However, with smaller amounts of PPA, the formation of the 4-hydroxyquinoline can become a competing reaction.[5] This is because a monocationic intermediate, which can fragment and lead to the 4-hydroxyquinoline, is more prevalent with less acid.

    • Solution: To maximize the yield of the desired this compound and minimize the formation of the 4-hydroxyquinoline byproduct, use a significant excess of a strong acid like polyphosphoric acid or triflic acid.[5] This promotes the formation of the N,O-dicationic intermediate that leads to the desired product.

Doebner-von Miller Synthesis Troubleshooting

Problem: Polymerization of α,β-Unsaturated Carbonyl Compound and Low Yield

  • Question: In my Doebner-von Miller synthesis, I'm getting a lot of polymeric material and a low yield of the quinoline product. How can I prevent this?

  • Answer: The Doebner-von Miller reaction is catalyzed by strong acids, which can also promote the polymerization of the α,β-unsaturated carbonyl starting material, leading to low yields of the desired quinoline.[6]

    • Cause: The acidic conditions required for the reaction can easily lead to the self-condensation and polymerization of aldehydes or ketones, especially those that are prone to enolization.

    • Solution: A key improvement to the Doebner-von Miller reaction is the use of a two-phase system.[6] By sequestering the α,β-unsaturated carbonyl compound in an organic phase, its concentration in the acidic aqueous phase is kept low, which significantly reduces the rate of polymerization and increases the yield of the quinoline product.

Problem: Gummy or Emulsified Reaction Mixture During Work-up

  • Question: After my Doebner-von Miller reaction, the work-up is difficult due to the formation of a gummy reaction mixture or an emulsion. How can I effectively isolate my product?

  • Answer: The reaction conditions of the Doebner-von Miller synthesis can sometimes lead to complex mixtures that are challenging to work with.

    • Cause: The presence of polymeric byproducts and the use of strong acids can contribute to the formation of viscous or emulsified mixtures during neutralization and extraction.

    • Solution: Steam distillation is an effective method for isolating volatile quinoline products, such as 2-methylquinoline, from the non-volatile polymeric residues. The product will distill with the steam and can then be separated from the aqueous distillate.

Experimental Protocols

Conrad-Limpach Synthesis of Ethyl 6-nitro-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from a study on solvent optimization for the Conrad-Limpach synthesis.[2]

  • Reaction Setup: In a 1 L round-bottom flask, add 4-nitroaniline (10.0 g, 72 mmol), ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol, 2.5 eq.), and the chosen high-boiling solvent (150 mL) (e.g., 2,6-di-tert-butylphenol).

  • Catalyst Addition: Add 2 drops of concentrated sulfuric acid to the stirred mixture.

  • Reaction: Equip the flask with a short distillation apparatus to remove the ethanol formed during the reaction. Heat the mixture to the boiling point of the solvent and maintain reflux for the appropriate time (typically several hours, monitor by TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. Collect the solid by filtration and wash with a suitable solvent (e.g., hexane) to remove the high-boiling reaction solvent. The crude product can be further purified by recrystallization.

Experimental Workflow: Conrad-Limpach Synthesis

G Start Start Mix Reactants Mix Aniline, β-Ketoester, and High-Boiling Solvent Start->Mix Reactants Add Catalyst Add Conc. H2SO4 (cat.) Mix Reactants->Add Catalyst Heat and Reflux Heat to Reflux (~250°C) and Remove Ethanol Add Catalyst->Heat and Reflux Cool Reaction Cool to Room Temperature Heat and Reflux->Cool Reaction Isolate Product Filter Precipitate Cool Reaction->Isolate Product Wash and Dry Wash with Hexane and Dry Isolate Product->Wash and Dry Purify Recrystallize Product Wash and Dry->Purify End End Purify->End

Caption: Workflow for the Conrad-Limpach synthesis.

Knorr Synthesis of 4-Methyl-2-hydroxyquinoline

This is a general procedure based on the principles of the Knorr synthesis.

  • Preparation of β-ketoanilide: React aniline with ethyl acetoacetate at an elevated temperature (e.g., 140 °C) to favor the formation of acetoacetanilide. The reaction is typically performed neat or in a minimal amount of a high-boiling solvent.

  • Cyclization: Cool the reaction mixture and slowly add it to a stirred, large excess of concentrated sulfuric acid or polyphosphoric acid, keeping the temperature controlled with an ice bath.

  • Reaction: After the addition is complete, heat the mixture (e.g., to 100 °C) for a specified time (monitor by TLC) to effect the cyclization.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water until the washings are neutral, and then dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is a generalized procedure based on literature descriptions.

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.

  • Reagent Addition: Cool the solution in an ice bath and slowly add crotonaldehyde (or acetaldehyde, which will form crotonaldehyde in situ). A vigorous reaction may occur, so the addition should be controlled.

  • Catalyst: Add a Lewis acid catalyst such as zinc chloride.

  • Reaction: Heat the mixture under reflux for several hours (e.g., 7 hours, monitor by TLC).

  • Work-up: After cooling, make the reaction mixture strongly alkaline by adding a concentrated sodium hydroxide solution or slaked lime.

  • Isolation: Subject the mixture to steam distillation. The 2-methylquinoline will co-distill with the water.

  • Purification: Separate the organic layer from the distillate and extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ether). Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure to obtain the product.

Frequently Asked Questions (FAQs)

  • Q1: What are the main sources of batch-to-batch variability in 2-quinolone synthesis?

    • A1: The primary sources of variability include:

      • Purity and Reactivity of Starting Materials: Variations in the quality of anilines, β-ketoesters, or α,β-unsaturated carbonyl compounds can significantly impact reaction kinetics and impurity profiles.

      • Control of Reaction Temperature: As seen in the Conrad-Limpach and Knorr syntheses, temperature is a critical parameter that controls regioselectivity and reaction rate. Inconsistent temperature control will lead to variable product ratios.[1][4]

      • Efficiency of Mixing: In heterogeneous reactions or viscous mixtures, inefficient stirring can lead to localized "hot spots" or concentration gradients, resulting in non-uniform reaction progress and increased side product formation.

      • Atmosphere Control: Some reactions may be sensitive to air or moisture. Lack of a consistent inert atmosphere can lead to side reactions and degradation of reagents or products.

      • Work-up and Purification Procedures: Inconsistencies in quenching, extraction, and purification steps can lead to variable yields and purity.

  • Q2: How can I monitor the progress of my 2-quinolone synthesis reaction?

    • A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of byproducts.

  • Q3: What are the common impurities I might expect, and how can I remove them?

    • A3: Common impurities include unreacted starting materials, polymeric byproducts (especially in the Doebner-von Miller synthesis), and isomeric products (e.g., 2-hydroxyquinolone in a Conrad-Limpach synthesis). Purification methods include:

      • Recrystallization: Effective for removing minor impurities from solid products.

      • Column Chromatography: Useful for separating the desired product from closely related isomers and other byproducts.

      • Distillation/Steam Distillation: Particularly useful for volatile quinolines like 2-methylquinoline to separate them from non-volatile tars and polymers.

  • Q4: Can microwave irradiation be used to improve 2-quinolone synthesis?

    • A4: Yes, microwave-assisted synthesis has been reported for various quinoline and quinolone preparations. It can often lead to significantly reduced reaction times and improved yields by providing rapid and uniform heating. For example, a synthesis of 4-methyl-2-(1H)-quinolinone using microwave irradiation reported a yield of 94% in just 25 minutes.[7]

Signaling Pathway: General Mechanism of Conrad-Limpach Synthesis

G Aniline Aniline Tetrahedral Intermediate Tetrahedral Intermediate Aniline->Tetrahedral Intermediate Nucleophilic Attack on Keto Group β-Ketoester β-Ketoester β-Ketoester->Tetrahedral Intermediate Schiff Base Schiff Base Tetrahedral Intermediate->Schiff Base Dehydration Enamine Intermediate Enamine Intermediate Schiff Base->Enamine Intermediate Tautomerization Cyclized Intermediate Cyclized Intermediate Enamine Intermediate->Cyclized Intermediate Electrocyclic Ring Closing (High Temp) 4-Hydroxyquinolone 4-Hydroxyquinolone Cyclized Intermediate->4-Hydroxyquinolone Elimination of Alcohol & Tautomerization

Caption: Key steps in the Conrad-Limpach synthesis pathway.

References

Improving long-term reagent stability for 2-Hydroxyquinoline assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the long-term stability of reagents for 2-Hydroxyquinoline assays. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound assays, focusing on reagent stability and performance.

Issue Possible Cause Recommended Solution
High background fluorescence 1. Degradation of this compound: Over time, this compound in solution can degrade into more fluorescent byproducts, especially when exposed to light, high temperatures, or oxidative conditions.[1] 2. Contaminated reagents or buffer: Impurities in the buffer or other assay components can autofluoresce. 3. Non-specific binding of reagents: Assay components may bind non-specifically to the plate or other molecules.1. Prepare fresh this compound solutions: For optimal results, prepare this compound solutions fresh on the day of the experiment. If storage is necessary, store in a tightly sealed, light-protected container at 4°C for short-term use (up to one week) or at -20°C for longer-term storage.[2] 2. Use high-purity reagents and solvents: Ensure all components are of analytical grade or higher. Filter-sterilize buffers to remove particulate matter. 3. Optimize blocking and washing steps: Increase the duration or concentration of the blocking agent. Ensure thorough washing between steps to remove unbound reagents.
Low or no signal 1. Degradation of this compound: The active concentration of this compound may be lower than expected due to degradation. 2. Incorrect pH of the assay buffer: The fluorescence of this compound and its reactivity can be pH-dependent.[3] 3. Incompatible assay components: Other reagents in the assay may be quenching the fluorescence of this compound or inhibiting the reaction.1. Verify reagent concentration and integrity: Use a freshly prepared solution of this compound. Consider quantifying the concentration of your stock solution via UV-Vis spectrophotometry before use. 2. Optimize and verify buffer pH: Ensure the pH of the assay buffer is within the optimal range for the specific assay. The stability of this compound is pH-dependent, with degradation inhibited in neutral to slightly basic conditions (optimal pH range 7.5-8.5).[3] 3. Test for component interference: Run control experiments with individual assay components to identify any quenching or inhibitory effects.
High variability between replicates 1. Inconsistent reagent stability: If reagents are degrading at different rates across wells or plates. 2. Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. 3. Inconsistent freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to precipitation and concentration changes.[4]1. Use reagents from the same freshly prepared batch: For a given experiment, use a single, well-mixed stock of each reagent. 2. Minimize edge effects: Avoid using the outermost wells of the microplate. Fill the outer wells with a buffer or water to create a humidified barrier. 3. Aliquot stock solutions: Store this compound and other critical reagents in single-use aliquots to avoid multiple freeze-thaw cycles.
Assay drift over time 1. Progressive degradation of reagents: During the course of a long experiment or between experiments on different days, reagents may be degrading. 2. Temperature fluctuations: Changes in ambient temperature can affect reaction rates and reagent stability.1. Prepare fresh reagents for each experiment: Or, if using stored reagents, re-validate their performance with controls before each new experiment. 2. Maintain a stable temperature: Use a temperature-controlled plate reader and ensure all reagents are equilibrated to the assay temperature before use.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound stock solutions?

For long-term stability, this compound stock solutions should be stored at -20°C or below in tightly sealed, amber-colored vials or tubes to protect from light.[1][2] For short-term storage (up to one week), 4°C is acceptable. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

2. How does pH affect the stability of this compound in an assay?

The stability of this compound is significantly influenced by pH. It is generally more stable in neutral to slightly basic conditions, with an optimal pH range of 7.5 to 8.5 for minimizing degradation.[3] Acidic conditions can lead to accelerated degradation. Therefore, it is crucial to use a well-buffered system to maintain a stable pH throughout the assay.

3. Can I use the same this compound solution for several weeks if stored at 4°C?

While storage at 4°C can slow down degradation, for sensitive assays requiring high reproducibility, it is strongly recommended to prepare fresh this compound solutions daily. If this is not feasible, a solution stored at 4°C, protected from light, should be used within a few days and its performance validated with appropriate controls before each use.

4. What are the common degradation products of this compound that might interfere with my assay?

Under oxidative and photolytic stress, this compound can degrade into various oxidized and ring-opened byproducts. The degradation of quinoline, a related compound, is initiated by hydroxylation to form this compound (2-oxo-1,2-dihydroquinoline), which can then be further oxidized to polyhydroxylated compounds.[5] These degradation products may have different fluorescent properties than the parent compound and could lead to increased background or altered signal in fluorescence-based assays.

5. How can I perform a quick quality check of my this compound stock solution?

You can perform a quick quality check by measuring the absorbance spectrum of your solution using a UV-Vis spectrophotometer. Compare the spectrum to that of a freshly prepared standard or a previously validated lot. Any significant shifts in the absorbance maxima or changes in the spectral shape may indicate degradation. HPLC analysis can provide a more definitive assessment of purity.[6][7]

Experimental Protocols

Protocol for Long-Term Stability Testing of this compound Solutions

This protocol is designed to assess the long-term stability of this compound solutions under various storage conditions.

1. Reagent Preparation:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare working solutions by diluting the stock solution in the assay buffer to the final desired concentration (e.g., 100 µM).

2. Storage Conditions:

  • Aliquot the working solutions into amber-colored microcentrifuge tubes.

  • Store the aliquots under the following conditions:

    • -20°C (protected from light)

    • 4°C (protected from light)

    • Room temperature (approximately 25°C, protected from light)

    • Room temperature (exposed to ambient light)

3. Time Points:

  • Test the stability of the solutions at the following time points: 0, 1 week, 2 weeks, 1 month, 3 months, and 6 months.

4. Analysis:

  • At each time point, retrieve one aliquot from each storage condition.

  • Allow the frozen samples to thaw completely at room temperature.

  • Analyze the concentration and purity of this compound in each sample using a stability-indicating HPLC-UV method.

  • In parallel, perform a functional assay to assess the activity of the stored reagent compared to a freshly prepared standard.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each storage condition.

  • Determine the shelf life under each condition, defined as the time at which the concentration drops below 90% of the initial value.

Protocol for Forced Degradation Study of this compound

This protocol is used to identify potential degradation products and degradation pathways of this compound under stress conditions.

1. Sample Preparation:

  • Prepare a solution of this compound in the relevant assay buffer.

2. Stress Conditions:

  • Acid Hydrolysis: Add 1N HCl to the solution and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 1N NaOH to the solution and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the solution and incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solution at 70°C for 48 hours.

  • Photodegradation: Expose the solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

3. Analysis:

  • Following the stress period, neutralize the acidic and basic samples.

  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method with a photodiode array (PDA) detector to obtain chromatograms and UV spectra of the degradation products. Mass spectrometry (LC-MS) can be used for structural elucidation of the degradants.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

  • Determine the percentage of degradation for each stress condition.

  • Propose a degradation pathway based on the identified degradation products.

Visualizations

G cluster_storage Reagent Storage cluster_assay_prep Assay Preparation Stock_Solution This compound Stock Solution Aliquoting Aliquot into Single-Use Vials Stock_Solution->Aliquoting Storage_Conditions Store at -20°C (Long-term) or 4°C (Short-term) Protected from Light Aliquoting->Storage_Conditions Thaw Thaw Single Aliquot Storage_Conditions->Thaw Dilution Prepare Working Solution in Assay Buffer Thaw->Dilution Assay Perform Assay Dilution->Assay

Recommended workflow for handling and storage of this compound reagents.

G Start Assay Failure: Inconsistent or No Signal Check_Reagent_Prep Were reagents prepared fresh? Start->Check_Reagent_Prep Use_Fresh Prepare fresh reagents and re-run assay Check_Reagent_Prep->Use_Fresh No Check_Storage How were reagents stored? Check_Reagent_Prep->Check_Storage Yes End Problem Solved Use_Fresh->End Improper_Storage Improper Storage: - Light exposure - Wrong temperature - Multiple freeze-thaws Check_Storage->Improper_Storage Incorrectly Check_pH Is the assay buffer pH correct and stable? Check_Storage->Check_pH Correctly Follow_Storage_Protocol Follow recommended storage protocol (aliquot, -20°C, dark) Improper_Storage->Follow_Storage_Protocol Follow_Storage_Protocol->Use_Fresh Adjust_pH Adjust and validate buffer pH Check_pH->Adjust_pH No Check_Interference Potential assay interference? Check_pH->Check_Interference Yes Adjust_pH->Use_Fresh Run_Controls Run controls to test for interference from other components Check_Interference->Run_Controls Yes Check_Interference->End No Run_Controls->End

Troubleshooting flowchart for this compound assay signal issues.

G 2HQ This compound Intermediates Oxidized Intermediates (e.g., Dihydroxyquinolines) 2HQ->Intermediates Oxidation Stressors Stress Conditions (Light, Heat, Oxidizing Agents, Extreme pH) Stressors->2HQ Degradation_Products Ring-Opened Products (e.g., Carboxylic Acids, Aldehydes) Intermediates->Degradation_Products Further Oxidation/ Ring Cleavage Loss_of_Activity Loss of Assay Signal or Increased Background Intermediates->Loss_of_Activity Degradation_Products->Loss_of_Activity

Proposed degradation pathway of this compound under stress conditions.

References

Validation & Comparative

A Comparative Analysis of 2-Quinolone Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Practicality

The 2-quinolone structural motif is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. The efficient and versatile synthesis of these scaffolds is therefore of paramount importance. This guide provides a comparative analysis of four key methodologies for 2-quinolone synthesis: the classical Knorr and Camps cyclizations, and the more modern Palladium-Catalyzed and Microwave-Assisted syntheses. We present a quantitative comparison of their performance, detailed experimental protocols for key examples, and visual representations of the underlying reaction pathways to aid in the selection of the most appropriate method for a given research and development objective.

At a Glance: Performance Comparison of 2-Quinolone Synthesis Methodologies

The following table summarizes the key quantitative data for representative examples of each synthesis methodology, offering a clear comparison of their efficiency and reaction conditions.

Reaction NameStarting MaterialsReagents/CatalystsReaction ConditionsYield (%)
Knorr Synthesis β-ketoanilideConcentrated Sulfuric Acid60-70°C, 5 hours~85-90%
Camps Cyclization o-acylaminoacetophenoneCesium Carbonate (Cs₂CO₃)Dioxane, 110°C~60-70%
Palladium-Catalyzed Synthesis 2-iodoaniline, terminal alkynePd(OAc)₂, dppe, Et₃N, Mo(CO)₆THF, 160°C, 30 min (Microwave)~70-80%
Microwave-Assisted Synthesis β-enaminone, diethyl malonateBismuth(III) Chloride (BiCl₃)Ethanol, Microwave Irradiation (variable power), 5-13 min51-71%

In-Depth Analysis of Synthesis Methodologies

This section provides a detailed examination of each synthesis method, including its mechanism and a representative experimental protocol.

Knorr Synthesis of 2-Quinolones

The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, is a classic method for preparing 2-hydroxyquinolines (the tautomeric form of 2-quinolones) from β-ketoanilides in the presence of a strong acid, typically concentrated sulfuric acid.[1][2]

Reaction Pathway:

The reaction proceeds through an intramolecular electrophilic aromatic substitution. The β-ketoanilide is first protonated by the strong acid, activating the keto group. The enol form of the protonated intermediate then attacks the aromatic ring, followed by dehydration to yield the 2-hydroxyquinoline.[2]

Knorr_Synthesis start β-ketoanilide intermediate1 Protonated β-ketoanilide start->intermediate1 H₂SO₄ intermediate2 Enol Intermediate intermediate1->intermediate2 Tautomerization intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Electrophilic Substitution product This compound (2-Quinolone) intermediate3->product -H₂O

Knorr Synthesis of 2-Quinolones

Experimental Protocol: Synthesis of 4-Methyl-2-quinolone

To a solution of acetoacetanilide (1 equivalent) in cold (0°C) concentrated sulfuric acid, the mixture is stirred and slowly heated to 60-70°C for 5 hours. The reaction mixture is then cooled to room temperature and poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water until neutral, and then recrystallized from ethanol to afford 4-methyl-2-quinolone.[3]

Camps Cyclization for 2-Quinolone Synthesis

The Camps cyclization is a versatile reaction that can yield either 2-quinolones or 4-quinolones from o-acylaminoacetophenones, depending on the reaction conditions, particularly the base used.[4][5] The use of a weaker base, such as cesium carbonate, favors the formation of the 2-quinolone isomer.[6]

Reaction Pathway:

The mechanism involves an intramolecular aldol-type condensation. The weaker base deprotonates the α-carbon of the amide group, and the resulting enolate attacks the ketone carbonyl. Subsequent dehydration of the resulting alcohol intermediate leads to the formation of the 2-quinolone.

Camps_Cyclization start o-Acylamino- acetophenone intermediate1 Amide Enolate start->intermediate1 Weak Base (e.g., Cs₂CO₃) intermediate2 Cyclized Alkoxide Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product 2-Quinolone intermediate2->product -H₂O

Camps Cyclization to 2-Quinolone

Experimental Protocol: Synthesis of 2,4-Dimethyl-2H-quinolin-2-one

A mixture of N-(2-acetylphenyl)acetamide (1 equivalent) and cesium carbonate (1.5 equivalents) in anhydrous dioxane is heated at 110°C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give 2,4-dimethyl-2H-quinolin-2-one.

Palladium-Catalyzed Synthesis of 2-Quinolones

Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and functional group tolerance. Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, have emerged as powerful tools for the synthesis of substituted 2-quinolones.[7][8]

Reaction Pathway:

The reaction typically begins with a palladium-catalyzed Sonogashira coupling between a 2-iodoaniline and a terminal alkyne to form a 2-alkynyl aniline intermediate. This is followed by an intramolecular cyclization, which can be promoted by the palladium catalyst or a co-catalyst, leading to the formation of the 2-quinolone ring system.[9]

Palladium_Catalyzed_Synthesis start1 2-Iodoaniline intermediate1 2-Alkynyl Aniline start1->intermediate1 Pd(0), Cu(I), Base (Sonogashira Coupling) start2 Terminal Alkyne start2->intermediate1 product 2-Quinolone intermediate1->product Intramolecular Cyclization

Pd-Catalyzed 2-Quinolone Synthesis

Experimental Protocol: Synthesis of 3-Phenyl-2-quinolone

A mixture of 2-iodoaniline (1 equivalent), phenylacetylene (1.2 equivalents), palladium(II) acetate (5 mol%), 1,2-bis(diphenylphosphino)ethane (dppe, 10 mol%), triethylamine (3 equivalents), and molybdenum hexacarbonyl (0.6 equivalents) in anhydrous THF is subjected to microwave irradiation at 160°C for 30 minutes. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford 3-phenyl-2-quinolone.[10]

Microwave-Assisted Synthesis of 2-Quinolones

Microwave-assisted organic synthesis has gained significant attention for its ability to dramatically reduce reaction times and improve yields. This technology has been successfully applied to the synthesis of 2-quinolones, often in conjunction with environmentally benign catalysts.[11]

Reaction Pathway:

A representative microwave-assisted method involves the condensation of a β-enaminone with diethyl malonate, catalyzed by a Lewis acid such as bismuth(III) chloride. The microwave irradiation accelerates the reaction, leading to a rapid formation of the 4-hydroxy-2-quinolone product.

Microwave_Assisted_Synthesis start1 β-Enaminone intermediate1 Condensation Adduct start1->intermediate1 BiCl₃, EtOH, μW start2 Diethyl Malonate start2->intermediate1 product 4-Hydroxy-2-quinolone intermediate1->product Intramolecular Cyclization & -EtOH

Microwave-Assisted Synthesis

Experimental Protocol: Synthesis of 4-Hydroxy-2-quinolone

To a glass tube, a mixture of the appropriate β-enaminone (1 equivalent) and diethyl malonate (3 equivalents) is dissolved in ethanol (1 mL). Bismuth(III) chloride (20 mol%) is then added to the mixture. The reaction vessel is sealed and subjected to microwave irradiation for a period of 5 to 13 minutes. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and ethanol (5 mL) is added. The catalyst is recovered by filtration. The filtrate is concentrated, and the residue is purified by recrystallization or column chromatography to yield the 4-hydroxy-2-quinolone derivative.[11]

Conclusion

The synthesis of 2-quinolones can be achieved through a variety of methodologies, each with its own set of advantages and limitations. Classical methods like the Knorr and Camps syntheses remain valuable for their simplicity and the accessibility of starting materials, although they may require harsh conditions. Modern approaches, including palladium-catalyzed and microwave-assisted syntheses, offer significant improvements in terms of efficiency, reaction times, and functional group tolerance, making them highly attractive for the rapid generation of diverse 2-quinolone libraries in drug discovery programs. The choice of a particular method will ultimately depend on the specific target molecule, available resources, and the desired scale of the synthesis.

References

Unveiling the Potential of 2-Hydroxyquinoline as an α-Glucosidase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-Hydroxyquinoline's inhibitory activity against α-glucosidase, a key target in the management of type 2 diabetes. This document outlines its performance against established drugs, details experimental protocols, and visualizes key pathways and workflows.

Introduction to α-Glucosidase Inhibition

α-Glucosidase is a crucial enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a well-established therapeutic strategy for managing type 2 diabetes mellitus. Currently, drugs like acarbose and miglitol are clinically used α-glucosidase inhibitors. However, the search for novel, more potent, and safer inhibitors continues, with natural and synthetic compounds being actively investigated. This compound, a heterocyclic organic compound, has emerged as a promising candidate in this area.

Comparative Inhibitory Activity of this compound

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.

Recent studies have demonstrated the potent α-glucosidase inhibitory activity of this compound. In a direct comparative study, this compound exhibited an IC50 value of 64.4 ± 1.7 µg/mL, which is comparable to and slightly more potent than the standard drug acarbose, with an IC50 value of 66.5 ± 1.5 µg/mL under the same experimental conditions[1].

CompoundIC50 against α-Glucosidase
This compound 64.4 ± 1.7 µg/mL [1]
Acarbose66.5 ± 1.5 µg/mL[1]
MiglitolVaries (another established inhibitor)

Note: The IC50 values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., yeast, mammalian) and the substrate used.

Mechanism of Action: Inhibiting Carbohydrate Digestion

α-Glucosidase inhibitors act by competitively and reversibly binding to the active site of the α-glucosidase enzyme in the small intestine. This binding prevents the breakdown of complex carbohydrates into glucose, thereby slowing down glucose absorption into the bloodstream.

While the precise kinetic mechanism of this compound's inhibition of α-glucosidase has not been definitively established in the available literature, studies on structurally related quinoline derivatives, such as quinoline-1,3,4-oxadiazole conjugates, have shown a non-competitive mode of inhibition[2]. This suggests that these compounds may bind to an allosteric site on the enzyme, rather than the active site, to exert their inhibitory effect. Further kinetic studies are required to elucidate the exact mechanism of this compound.

Alpha_Glucosidase_Inhibition Carbohydrates Complex Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (Enzyme) Carbohydrates->Alpha_Glucosidase Substrate Glucose Glucose (Monosaccharide) Alpha_Glucosidase->Glucose Hydrolysis Inhibited_Enzyme Inhibited α-Glucosidase Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream Inhibitor This compound (Inhibitor) Inhibitor->Alpha_Glucosidase Binds to

Caption: Mechanism of α-glucosidase inhibition by this compound.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The following is a detailed protocol for determining the α-glucosidase inhibitory activity of a test compound in vitro.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (yeast)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of the test compound (this compound) and the positive control (acarbose) in phosphate buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound or positive control at various concentrations to the respective wells.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for a further 20 minutes.

    • Stop the reaction by adding 50 µL of sodium carbonate solution to each well.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the control reaction (containing all reagents except the test compound).

      • Abs_sample is the absorbance of the reaction with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Assay_Workflow Start Start Prep_Solutions Prepare Solutions (Enzyme, Substrate, Inhibitors) Start->Prep_Solutions Add_Buffer Add Phosphate Buffer to Microplate Wells Prep_Solutions->Add_Buffer Add_Inhibitor Add Test Compound/ Positive Control Add_Buffer->Add_Inhibitor Add_Enzyme Add α-Glucosidase Add_Inhibitor->Add_Enzyme Incubate1 Incubate at 37°C (15 min) Add_Enzyme->Incubate1 Add_Substrate Add pNPG Substrate Incubate1->Add_Substrate Incubate2 Incubate at 37°C (20 min) Add_Substrate->Incubate2 Stop_Reaction Add Sodium Carbonate Incubate2->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Discussion: Drug Development Potential and Safety Considerations

The comparable, and in some studies superior, α-glucosidase inhibitory activity of this compound to the widely used drug acarbose highlights its potential as a lead compound for the development of new antidiabetic agents. Its relatively simple chemical structure may also be advantageous for synthetic modifications to optimize its efficacy and safety profile.

However, for any compound to be considered a viable drug candidate, a thorough evaluation of its safety and toxicological profile is essential. Preliminary safety data for this compound indicates that it may cause skin and eye irritation. Animal studies have suggested the potential for liver and kidney damage at high doses, and some derivatives may have endocrine-disrupting effects. Therefore, further comprehensive preclinical studies, including in vivo efficacy, pharmacokinetic profiling, and detailed toxicology assessments, are necessary to fully evaluate the therapeutic potential and safety of this compound and its derivatives.

Conclusion

This compound demonstrates potent in vitro inhibitory activity against α-glucosidase, with efficacy comparable to the established drug acarbose. This positions it as a promising scaffold for the design and development of novel therapeutic agents for the management of type 2 diabetes. The provided experimental protocol offers a standardized method for further investigation and comparison of its inhibitory properties. Future research should focus on elucidating its precise mechanism of action through kinetic studies and conducting comprehensive preclinical evaluations to establish its in vivo efficacy and safety profile for potential clinical applications.

References

Comparative Analysis of 2-Hydroxyquinoline Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-hydroxyquinoline analogs based on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways.

The this compound (or quinolin-2(1H)-one) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Modifications to this core structure have been extensively explored to develop potent therapeutic agents. This guide summarizes key findings from recent studies, focusing on how different substituents on the this compound ring system influence its anticancer and antimicrobial efficacy.

Anticancer Activity of this compound Analogs

Recent research has highlighted the potential of this compound derivatives as anticancer agents, with studies demonstrating their ability to induce apoptosis and inhibit key signaling pathways involved in tumor progression.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of this compound analogs is significantly influenced by the nature and position of substituents on the quinoline ring and on aryl groups attached to it. For instance, a series of 2-styrylquinolines has been evaluated for antitumor activity, with some derivatives showing potent inhibition of cancer cell lines and Epidermal Growth Factor Receptor (EGFR) kinase.[1]

Key observations from SAR studies include:

  • Substitution at the 4- and 6-positions: Derivatives with specific substitutions at these positions have exhibited the highest antitumor activities against liver (HepG2) and colon (HCT116) cancer cell lines.[1]

  • Styryl Moiety: The presence of a styryl group at the 2-position appears to be a key feature for anticancer and EGFR kinase inhibitory activity.[1]

  • Induction of Apoptosis: Some quinoline derivatives have been shown to induce apoptosis through the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspase-9.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 2-styrylquinoline derivatives against HepG2 and HCT116 cancer cell lines, along with their EGFR kinase inhibitory activity.

Compound IDRXHepG2 IC₅₀ (µg/mL)HCT116 IC₅₀ (µg/mL)EGFR Kinase IC₅₀ (µM)
3a HCOOH7.710.12.23
3b ClCOOH9.211.58.01
4a H1,3,4-thiadiazole8.110.58.78
4b Cl1,3,4-thiadiazole10.314.21.11
8a HAcetylacetone18.625.316.01
5-Fluorouracil --7.95.3-
Afatinib --5.411.4-
Sorafenib ----1.14
Erlotinib ---0.1

Data extracted from El-Sayed, M. A. A., et al. (2018).[1]

Antimicrobial Activity of 4-Hydroxy-2-quinolone Analogs

A series of 3-alkyl-4-hydroxy-2-quinolone analogs have been synthesized and evaluated for their antifungal and antibacterial activities. The length of the alkyl chain at the C-3 position and the nature of substituents on the aromatic ring have a dramatic impact on their antimicrobial potency.[2][3][4]

Structure-Activity Relationship (SAR) Insights
  • Effect of Halogenation: The introduction of halogen atoms, particularly bromine, at the C-6 and C-7 positions significantly enhances antifungal activity against Aspergillus flavus.[2][3][4]

  • Alkyl Chain Length: A nonyl side chain at the C-3 position was found to be more effective for antifungal activity compared to a tridecyl group.[2][3]

  • Antibacterial Activity: While generally showing weaker antibacterial activity, analogs with halogen substituents that were potent against fungi also exhibited the most significant inhibitory effects against Staphylococcus aureus.[2][3]

Comparative Antimicrobial Activity Data

The following table presents the antifungal and antibacterial activities of a series of 3-alkyl-4-hydroxy-2-quinolone analogs.

Compound IDAntifungal IC₅₀ (µg/mL) against A. flavusAntibacterial MIC (µg/mL) against S. aureus
3a HHC₁₃H₂₇70.97 ± 3.71>1000
3f OCH₃HC₁₃H₂₇31.73 ± 0.65>1000
3h ClClC₁₃H₂₇11.83 ± 0.53>1000
3i BrHC₁₃H₂₇8.35 ± 0.25125-1000
3j BrBrC₉H₁₉1.05 ± 0.04125-500
Amphotericin B ---1.83 ± 0.05-

Data extracted from Kulkraisri, K., et al. (2020).[2][3][4]

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized 2-styrylquinoline derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (HepG2 and HCT116) were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) and half-maximal inhibitory concentrations (IC₅₀) of the 4-hydroxy-2-quinolone analogs were determined using the broth microdilution method.[5][6][7]

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilution of Compounds: The test compounds were serially diluted in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • Determination of MIC/IC₅₀: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. For fungi, the IC₅₀ was determined by measuring the optical density and calculating the concentration that inhibited 50% of the growth compared to the control.

Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow General SAR Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization A Lead Compound Identification (e.g., this compound) B Design of Analogs (Systematic Structural Modification) A->B C Chemical Synthesis of Analog Library B->C D In Vitro Screening (e.g., Anticancer, Antimicrobial Assays) C->D E Determination of Potency (IC50, MIC values) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Identification of Pharmacophore & Auxophore F->G H Design of New Analogs (Lead Optimization) G->H H->B Iterative Improvement

Caption: A flowchart illustrating the iterative process of structure-activity relationship (SAR) studies.

Apoptosis Induction Pathway by this compound Analogs

Apoptosis_Pathway Apoptosis Induction by this compound Analogs cluster_stimulus External/Internal Stimulus cluster_pathway Intrinsic Apoptosis Pathway cluster_execution Execution Phase A This compound Analog B Increased Bax/Bcl-2 Ratio A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Cleavage of Cellular Substrates G->H I Apoptosis H->I

Caption: A simplified diagram of the intrinsic apoptosis pathway activated by this compound analogs.

References

A Spectroscopic Showdown: Unmasking the Tautomeric Forms of 2-Hydroxyquinoline and 2(1H)-Quinolone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a deep understanding of molecular structure and behavior is paramount. The tautomeric equilibrium between 2-hydroxyquinoline and 2(1H)-quinolone presents a classic case study in heterocyclic chemistry, with significant implications for their physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of these two tautomers, supported by experimental data and detailed methodologies, to aid in their characterization and application.

The interconversion between the enol form (this compound) and the keto form (2(1H)-quinolone) is a dynamic process influenced by factors such as solvent polarity and pH. Spectroscopic techniques offer a powerful lens to investigate this equilibrium and distinguish between the two isomers.

Data Presentation: A Side-by-Side Spectroscopic Comparison

The following table summarizes the key quantitative spectroscopic data for this compound and 2(1H)-quinolone, facilitating a direct comparison of their characteristic spectral features.

Spectroscopic TechniqueParameterThis compound (Enol-form)2(1H)-Quinolone (Keto-form)Solvent/Method
UV-Vis Spectroscopy λmax (nm)~270, ~320~225, ~265, ~328Ethanol
Infrared (IR) Spectroscopy ν (cm⁻¹)~3400-3200 (broad, O-H stretch), ~1630 (C=N stretch)~3100-2900 (N-H stretch), ~1665 (C=O stretch)KBr Pellet
¹H NMR Spectroscopy δ (ppm)~8.5-7.0 (aromatic protons), ~10-9 (O-H)~7.8-6.5 (aromatic protons), ~12-11 (N-H)DMSO-d₆
¹³C NMR Spectroscopy δ (ppm)~160 (C-OH)~162 (C=O)DMSO-d₆
Fluorescence Spectroscopy Emission λmax (nm)~350~430Ethanol

Tautomeric Equilibrium Visualization

The tautomeric relationship between this compound and 2(1H)-quinolone can be represented as a dynamic equilibrium. The following diagram, generated using the DOT language, illustrates this reversible conversion.

Caption: Tautomeric equilibrium between this compound and 2(1H)-quinolone.

Experimental Protocols

To ensure reproducibility and accuracy in the spectroscopic analysis of these tautomers, the following detailed experimental protocols are provided.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm.

  • Sample Preparation:

    • Prepare stock solutions of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., ethanol, cyclohexane, water).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically in the range of 0.1 to 1 absorbance units).

  • Data Acquisition:

    • Record the UV-Vis spectrum of the solvent as a baseline.

    • Record the spectrum of each sample solution against the solvent blank.

    • Identify the wavelength of maximum absorbance (λmax) for each tautomer.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Solution Method: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride) in an appropriate concentration. Use a liquid cell with a defined path length.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet/solvent).

    • Record the spectrum of the sample.

    • Identify the characteristic vibrational frequencies (in cm⁻¹) for the functional groups of each tautomer (e.g., O-H, N-H, C=O).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using standard parameters. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum.

    • Identify the characteristic chemical shifts for the protons and carbons of each tautomer.

Fluorescence Spectroscopy
  • Instrumentation: A spectrofluorometer with a xenon lamp as the excitation source.

  • Sample Preparation:

    • Prepare dilute solutions of the sample in a suitable solvent (e.g., ethanol) to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should typically be below 0.1.

  • Data Acquisition:

    • Determine the optimal excitation wavelength by recording an excitation spectrum while monitoring the emission at an estimated wavelength.

    • Record the emission spectrum by exciting the sample at its absorption maximum.

    • Identify the wavelength of maximum emission for each tautomer.

By employing these spectroscopic techniques and adhering to the provided protocols, researchers can effectively differentiate between the this compound and 2(1H)-quinolone tautomers, paving the way for a more profound understanding and utilization of these versatile heterocyclic compounds.

A Comparative Analysis of the Chelating Efficiency of 2-Hydroxyquinoline and 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry and its applications in analytical chemistry, medicine, and materials science, the ability of a ligand to chelate metal ions is of paramount importance. Among the various heterocyclic compounds, quinoline derivatives, particularly hydroxyquinolines, have garnered significant attention for their metal-binding properties. This guide provides a detailed, data-driven comparison of the chelating efficiency of two common isomers: 2-hydroxyquinoline (2-HQ) and 8-hydroxyquinoline (8-HQ). The evidence overwhelmingly indicates that 8-hydroxyquinoline is a vastly superior chelating agent due to its unique molecular structure.

At a Glance: Key Differences in Chelating Ability

The fundamental difference in the chelating efficiency between this compound and 8-hydroxyquinoline lies in the spatial arrangement of their electron-donating groups—the hydroxyl (-OH) group and the nitrogen atom of the quinoline ring. For effective chelation, these groups must be positioned to form a stable ring structure with a central metal ion.

  • 8-Hydroxyquinoline (Oxine): The hydroxyl group at position 8 is proximate to the ring nitrogen, allowing for the formation of a stable, five-membered chelate ring with a metal ion. This structural advantage makes 8-hydroxyquinoline a potent bidentate chelating agent.[1][2]

  • This compound: The hydroxyl group at position 2 is distant from the ring nitrogen. This spatial separation prevents the formation of a stable chelate ring, rendering it a significantly weaker chelating agent. While it may coordinate with metals, it does not exhibit the strong chelate effect seen with 8-hydroxyquinoline.

This structural disparity is the primary reason why 8-hydroxyquinoline is widely utilized as a chelating agent in various applications, while this compound is not.[1]

Quantitative Comparison of Chelating Efficiency

The stability constant (log K) is a quantitative measure of the strength of the interaction between a ligand and a metal ion to form a complex. A higher log K value indicates a more stable complex and thus, a more efficient chelating agent. The following table summarizes the available stability constants for metal complexes of this compound and 8-hydroxyquinoline. The scarcity of data for this compound is a testament to its poor chelating ability.

Metal IonThis compound Derivative (log K)8-Hydroxyquinoline (log K)
Cu(II) log K₁ = 6.85log K₁ = 12.2, log K₂ = 11.0
Ni(II) log K₁ = 5.95log K₁ = 10.8, log K₂ = 9.2
Co(II) log K₁ = 5.80log K₁ = 9.5, log K₂ = 8.1
Fe(III) log K₁ = 5.25log K₁ = 12.3

Note: Data for the this compound derivative is from a pH-metric study of 2-hydroxy-4-methyl-6-methoxy quinoline.[3] Data for 8-hydroxyquinoline is a compilation from various sources under standardized conditions.

The significantly higher stability constants for 8-hydroxyquinoline complexes across all listed metal ions underscore its superior chelating efficiency.

Structural Basis for Chelating Efficiency

The difference in chelating ability can be visualized through the molecular structures and their interaction with a metal ion.

Figure 1: Structural comparison of 8-Hydroxyquinoline and this compound interaction with a metal ion.

Experimental Protocols for Determining Chelating Efficiency

The stability constants presented above are typically determined using potentiometric (pH-metric) titrations or spectrophotometric methods.

pH-Metric Titration

This is a widely used technique to determine the stability constants of metal complexes.[4][5]

Principle: The formation of a metal-ligand complex is a pH-dependent equilibrium. By titrating a solution containing the ligand and the metal ion with a standard base, the change in pH can be used to calculate the concentration of the free ligand and the metal-ligand complex at equilibrium, from which the stability constant can be derived.

Typical Protocol:

  • Solution Preparation: Prepare solutions of the ligand, metal salt, a strong acid (to protonate the ligand), and a strong base of known concentrations. An inert salt is added to maintain a constant ionic strength.

  • Titration Setup: A calibrated pH meter with a glass electrode is used to monitor the pH of the solution in a thermostated vessel. The solution is stirred continuously.

  • Titration Procedure: Three sets of titrations are typically performed:

    • Acid titration (blank).

    • Acid + Ligand titration.

    • Acid + Ligand + Metal ion titration.

  • Data Analysis: The titration curves (pH vs. volume of base added) are plotted. The displacement of the metal-ligand titration curve from the ligand-only curve is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion. The stability constants are then calculated from the formation function and the concentration of the free ligand.

G cluster_workflow pH-Metric Titration Workflow A Prepare Solutions (Acid, Ligand, Metal, Base) C Perform Titrations 1. Acid 2. Acid + Ligand 3. Acid + Ligand + Metal A->C B Calibrate pH Meter B->C D Plot Titration Curves (pH vs. Volume of Base) C->D E Calculate Formation Function (n̄) and Free Ligand Concentration [L] D->E F Determine Stability Constants (log K) E->F

Figure 2: Workflow for determining stability constants using pH-metric titration.

Spectrophotometric Methods

These methods are particularly useful when the metal-ligand complex absorbs light in the UV-Visible region.

Principle: The formation of a colored complex allows for the determination of its concentration using Beer-Lambert's law. By measuring the absorbance of solutions with varying ratios of metal and ligand, the stoichiometry and stability of the complex can be determined.

Common Techniques:

  • Method of Continuous Variation (Job's Plot): A series of solutions are prepared where the mole fraction of the ligand and metal are varied while keeping the total molar concentration constant. The absorbance is plotted against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.

  • Mole-Ratio Method: The concentration of the metal ion is kept constant while the concentration of the ligand is varied. The absorbance is plotted against the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.

Typical Protocol:

  • Determine Optimal Wavelength: The absorption spectra of the ligand, metal ion, and the complex are recorded to find the wavelength of maximum absorbance (λmax) of the complex.

  • Prepare Solutions: A series of solutions with varying metal-to-ligand ratios are prepared, and the pH is maintained using a buffer.

  • Measure Absorbance: The absorbance of each solution is measured at λmax.

  • Data Analysis: The data is plotted according to the chosen method (Job's Plot or Mole-Ratio) to determine the stoichiometry and calculate the formation constant.

Conclusion

The comparison between this compound and 8-hydroxyquinoline as chelating agents is unequivocal. Due to its favorable molecular geometry, 8-hydroxyquinoline is a potent bidentate chelating agent that forms stable complexes with a wide range of metal ions, as evidenced by its high stability constants. Conversely, the structural constraints of this compound prevent effective chelation, resulting in significantly weaker metal interactions and a lack of practical application as a chelating agent. For researchers and professionals in drug development and related fields, 8-hydroxyquinoline and its derivatives remain the compounds of choice when metal chelation is a desired property.

References

A Comparative Analysis of 2-Hydroxyquinoline Derivatives and Standard Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective enzyme inhibitors is a cornerstone of modern drug discovery. Among the myriad of heterocyclic scaffolds, 2-hydroxyquinoline and its derivatives have emerged as a promising class of compounds exhibiting a broad spectrum of enzyme inhibitory activities. This guide provides a comprehensive comparison of the efficacy of this compound derivatives against established standard inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Data Presentation: Quantitative Comparison of Inhibitory Efficacy

The inhibitory potential of this compound derivatives has been evaluated against several key enzymes implicated in various pathological conditions. The following tables summarize the half-maximal inhibitory concentration (IC50) values of these derivatives in comparison to standard inhibitors.

Carbohydrate-Digesting Enzymes: α-Glucosidase and α-Amylase

In the context of type 2 diabetes management, the inhibition of α-glucosidase and α-amylase is a key therapeutic strategy to control postprandial hyperglycemia.[1][2][3][4] this compound derivatives have demonstrated notable inhibitory activity against these enzymes, often surpassing the efficacy of the standard drug, acarbose.

CompoundTarget EnzymeIC50 Value (µM)Standard InhibitorIC50 Value (µM)
This compoundα-Glucosidase443.7Acarbose752.0 ± 2.0
This compoundα-Amylase899.1Acarbose-
2-Methyl-8-hydroxyquinolineα-Glucosidase559.5Acarbose752.0 ± 2.0
2-Methyl-8-hydroxyquinolineα-Amylase1328.8Acarbose-
Imidazole appended phenoxyquinolines (7a)α-Glucosidase135.67 ± 2.80Acarbose-
Imidazole appended phenoxyquinolines (7a)α-Amylase104.30 ± 3.31Acarbose-
4-Hydroxyquinolinone-hydrazones (6l)α-Glucosidase93.5 ± 0.6Acarbose752.0 ± 2.0
4-Hydroxyquinolinone-hydrazones (6m)α-Glucosidase98.7 ± 0.9Acarbose752.0 ± 2.0

Note: IC50 values for this compound and 2-methyl-8-hydroxyquinoline were converted from µg/mL to µM for comparison.

Inflammatory Enzymes: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

Cyclooxygenase enzymes are key mediators of inflammation, and their inhibition is a common strategy for treating pain and inflammatory disorders.[5][6][7] Certain quinoline derivatives have been shown to selectively inhibit COX-2, which is a desirable characteristic to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

CompoundTarget EnzymeIC50 Value (µM)Standard InhibitorIC50 Value (µM)Selectivity Index (COX-1/COX-2)
Quinoline Derivative 12cCOX-20.1Celecoxib->100
Quinoline Derivative 14aCOX-20.11Celecoxib->90
Quinoline Derivative 14bCOX-20.11Celecoxib->90
Quinoline Derivative 20aCOX-20.15Celecoxib->66
IbuprofenCOX-111.2 ± 1.9---
IbuprofenCOX-2----
Bacterial Enzyme: DNA Gyrase

DNA gyrase is an essential bacterial enzyme and a well-established target for antibiotics.[8][9][10] Novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have exhibited potent inhibitory activity against E. coli DNA gyrase, demonstrating their potential as antibacterial agents.

CompoundTarget EnzymeIC50 Value (µM)Standard InhibitorIC50 Value (µM)
8-(Methylamino)-2-oxo-1,2-dihydroquinoline 13eE. coli DNA Gyrase0.0017Novobiocin0.02
HTS Hit 1E. coli DNA Gyrase5.2Novobiocin0.02

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to determine the enzyme inhibitory activities of this compound derivatives.

α-Glucosidase Inhibition Assay

This assay quantifies the inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides.[11][12][13]

  • Preparation of Solutions:

    • Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).

    • Prepare solutions of the test compounds (this compound derivatives) and the standard inhibitor (acarbose) at various concentrations.

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the α-glucosidase solution to wells containing the test compounds or the standard inhibitor.

    • Incubate the plate at 37°C for a specified period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the pNPG solution to each well.

    • Incubate the plate again at 37°C for a defined time (e.g., 20 minutes).

    • Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

α-Amylase Inhibition Assay

This assay measures the inhibition of α-amylase, an enzyme that hydrolyzes starch into smaller sugars.[14][15][16][17]

  • Preparation of Solutions:

    • Prepare a solution of α-amylase (e.g., from porcine pancreas) in phosphate buffer (pH 6.9).

    • Prepare solutions of the test compounds and the standard inhibitor (acarbose) at various concentrations.

    • Prepare a starch solution (e.g., soluble starch or starch azure) in buffer.

  • Assay Procedure:

    • Pre-incubate the α-amylase solution with the test compounds or standard inhibitor at 37°C for a defined period (e.g., 10 minutes).

    • Add the starch solution to initiate the enzymatic reaction and incubate at 37°C for a specific time (e.g., 10-15 minutes).

    • Terminate the reaction by adding a stop solution (e.g., dinitrosalicylic acid color reagent or 50% acetic acid).

    • For the dinitrosalicylic acid method, boil the mixture, then measure the absorbance at 540 nm. For the starch-iodine method, add an iodine-potassium iodide solution and measure the absorbance at 595 nm or 620 nm.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using a similar formula as for the α-glucosidase assay.

    • The IC50 value is determined from the dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of compounds to inhibit the activity of COX-1 and COX-2, which are involved in the synthesis of prostaglandins from arachidonic acid.[18][19][20]

  • Preparation of Solutions:

    • Prepare purified COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare solutions of the test compounds and standard inhibitors (e.g., ibuprofen, celecoxib) in a solvent like DMSO.

    • Prepare a solution of the substrate, arachidonic acid.

  • Assay Procedure:

    • In a reaction tube, combine the enzyme (COX-1 or COX-2), buffer, and a cofactor (e.g., hematin).

    • Add the test compound or standard inhibitor and pre-incubate at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a defined period (e.g., 2 minutes).

    • Stop the reaction by adding a quenching agent (e.g., a solution of FeCl₂).

    • The product of the reaction, typically prostaglandin E2 (PGE2), is then quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation of Inhibition:

    • The percentage of inhibition is determined by comparing the amount of PGE2 produced in the presence of the inhibitor to the control.

    • IC50 values are calculated from the concentration-inhibition curves.

DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the inhibition of the supercoiling activity of bacterial DNA gyrase, a type II topoisomerase.[21][22][23]

  • Preparation of Reagents:

    • Obtain purified bacterial DNA gyrase enzyme.

    • Prepare a reaction buffer containing ATP, MgCl₂, and other necessary components.

    • Use relaxed circular plasmid DNA (e.g., pBR322) as the substrate.

    • Prepare solutions of the test compounds and a standard inhibitor (e.g., novobiocin) at various concentrations.

  • Assay Procedure:

    • In a reaction tube, combine the relaxed plasmid DNA, reaction buffer, and the test compound or standard inhibitor.

    • Add the DNA gyrase enzyme to initiate the reaction.

    • Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for DNA supercoiling.

    • Stop the reaction by adding a stop buffer containing a DNA loading dye and a denaturing agent (e.g., SDS).

  • Analysis:

    • The different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

    • The gel is stained with a DNA intercalating dye (e.g., ethidium bromide) and visualized under UV light.

    • Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the control.

  • Calculation of Inhibition:

    • The intensity of the DNA bands can be quantified using densitometry.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Mandatory Visualizations

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Signaling Pathways and Experimental Workflows

Carbohydrate_Digestion_Inhibition Polysaccharides Dietary Polysaccharides Amylase α-Amylase Polysaccharides->Amylase Digestion Oligosaccharides Oligosaccharides Amylase->Oligosaccharides Glucosidase α-Glucosidase Oligosaccharides->Glucosidase Digestion Glucose Glucose Glucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream Inhibitor This compound Derivative Inhibitor->Amylase Inhibitor->Glucosidase

Caption: Inhibition of carbohydrate digestion by this compound derivatives.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Housekeeping) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation) PGH2_2->Prostaglandins_2 Inhibitor This compound Derivative Inhibitor->COX2

Caption: Selective inhibition of COX-2 in the arachidonic acid pathway.

DNA_Gyrase_Inhibition_Workflow Start Start: Prepare Reaction Mix Add_DNA Add Relaxed Plasmid DNA Start->Add_DNA Add_Inhibitor Add this compound Derivative or Control Add_DNA->Add_Inhibitor Add_Enzyme Add DNA Gyrase (Initiate Reaction) Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop Stop Reaction Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize DNA Bands (UV Transilluminator) Electrophoresis->Visualize Analyze Analyze Results: Compare Supercoiled vs. Relaxed DNA Visualize->Analyze

Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.

Conclusion

The presented data and methodologies underscore the significant potential of this compound derivatives as a versatile scaffold for the development of novel enzyme inhibitors. In several instances, these derivatives exhibit potency comparable or superior to existing standard drugs. The structure-activity relationship studies, although not exhaustively detailed here, generally indicate that the nature and position of substituents on the quinoline ring are critical for inhibitory activity. Further optimization of these derivatives holds promise for the development of new therapeutic agents with improved efficacy and selectivity for a range of diseases. This guide serves as a valuable resource for researchers in the field, providing a solid foundation for future investigations into this promising class of compounds.

References

Cross-validation of 2-Hydroxyquinoline assay results with an orthogonal method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly within drug discovery and development, ensuring the accuracy and reliability of assay results is paramount. Cross-validation of a primary assay with an orthogonal method is a critical step in this process. This guide provides a detailed comparison of the 2-Hydroxyquinoline assay, a common spectrophotometric method, with High-Performance Liquid Chromatography (HPLC), a widely used orthogonal technique for quantitative analysis.

Introduction to this compound Assay and Orthogonal Validation

The this compound assay is a spectrophotometric method utilized for the quantification of this compound and its derivatives. The principle of this assay is based on the inherent ultraviolet (UV) absorbance of the quinoline ring structure. The concentration of the analyte is determined by measuring the absorbance at a specific wavelength and comparing it to a standard curve.

Orthogonal validation involves the use of a second, distinct analytical method to confirm the results obtained from the primary assay. This approach provides a higher degree of confidence in the data by demonstrating that the same quantitative result can be achieved through a different analytical principle, thereby minimizing the risk of method-specific artifacts or interferences. HPLC is an ideal orthogonal method for the this compound assay as it separates compounds based on their interaction with a stationary phase, providing both qualitative and quantitative information with high specificity and sensitivity.

A study comparing a tri-wavelength UV/Vis spectrophotometric method for this compound with HPLC found that the relative differences between the two methods were within 10%, demonstrating good agreement between the two techniques.[1]

Comparison of Performance Characteristics

The choice of analytical method often depends on the specific requirements of the study, including sensitivity, throughput, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the this compound assay and HPLC for the quantification of this compound.

FeatureThis compound Assay (UV-Vis Spectrophotometry)High-Performance Liquid Chromatography (HPLC)
Principle Measurement of UV absorbance of the analyte.Separation of analytes based on their differential partitioning between a mobile and a stationary phase, followed by detection.
Specificity Moderate; susceptible to interference from other UV-absorbing compounds in the sample matrix.High; provides separation of the analyte from other components, ensuring high specificity.
Linearity Range Typically in the µg/mL range.Wide linear range, often from ng/mL to µg/mL.
Limit of Detection (LOD) Generally in the higher ng/mL to lower µg/mL range.Lower ng/mL range, offering higher sensitivity.
Limit of Quantitation (LOQ) Generally in the lower µg/mL range.ng/mL range, allowing for precise quantification of low-level analytes.
Throughput High; rapid sample analysis.Lower to moderate; longer run times per sample.
Cost Lower; less expensive instrumentation and consumables.Higher; more expensive instrumentation, columns, and solvents.
Ease of Use Simple and straightforward procedure.More complex, requiring expertise in method development and instrument operation.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results. Below are representative protocols for the this compound assay and a cross-validating HPLC method.

This compound Assay Protocol (UV-Vis Spectrophotometry)

This protocol outlines a standard procedure for the quantification of this compound using a UV-Vis spectrophotometer.

1. Materials and Reagents:

  • This compound standard

  • Methanol (or other suitable solvent)

  • Volumetric flasks and pipettes

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

2. Preparation of Standard Solutions: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving a known amount of the standard in the chosen solvent. b. Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations spanning the expected range of the samples (e.g., 1, 5, 10, 20, 50 µg/mL).

3. Sample Preparation: a. Dissolve the sample containing this compound in the same solvent used for the standards. b. Dilute the sample as necessary to ensure the concentration falls within the linear range of the assay.

4. Spectrophotometric Measurement: a. Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) for this compound (typically around 330-340 nm, but should be determined empirically). b. Use the solvent as a blank to zero the spectrophotometer. c. Measure the absorbance of each standard and sample solution.

5. Data Analysis: a. Construct a standard curve by plotting the absorbance of the standards against their known concentrations. b. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). c. Use the equation of the line to calculate the concentration of this compound in the samples based on their absorbance values.

Orthogonal Method: High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general method for the quantification of this compound using reverse-phase HPLC with UV detection.

1. Instrumentation and Columns:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable modifier (optional, to improve peak shape)

  • This compound standard

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized. A gradient elution may be necessary for complex samples.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Same as the λmax used in the spectrophotometric assay (e.g., 335 nm).

  • Injection Volume: 10 µL

4. Preparation of Standard and Sample Solutions: a. Prepare a stock solution and a series of standard solutions of this compound in the mobile phase. b. Prepare sample solutions by dissolving the sample in the mobile phase and filtering through a 0.45 µm syringe filter to remove particulate matter.

5. HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solutions to generate a calibration curve. c. Inject the sample solutions.

6. Data Analysis: a. Identify the this compound peak in the chromatograms based on its retention time compared to the standard. b. Integrate the peak area of the this compound peak for each standard and sample. c. Construct a calibration curve by plotting the peak area of the standards against their concentrations. d. Use the calibration curve to determine the concentration of this compound in the samples.

Visualizing the Workflow and Logic

To better illustrate the experimental processes and the logic of cross-validation, the following diagrams are provided.

Assay_Workflow cluster_UV_Vis This compound Assay (UV-Vis) cluster_HPLC Orthogonal Method (HPLC) uv_start Prepare Standards & Samples uv_measure Measure Absorbance at λmax uv_start->uv_measure uv_data Generate Standard Curve uv_measure->uv_data uv_calc Calculate Concentration uv_data->uv_calc hplc_start Prepare Standards & Samples hplc_inject Inject into HPLC System hplc_start->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect Detect at λmax hplc_separate->hplc_detect hplc_data Integrate Peak Area hplc_detect->hplc_data hplc_calc Calculate Concentration hplc_data->hplc_calc

Experimental Workflows for the this compound Assay and HPLC.

Cross_Validation_Logic start Analyte Quantification Required primary_assay Perform this compound Assay start->primary_assay orthogonal_method Perform HPLC Analysis start->orthogonal_method compare_results Compare Quantitative Results primary_assay->compare_results orthogonal_method->compare_results acceptable_agreement Results within Acceptance Criteria? compare_results->acceptable_agreement validated Results Cross-Validated acceptable_agreement->validated Yes investigate Investigate Discrepancy acceptable_agreement->investigate No

Logical Flow for Cross-Validation of Analytical Methods.

Conclusion

Cross-validation of the this compound assay with an orthogonal method like HPLC is a robust strategy to ensure the reliability and accuracy of quantitative data. While the this compound assay offers high throughput and simplicity, HPLC provides superior specificity and sensitivity. The choice between these methods, or their complementary use, will depend on the specific analytical needs and the complexity of the sample matrix. By understanding the principles, performance characteristics, and protocols of both methods, researchers can make informed decisions to generate high-quality, validated data for their drug development programs.

References

Evaluating 2-Hydroxyquinoline Isosteres as Metalloenzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective metalloenzyme inhibitors is a continuous endeavor. The 2-hydroxyquinoline scaffold, a known metal-binding pharmacophore, and its isosteres present a promising avenue for the development of novel therapeutics targeting a range of metalloenzymes implicated in various diseases.

This guide provides a comparative evaluation of this compound isosteres as metalloenzyme inhibitors, drawing upon available experimental data for isosteric replacements and related quinoline-based structures. While direct, comprehensive comparative studies on a wide range of this compound isosteres are limited, valuable insights can be gleaned from research on structurally similar compounds, particularly quinazolinones and the well-studied 8-hydroxyquinoline derivatives.

The this compound Scaffold and its Isosteric Modifications

This compound exists in tautomeric equilibrium with 2-quinolone. This structural feature is crucial for its metal-chelating properties, which form the basis of its potential as a metalloenzyme inhibitor. Isosteric replacement, a key strategy in medicinal chemistry, involves substituting parts of the molecule with other chemical groups that retain similar biological activity while potentially improving physicochemical properties, selectivity, and pharmacokinetic profiles.

For the this compound scaffold, isosteric modifications can be broadly categorized into:

  • Ring System Isosteres: Alterations to the quinoline ring itself, such as the introduction of additional nitrogen atoms (e.g., quinazolinone).

  • Hydroxyl Group Isosteres: Replacement of the hydroxyl group with other functionalities capable of metal coordination.

The following sections present a comparative analysis of these isosteres, focusing on their inhibitory activity against key metalloenzymes.

Comparative Inhibitory Activity of this compound Isosteres

Carbonic Anhydrase Inhibition by Quinazolinone Isosteres

Carbonic anhydrases (CAs) are a family of zinc-dependent metalloenzymes crucial for various physiological processes. A study on a series of quinazolinone derivatives as inhibitors of human carbonic anhydrase II (hCA II) and bovine carbonic anhydrase II (bCA II) provides valuable quantitative data for comparing isosteric modifications.[1][2]

Table 1: Inhibitory Activity of Quinazolinone Derivatives against Carbonic Anhydrase II [1][2]

Compound IDR-Group on Phenyl RingIC50 (μM) against bCA-IIIC50 (μM) against hCA-IIK_i_ (μM) against bCA-II (Competitive)K_i_ (μM) against hCA-II (Competitive)
4a 4-OCH339.4 ± 0.5341.2 ± 0.31--
4b 3-NO211.2 ± 0.1219.5 ± 0.54--
4c 4-NO29.7 ± 0.1815.3 ± 0.16--
4d 2,4-di-NO28.9 ± 0.3114.0 ± 0.2513.0 ± 0.01314.25 ± 0.017
4g 4-F22.4 ± 0.2529.8 ± 0.29--
4o 3-Br67.3 ± 0.4259.6 ± 0.81--
Acetazolamide (Standard) -0.95 ± 0.081.2 ± 0.14--

Data extracted from Khan et al., Frontiers in Chemistry, 2020.

This data highlights the significant impact of substituents on the inhibitory potency of the quinazolinone scaffold. The presence of electron-withdrawing groups, such as nitro groups, on the phenyl ring generally enhances the inhibitory activity against both bovine and human CA-II.[1] Kinetic studies revealed that the most active compound, 4d , acts as a competitive inhibitor.[1][2]

Insights from 8-Hydroxyquinoline Isosteres

The extensively studied 8-hydroxyquinoline (8-HQ) scaffold provides a valuable surrogate for understanding the potential of this compound isosteres. Research on 8-HQ derivatives has explored a wide range of isosteric replacements and their effects on metalloenzyme inhibition, particularly against matrix metalloproteinases (MMPs).[3][4]

Table 2: Inhibitory Activity of 8-Hydroxyquinoline Derivatives against MMP-2 and MMP-9 [4]

Compound IDStructureIC50 (μM) against MMP-2IC50 (μM) against MMP-9
5e 8-hydroxyquinoline derivativeSubmicromolarSubmicromolar
5h 8-hydroxyquinoline derivativeSubmicromolarSubmicromolar

Specific IC50 values were not explicitly provided in the abstract, but were described as being at the submicromolar level.

The development of potent MMP inhibitors based on the 8-hydroxyquinoline scaffold underscores the potential of the quinoline core as a metal-binding pharmacophore. The principles of isosteric replacement applied to 8-HQ to enhance potency and selectivity can likely be translated to the this compound scaffold.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Carbonic Anhydrase Inhibition Assay[1]

The inhibitory activity against hCA II and bCA II can be determined by measuring the esterase activity of the enzyme.

  • Enzyme and Inhibitor Preparation: A stock solution of the enzyme (e.g., 0.1 mg/mL in 10 mM Tris-HCl buffer, pH 7.4) is prepared. Inhibitor stock solutions are typically prepared in a suitable solvent like DMSO.

  • Assay Procedure: The assay is performed in a 96-well plate. To each well, add:

    • Tris-HCl buffer (pH 7.4)

    • Enzyme solution

    • Inhibitor solution at various concentrations

  • Incubation: The plate is incubated at a specific temperature (e.g., 25 °C) for a defined period (e.g., 15 minutes).

  • Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl acetate (p-NPA).

  • Measurement: The rate of p-nitrophenol formation is monitored by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.

  • Data Analysis: The percent inhibition is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Matrix Metalloproteinase (MMP) Inhibition Assay[4]

A common method for assessing MMP inhibition is a fluorogenic substrate assay.

  • Enzyme Activation: Pro-MMPs are typically activated with a suitable agent like APMA (4-aminophenylmercuric acetate).

  • Assay Buffer: A suitable assay buffer is prepared (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).

  • Assay Procedure: In a 96-well plate, combine:

    • Assay buffer

    • Activated MMP enzyme

    • Inhibitor solution at various concentrations

  • Incubation: The mixture is incubated at 37 °C for a specified time.

  • Substrate Addition: A fluorogenic MMP substrate is added to initiate the reaction.

  • Measurement: The increase in fluorescence is measured over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated, and the IC50 values are determined from the dose-response curves.

Visualizing the Research Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Interpretation s1 Design of this compound Isosteres s2 Chemical Synthesis s1->s2 s3 Purification & Structural Confirmation (NMR, MS) s2->s3 b1 Primary Screening (e.g., % inhibition at a single concentration) s3->b1 Test Compounds b2 Dose-Response Assays (IC50 determination) b1->b2 b3 Kinetic Studies (e.g., Ki determination, mechanism of inhibition) b2->b3 d1 Structure-Activity Relationship (SAR) Analysis b2->d1 b3->d1 d2 Computational Modeling (Docking) b3->d2 d3 Lead Compound Identification d1->d3 d2->d3

Caption: A generalized workflow for the evaluation of this compound isosteres as metalloenzyme inhibitors.

SAR_Logic Scaffold This compound Scaffold Isosteres Isosteric Replacements Scaffold->Isosteres Modification Properties Physicochemical Properties (pKa, logP, etc.) Isosteres->Properties Activity Inhibitory Activity (IC50, Ki) Isosteres->Activity ADME ADME/Tox Properties Properties->ADME Selectivity Isoform Selectivity Activity->Selectivity Lead Lead Compound Activity->Lead Selectivity->Lead ADME->Lead

Caption: Logical relationships in the structure-activity relationship (SAR) analysis of this compound isosteres.

Conclusion

The exploration of this compound isosteres as metalloenzyme inhibitors is a promising area of research. While direct comparative data is still emerging, the information available for related scaffolds like quinazolinones and 8-hydroxyquinolines provides a strong foundation for future drug discovery efforts. The systematic synthesis and evaluation of a diverse library of this compound isosteres against a panel of metalloenzymes will be crucial for elucidating detailed structure-activity relationships and identifying lead candidates with improved therapeutic potential. The experimental protocols and conceptual workflows provided in this guide offer a framework for conducting such investigations.

References

A Comparative Guide to the Quantum Yield of 2-HQ and 8-HQ Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photoluminescence quantum yields of metal complexes derived from two isomeric ligands: 2-hydroxyquinoline (2-HQ) and 8-hydroxyquinoline (8-HQ). Understanding the differences in the quantum efficiency of these closely related compounds is crucial for the rational design of novel fluorescent materials for applications in biomedical imaging, sensing, and optoelectronics. This document summarizes key experimental data, outlines detailed experimental protocols for quantum yield determination, and provides a visual representation of the structural factors influencing their photophysical properties.

Introduction

Hydroxyquinoline derivatives are a well-established class of chelating agents that form stable and often highly luminescent complexes with a variety of metal ions. Among these, 8-hydroxyquinoline (also known as oxine) has been extensively studied, and its metal complexes, particularly Alq₃, are benchmark materials in organic light-emitting diodes (OLEDs). The isomeric ligand, this compound (2-HQ or carbostyril), also forms metal complexes, but their photoluminescent properties have been comparatively less explored. The position of the hydroxyl and nitrogen donor atoms dictates the chelation geometry and, consequently, the electronic structure and photophysical behavior of the resulting metal complexes. This guide aims to shed light on the quantum yield disparities between metal complexes of these two important ligands.

Data Presentation: Quantum Yield Comparison

The following table summarizes the reported photoluminescence quantum yields (Φ) for various metal complexes of this compound and 8-hydroxyquinoline derivatives. It is important to note that direct comparative studies under identical conditions are scarce in the literature, and the available data often pertains to derivatives of the parent ligands.

Ligand DerivativeMetal IonSolvent/StateQuantum Yield (Φ)Reference
2-Methyl-8-hydroxyquinolineZn(II)ChloroformNot Reported*[1]
8-HydroxyquinolineMg(II)Acetonitrile0.45[2]
8-HydroxyquinolineZn(II)Acetonitrile0.03[2]
8-HydroxyquinolineZn(II)Powder0.45[2]
8-HydroxyquinolineMg(II)Powder0.36[2]
8-Hydroxyquinoline Schiff BaseZn(II)Not SpecifiedNot Reported**[3]
8-HydroxyquinolineZn(II)Chloroform36.58%[4]
2-Methyl-8-hydroxyquinolineZn(II)Chloroform0.07%[4]

*While the synthesis and electroluminescence of the Zn(II) complex of 2-methyl-8-quinolinol were reported, the photoluminescence quantum yield was not provided[1]. **The study focused on synthesis and structural characterization, with photoluminescence properties mentioned but without quantitative quantum yield data[3].

Note: The significant variation in quantum yields for Zn(II) complexes of 8-hydroxyquinoline highlights the strong influence of the solvent and the physical state (solution vs. solid) on the photophysical properties.

Experimental Protocols

The determination of photoluminescence quantum yield is a critical experiment for characterizing fluorescent materials. The relative quantum yield measurement is a widely used and accessible method.

Relative Quantum Yield Determination Protocol

This protocol is adapted from the comparative method described by Williams et al. and is suitable for transparent solutions of the metal complexes.[5]

I. Principle:

The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield. When the sample and standard have the same absorbance at the same excitation wavelength, it is assumed that they absorb the same number of photons.

II. Materials and Equipment:

  • Fluorometer (Spectrofluorometer)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • High-purity solvents (e.g., ethanol, chloroform, acetonitrile)

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • The synthesized 2-HQ or 8-HQ metal complex

III. Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the quantum yield standard of a known concentration.

    • Prepare a stock solution of the synthesized metal complex.

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.[5]

  • UV-Vis Absorption Spectra:

    • Record the absorption spectra of all prepared solutions using the UV-Vis spectrophotometer.

    • Determine the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the sample and the standard have significant absorption.

  • Fluorescence Emission Spectra:

    • Using the fluorometer, record the fluorescence emission spectra of all prepared solutions.

    • The excitation wavelength must be the same as that used for the absorbance measurements.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements of the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded fluorescence spectrum. This gives the integrated fluorescence intensity.

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The plots should yield straight lines passing through the origin. Determine the slope of each line.

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

      where:

      • Φ_standard is the known quantum yield of the standard.

      • Slope_sample is the slope of the integrated fluorescence intensity vs. absorbance plot for the sample.

      • Slope_standard is the slope of the integrated fluorescence intensity vs. absorbance plot for the standard.

      • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

IV. Important Considerations:

  • Solvent Purity: Use high-purity solvents to avoid quenching or interfering fluorescence from impurities.[6]

  • Cuvette Matching: Use the same cuvette for all measurements or ensure that the cuvettes are matched.

  • Degassing: For some complexes, dissolved oxygen can quench fluorescence. Degassing the solutions by bubbling with an inert gas (e.g., argon or nitrogen) may be necessary to obtain accurate results.

Factors Influencing Quantum Yield: A Comparative View

The disparity in quantum yields between 2-HQ and 8-HQ metal complexes can be attributed to several structural and electronic factors.

G cluster_0 This compound (2-HQ) Chelation cluster_1 8-Hydroxyquinoline (8-HQ) Chelation cluster_2 Key Influencing Factors HQ2 2-HQ Ligand C2 [M(2-HQ)n] Complex HQ2->C2 Forms a 6-membered chelate ring Factor4 Substituent Effects HQ2->Factor4 M2 Metal Ion M2->C2 Factor3 Metal Ion Identity M2->Factor3 P2 Photophysical Properties C2->P2 Leads to different electronic transitions Factor1 Chelate Ring Stability C2->Factor1 Factor2 Ligand Rigidity C2->Factor2 QY2 Quantum Yield P2->QY2 Influences QY8 Quantum Yield HQ8 8-HQ Ligand C8 [M(8-HQ)n] Complex HQ8->C8 Forms a more stable 5-membered chelate ring HQ8->Factor4 M8 Metal Ion M8->C8 M8->Factor3 P8 Photophysical Properties C8->P8 Leads to well-defined electronic transitions C8->Factor1 C8->Factor2 P8->QY8 Influences

Figure 1. Chelation differences and influencing factors.

  • Chelate Ring Stability: 8-HQ forms a more stable five-membered chelate ring with metal ions compared to the six-membered ring formed by 2-HQ. This increased stability in 8-HQ complexes can lead to a more rigid structure, which often correlates with higher quantum yields by reducing non-radiative decay pathways.

  • Ligand Rigidity: The rigidity of the ligand upon complexation plays a crucial role. The chelation in 8-HQ complexes generally leads to a more planar and rigid structure, which can enhance fluorescence.

  • Nature of the Metal Ion: The choice of the central metal ion has a profound impact on the quantum yield. Heavy metal ions can enhance spin-orbit coupling, which may promote intersystem crossing and lead to phosphorescence at the expense of fluorescence. The geometry imposed by the metal ion (e.g., tetrahedral, square planar, octahedral) also influences the electronic structure and, consequently, the quantum yield.

  • Substituent Effects: The introduction of electron-donating or electron-withdrawing groups on the quinoline ring can significantly modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO) and thereby tune the emission wavelength and quantum efficiency. For instance, electron-donating groups on the 8-hydroxyquinoline ligand have been shown to influence the photophysical properties of the resulting metal complexes.[6]

Conclusion

References

A Comparative Guide to the In Vitro Antimicrobial Activity of 2-Hydroxyquinoline versus 8-Hydroxyquinoline Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antimicrobial activity of 2-hydroxyquinoline (2-HQ) and 8-hydroxyquinoline (8-HQ) complexes, supported by available experimental data. While research on the antimicrobial properties of 8-hydroxyquinoline and its metal complexes is extensive, data for this compound complexes is more limited. This guide synthesizes the available scientific literature to offer a comprehensive overview for researchers in drug discovery and development.

Executive Summary

8-Hydroxyquinoline and its metal complexes have long been recognized for their potent, broad-spectrum antimicrobial properties. The strategic positioning of the hydroxyl group at the C-8 position enables 8-HQ to act as a powerful bidentate chelating agent, forming stable complexes with various metal ions. This chelation is widely accepted as a primary mechanism for its antimicrobial action, disrupting essential microbial processes. In contrast, this compound, with its hydroxyl group at the C-2 position, generally exhibits weaker or no intrinsic antimicrobial activity. However, when incorporated into mixed-ligand metal complexes, it can contribute to the overall biological activity of the resulting compound. This guide will delve into the quantitative data available for both, detail the experimental methodologies used for their evaluation, and provide visual representations of key concepts.

Data Presentation: Antimicrobial Activity

The following tables summarize the available quantitative data on the antimicrobial activity of this compound and 8-hydroxyquinoline complexes, primarily focusing on Minimum Inhibitory Concentration (MIC) values.

Table 1: Comparison of Mixed-Ligand Metal Complexes of this compound (2-HQ) and 8-Hydroxyquinoline (8-HQ)

ComplexMetal IonMIC (µM) vs. Gram-Positive BacteriaMIC (µM) vs. Gram-Negative BacteriaMIC (µM) vs. Fungi
2TU-Mn-8HQ Mn(II)11.07 - 708.6411.07 - 708.6411.07 - 708.64
2TU-Cu-8HQ Cu(II)23.68 - 757.7023.68 - 757.7023.68 - 757.70
2TU-Ni-8HQ Ni(II)350.67 - 701.35350.67 - 701.35350.67 - 701.35
2TU-Cu-2HQ Cu(II)InactiveInactiveInactive
2TU-Ni-2HQ Ni(II)InactiveInactiveInactive
2TU-Mn-2HQ Mn(II)InactiveInactiveInactive

Data sourced from a study on mixed ligands of 2-thiouracil (2TU) with 8-hydroxyquinoline (8HQ) or this compound (2HQ).

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline and its Metal Complexes

Compound/ComplexTest OrganismMIC (µM)Zone of Inhibition (mm)
8-Hydroxyquinoline (8-HQ) Staphylococcus aureus27.5834 - 50
Enterococcus faecalis27.5834 - 50
Escherichia coli-34 - 50
Candida albicans27.5834 - 50
8-HQ Metal Complexes (unspecified) Gram-positive & Gram-negative bacteria575.71 - 718.76-
Co(II)-8HQ Complex S. aureus-22
E. coli-16
Ni(II)-8HQ Complex S. aureus-28
E. coli-17
Cu(II)-8HQ Complex S. aureus-20
E. coli-15

Note: Data is compiled from multiple sources and different experimental conditions. Direct comparison of values between studies should be done with caution.[1][2][3][4][5][6]

Key Findings from the Data:

  • Superiority of 8-Hydroxyquinoline Complexes: The data consistently demonstrates that 8-hydroxyquinoline and its metal complexes possess significant antimicrobial activity against a broad range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][4][7][5][6]

  • Limited Activity of this compound: Uncomplexed this compound has been reported to show no significant growth inhibition against various intestinal bacteria, unlike 8-hydroxyquinoline.[8]

  • Mixed-Ligand Complex Comparison: In a direct comparison of mixed-ligand complexes involving 2-thiouracil, the complexes containing 8-hydroxyquinoline exhibited good antimicrobial activity, while those with this compound were inactive.

  • Influence of Metal Ion: The antimicrobial efficacy of 8-hydroxyquinoline complexes is influenced by the coordinated metal ion. For instance, in one study, the Ni(II) complex showed a larger zone of inhibition against S. aureus compared to Co(II) and Cu(II) complexes.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the in vitro antimicrobial activity of these compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][10][11][12][13]

Procedure:

  • Preparation of Antimicrobial Solutions: Stock solutions of the test compounds (e.g., 2-HQ and 8-HQ complexes) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. Typically, colonies from an overnight culture on an agar plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate. The plates are then incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for a specified period (usually 18-24 hours).

  • Reading of Results: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well appears clear).

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.[14][15][16][17]

Procedure:

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.

  • Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Application of Test Substance: A fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration is added to each well. A negative control (solvent alone) and a positive control (a known antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualizations

Chelation_Comparison cluster_8HQ 8-Hydroxyquinoline Chelation cluster_2HQ This compound Chelation Potential M_8HQ Metal Ion (M²⁺) N_8HQ Nitrogen M_8HQ->N_8HQ Coordination Bond O_8HQ Oxygen M_8HQ->O_8HQ Coordination Bond Ring_8HQ Quinoline Ring label_8HQ Stable 5-membered chelate ring M_2HQ Metal Ion (M²⁺) N_2HQ Nitrogen M_2HQ->N_2HQ Coordination Bond O_2HQ Oxygen M_2HQ->O_2HQ Coordination Bond Ring_2HQ Quinoline Ring label_2HQ Less stable chelation due to steric hindrance Antimicrobial_Testing_Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis prep_compounds Prepare Test Compound (2-HQ/8-HQ complexes) and Controls assay_choice Select Assay Method prep_compounds->assay_choice prep_media Prepare Culture Media (Broth or Agar) prep_media->assay_choice prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->assay_choice mic_assay Broth Microdilution (for MIC) assay_choice->mic_assay Quantitative diffusion_assay Agar Well Diffusion (for Zone of Inhibition) assay_choice->diffusion_assay Qualitative incubation Incubate under Optimal Conditions mic_assay->incubation diffusion_assay->incubation read_results Read and Record Results (Visual or Spectrophotometric) incubation->read_results analyze_data Analyze Data (Determine MIC or Zone Diameter) read_results->analyze_data

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.